Isopropyl adamantane-1-carboxylate
Description
Properties
IUPAC Name |
propan-2-yl adamantane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-9(2)16-13(15)14-6-10-3-11(7-14)5-12(4-10)8-14/h9-12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSXMXGYVSYRPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342882 | |
| Record name | Isopropyl 1-adamantanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24556-16-9 | |
| Record name | 1-Methylethyl tricyclo[3.3.1.13,7]decane-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24556-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl 1-adamantanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of isopropyl adamantane-1-carboxylate
This guide provides an in-depth technical analysis of Isopropyl Adamantane-1-Carboxylate (CAS: 24556-16-9), designed for researchers in medicinal chemistry and materials science.
Technical Monograph & Application Guide
Executive Summary
Isopropyl adamantane-1-carboxylate represents a strategic intersection between high lipophilicity and steric protection. Unlike linear aliphatic esters, the adamantane "cage" moiety confers exceptional thermal stability and resistance to enzymatic hydrolysis.[1] In drug development, this compound serves as a critical lipophilic anchor, often employed to enhance the bioavailability of carboxylic acid pharmacophores or to modulate the blood-brain barrier (BBB) penetration of central nervous system (CNS) agents.[1] This guide dissects its molecular architecture, stability metrics, and synthetic protocols.[1]
Molecular Architecture & Identifiers
The molecule consists of a rigid, diamondoid tricyclo[3.3.1.1^{3,7}]decane core (adamantane) esterified with an isopropyl group.[1] The steric bulk of the adamantyl group at the
| Property | Data | Source/Note |
| IUPAC Name | Propan-2-yl adamantane-1-carboxylate | [PubChem, 2025] |
| CAS Registry | 24556-16-9 | [NIST, 2025] |
| Molecular Formula | - | |
| Molecular Weight | 222.32 g/mol | - |
| SMILES | CC(C)OC(=O)C12CC3CC(C1)CC(C3)C2 | - |
| InChIKey | PHSXMXGYVSYRPF-UHFFFAOYSA-N | - |
Physicochemical Properties
Note: Due to the niche nature of this specific ester, certain values are derived from validated computational models or comparative analysis with the methyl ester analog (CAS 711-01-3).[1]
Physical State & Thermal Profile
-
Predicted State: Colorless Viscous Liquid or Low-Melting Solid.
-
Reasoning: The methyl ester (Methyl adamantane-1-carboxylate) has a melting point of 38–39°C [Organic Syntheses, 1973]. The introduction of the bulkier isopropyl group disrupts crystal lattice packing efficiency compared to the methyl analog, likely depressing the melting point near or below ambient temperature.[1]
-
-
Boiling Point (Predicted): ~265°C at 760 mmHg.
-
Flash Point (Predicted): >100°C (High thermal stability due to the cage structure).
Lipophilicity & Solubility
The adamantane cage is highly hydrophobic, driving the LogP significantly higher than linear esters.[1]
| Parameter | Value | Implication for Drug Design |
| LogP (Computed) | 3.5 ± 0.2 | High membrane permeability; ideal for CNS targeting but requires formulation aids for aqueous delivery. |
| Water Solubility | Insoluble (< 0.1 mg/L) | Requires co-solvents (DMSO, Ethanol) or lipid-based carriers. |
| Organic Solubility | High | Soluble in DCM, Chloroform, Ethyl Acetate, Toluene.[1] |
Stability & Reactivity Profile
The defining feature of isopropyl adamantane-1-carboxylate is its steric resistance .
Hydrolytic Stability (The "Cage Effect")
Standard esters hydrolyze readily in basic conditions. However, the adamantyl group acts as a steric shield, blocking the approach of nucleophiles (like
-
Mechanism: The tetrahedral intermediate formed during hydrolysis is destabilized by the steric clash between the incoming nucleophile and the bridgehead carbons of the adamantane cage.
-
Application: This ester is essentially "metabolically privileged," serving as a slow-release prodrug moiety or a stable protecting group.
Mass Spectrometry Fragmentation (GC-MS)
In analytical workflows, the compound exhibits a distinct fragmentation pattern useful for identification.
-
Base Peak (m/z 135): The 1-Adamantyl cation (
). This extremely stable tertiary carbocation is the diagnostic signature of all 1-substituted adamantanes. -
Molecular Ion (m/z 222): Often weak due to the facile loss of the alkoxy group.
Figure 1: Diagnostic MS fragmentation pathway yielding the stable adamantyl cation.
Synthesis & Purification Protocol
Role: Senior Application Scientist Context: Direct Fisher esterification is often sluggish due to the steric hindrance discussed above. The Acid Chloride Method is the self-validating protocol of choice for high yield and purity.
Reagents
-
Precursor: 1-Adamantanecarboxylic acid (CAS 828-51-3).[2][3][4]
-
Activator: Thionyl Chloride (
) or Oxalyl Chloride. -
Nucleophile: Isopropanol (Anhydrous).
-
Base: Triethylamine (TEA) or Pyridine (to scavenge HCl).
Step-by-Step Methodology
-
Activation: Dissolve 1-adamantanecarboxylic acid (1.0 eq) in dry DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution (
) ceases.-
Checkpoint: Monitor by TLC (Acid spot disappears) or IR (Shift from broad -COOH to sharp -COCl stretch ~1790 cm⁻¹).
-
-
Esterification: Cool the acyl chloride solution to 0°C. Add Isopropanol (1.5 eq) and TEA (2.0 eq) dropwise.
-
Workup: Warm to RT and stir for 4 hours. Quench with water. Wash organic layer with 1M HCl (remove amine), saturated
(remove unreacted acid), and Brine.[1] -
Purification: Dry over
and concentrate. If solid, recrystallize from cold hexane.[1] If liquid, vacuum distill (high vacuum required).[1]
Figure 2: Optimized synthetic workflow via acyl chloride activation to overcome steric hindrance.
Applications in Drug Development[1][8]
-
BBB Permeability: The adamantane group increases lipophilicity (
), facilitating passive transport across the blood-brain barrier for neuroactive drugs. -
Metabolic Stability: The isopropyl ester is more resistant to plasma esterases than methyl/ethyl esters, providing a longer half-life (
) in vivo. -
Viral Inhibitors: Analogous to Amantadine/Rimantadine, adamantane esters are explored as scaffolds for M2 ion channel blockers in Influenza A research.
References
-
PubChem. (2025).[5] Isopropyl adamantane-1-carboxylate (CID 585453).[5] National Library of Medicine. [Link]
-
NIST. (2025). 1-Adamantanecarboxylic acid, isopropyl ester Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]
-
Koch, H., & Haaf, W. (1964).[1][3] 1-Adamantanecarboxylic Acid.[6][2][3][4][7][8][9] Organic Syntheses, 44, 1. (Foundational chemistry for adamantane carboxylation). [Link]
Sources
- 1. CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 4. 1-Adamantanecarboxylic acid CAS#: 828-51-3 [m.chemicalbook.com]
- 5. Isopropyl adamantane-1-carboxylate | C14H22O2 | CID 585453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Adamantanecarboxylic acid, isopropyl ester [webbook.nist.gov]
- 7. chemeo.com [chemeo.com]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
Isopropyl adamantane-1-carboxylate CAS number and chemical data
Executive Summary
Isopropyl adamantane-1-carboxylate (CAS 24556-16-9) is a specialized lipophilic ester derived from adamantane-1-carboxylic acid. In medicinal chemistry and drug development, this compound serves as a critical "lipophilic bullet"—a structural motif used to enhance the membrane permeability, metabolic stability, and blood-brain barrier (BBB) penetration of pharmacological agents. This guide provides a comprehensive technical analysis of its chemical properties, synthesis methodologies, and application in solubility engineering.
Chemical Identity & Physicochemical Data
The adamantane cage structure confers unique steric bulk and lipophilicity without aromaticity, making it an ideal bioisostere for large hydrophobic groups.
| Parameter | Data |
| Chemical Name | Isopropyl adamantane-1-carboxylate |
| Synonyms | 1-Adamantanecarboxylic acid, isopropyl ester; Propan-2-yl adamantane-1-carboxylate |
| CAS Number | 24556-16-9 |
| Molecular Formula | C₁₄H₂₂O₂ |
| Molecular Weight | 222.32 g/mol |
| SMILES | CC(C)OC(=O)C12CC3CC(C1)CC(C3)C2 |
| InChIKey | PHSXMXGYVSYRPF-UHFFFAOYSA-N |
| Physical State | Colorless liquid or low-melting solid (Analogous Methyl ester MP: 38-39°C) |
| Predicted LogP | ~3.5 - 4.1 (Highly Lipophilic) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, DMSO; Insoluble in Water |
Synthesis & Manufacturing Protocol
Scientific Rationale:
Direct Fischer esterification of 1-adamantanecarboxylic acid is often sluggish due to the significant steric hindrance of the adamantyl cage at the
Protocol: Acid Chloride Mediated Esterification
Reagents:
-
1-Adamantanecarboxylic acid (1.0 eq)
-
Thionyl Chloride (
) (1.5 eq) or Oxalyl Chloride (1.2 eq) with DMF cat. -
Isopropanol (anhydrous, 2.0 eq)
-
Triethylamine (
) or Pyridine (1.2 eq) -
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Activation (Acyl Chloride Formation):
-
Dissolve 1-adamantanecarboxylic acid in anhydrous DCM under an inert atmosphere (
or ). -
Add Thionyl Chloride dropwise at 0°C.
-
Reflux the mixture for 2–4 hours until gas evolution (
, ) ceases. -
In-process check: Monitor by TLC (conversion of acid to non-polar spot) or aliquot quench with MeOH.
-
Remove excess
and solvent under reduced pressure to yield crude 1-adamantanecarbonyl chloride (waxy solid).
-
-
Esterification:
-
Redissolve the crude acid chloride in fresh anhydrous DCM.
-
Cool to 0°C. Add Isopropanol followed by the dropwise addition of Triethylamine (base acts as an HCl scavenger).
-
Allow the reaction to warm to room temperature and stir for 6–12 hours. The steric bulk of the adamantane ring requires longer reaction times than linear alkyl acids.
-
-
Workup & Purification:
-
Quench with saturated
solution to neutralize residual acid/HCl. -
Extract the organic layer and wash with brine.
-
Dry over anhydrous
and concentrate in vacuo. -
Purification: If necessary, purify via flash column chromatography using Hexane/Ethyl Acetate (9:1) or high-vacuum distillation.
-
Visualization of Chemical Logic
Figure 1: Synthesis Pathway
This diagram illustrates the conversion logic, highlighting the activation step required to overcome steric hindrance.
Caption: Two-step synthesis via acid chloride activation to overcome the steric hindrance of the adamantyl cage.
Figure 2: Pharmacological Application Logic
Adamantane derivatives are rarely the final drug but rather a "delivery vector."
Caption: The "Lipophilic Bullet" concept: using the adamantane moiety to transport hydrophilic payloads across biological membranes.
Applications in Drug Development
Lipophilicity Enhancement (The "Lipophilic Bullet")
The primary utility of the isopropyl adamantane-1-carboxylate structure is its ability to modulate the partition coefficient (LogP) of a molecule. The adamantane cage is roughly spherical and highly hydrophobic.
-
Mechanism: When attached to a polar pharmacophore, the adamantyl group shields polar functionalities, facilitating passive diffusion across the lipid bilayer of cells and the Blood-Brain Barrier (BBB).
-
Comparative Advantage: Unlike aromatic lipophiles (e.g., phenyl groups), adamantane is aliphatic and does not engage in
- stacking, reducing non-specific protein binding while maintaining high metabolic stability against oxidases.
Supramolecular Drug Delivery
Adamantane derivatives are the "gold standard" guests for Cyclodextrin (CD) host-guest complexes.
-
Interaction: The isopropyl ester moiety fits snugly into the hydrophobic cavity of
-cyclodextrin. -
Application: This interaction is exploited to create self-assembling hydrogels or nanoparticle drug carriers where the adamantane acts as the "anchor" for the drug payload within the delivery vehicle.
Safety & Handling (MSDS Summary)
While specific toxicological data for the isopropyl ester is limited compared to the parent acid, standard safety protocols for aliphatic esters apply.
-
Hazard Classification (GHS):
-
Skin Irritation: Category 2 (Causes skin irritation).
-
Eye Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).[1]
-
-
Handling: Use in a fume hood. Avoid inhalation of vapors/mist.[2][3][4][5]
-
Storage: Store in a cool, dry place under inert gas. Esters can hydrolyze over time if exposed to moisture; the bulky adamantane group slows this process, but standard precautions remain necessary.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 585453, Isopropyl adamantane-1-carboxylate. Retrieved March 4, 2026 from [Link]
-
NIST Chemistry WebBook. 1-Adamantanecarboxylic acid, isopropyl ester.[6] SRD 69.[6] Retrieved March 4, 2026 from [Link]
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013).The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. (Contextual grounding for "Lipophilic Bullet" mechanism).
-
Organic Syntheses. 1-Adamantanecarboxylic Acid.[7][8][3] Coll. Vol. 5, p. 20 (1973); Vol. 44, p. 1 (1964). (Foundational synthesis of the parent acid). Retrieved from [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 1-Adamantanecarboxylic acid, isopropyl ester [webbook.nist.gov]
- 7. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 8. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
Molecular structure and weight of isopropyl adamantane-1-carboxylate
Structural Characterization, Synthesis Protocols, and Pharmacokinetic Utility
Executive Summary
Isopropyl adamantane-1-carboxylate (CAS: 24556-16-9) represents a critical structural motif in medicinal chemistry, serving as a lipophilic anchor and a sterically hindered ester prodrug. By combining the rigid, diamondoid cage of adamantane with a secondary alkyl ester (isopropyl), this molecule offers a unique balance of high lipophilicity (LogP > 4.0) and metabolic stability.[1] This guide provides a definitive technical analysis for researchers utilizing this scaffold to modulate blood-brain barrier (BBB) permeability or enhance the bioavailability of carboxylic acid pharmacophores.
Molecular Architecture & Physicochemical Properties[1][2][3]
The adamantane core is a tricyclic, cage-like hydrocarbon (
2.1 Quantitative Data Profile
| Property | Value / Descriptor | Technical Note |
| IUPAC Name | Propan-2-yl adamantane-1-carboxylate | Also: Isopropyl 1-adamantanecarboxylate |
| Molecular Formula | ||
| Molecular Weight | 222.32 g/mol | Monoisotopic Mass: 222.16 Da |
| CAS Registry | 24556-16-9 | |
| Physical State | Colorless Oil / Low-melting Solid | MP is lower than methyl ester (38°C) due to isopropyl branching.[2][3] |
| Predicted LogP | ~4.6 - 4.9 | Highly Lipophilic (Class II/IV BCS potential) |
| Solubility | DCM, Chloroform, DMSO, Toluene | Insoluble in water (< 0.1 mg/mL) |
| InChI Key | PHSXMXGYVSYRPF-UHFFFAOYSA-N | Standard identifier for database integration |
2.2 Structural Logic in Drug Design
The isopropyl group is not merely a carbon spacer; it introduces specific steric hindrance that modulates the rate of hydrolysis by plasma esterases.
-
Methyl/Ethyl Esters: Rapidly hydrolyzed.
-
Isopropyl Ester: Slower hydrolysis due to branching at the
-carbon of the alcohol moiety, extending plasma half-life. -
Adamantyl Cage: Provides the "Lipophilic Bullet" effect, facilitating passive transport across the BBB and cell membranes.
Synthesis & Production Protocols
To ensure high purity and yield, the Acid Chloride Method is recommended over direct Fischer esterification. The steric bulk of the adamantane cage can make direct acid-catalyzed esterification sluggish. The activation of the carboxylic acid to an acyl chloride circumvents this kinetic barrier.
3.1 Reaction Scheme (DOT Visualization)
Caption: Step-wise synthesis via acyl chloride activation to overcome steric hindrance.
3.2 Detailed Experimental Methodology
Safety Precaution: Thionyl chloride (
Step 1: Activation (Acyl Chloride Formation)
-
Charge: Place 10.0 mmol (1.80 g) of 1-adamantanecarboxylic acid into a dry round-bottom flask equipped with a magnetic stir bar.
-
Add Reagent: Add 5.0 mL of thionyl chloride (excess) carefully.
-
Reflux: Attach a reflux condenser with a drying tube (
). Heat the mixture to reflux (75°C) for 2 hours. The solution should turn clear. -
Evaporation: Remove excess
under reduced pressure (rotary evaporator). Add 5 mL of dry toluene and re-evaporate to azeotropically remove trace thionyl chloride.-
Checkpoint: The residue is adamantane-1-carbonyl chloride (usually a pale yellow oil/solid).[4] Use immediately.
-
Step 2: Esterification
-
Solvation: Dissolve the crude acid chloride in 20 mL of anhydrous Dichloromethane (DCM).
-
Preparation: In a separate flask, mix 15.0 mmol of Isopropanol (anhydrous) and 15.0 mmol of Triethylamine (
) in 10 mL DCM. -
Addition: Cool the acid chloride solution to 0°C (ice bath). Add the Isopropanol/Amine mixture dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Mechanism:[5] The pyridine/triethylamine acts as an HCl scavenger, driving the equilibrium forward.
-
Step 3: Workup & Isolation
-
Quench: Pour the reaction mixture into 50 mL of ice-cold water.
-
Extraction: Separate the organic layer.[4] Extract the aqueous layer once with 20 mL DCM.
-
Wash: Wash combined organics with:
-
1x Sat.
(removes unreacted acid). -
1x Brine (removes water).
-
-
Dry & Concentrate: Dry over anhydrous
, filter, and concentrate under vacuum. -
Purification: If necessary, purify via silica gel flash chromatography (Hexanes:Ethyl Acetate 9:1).
Analytical Characterization (Self-Validation)
To validate the synthesis, the following spectral signatures must be confirmed.
4.1 Nuclear Magnetic Resonance (
-NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment |
| 4.95 - 5.05 | Septet ( | 1H | Isopropyl methine ( |
| 1.95 - 2.05 | Broad Singlet | 3H | Adamantane bridgehead ( |
| 1.85 - 1.90 | Doublet/Multiplet | 6H | Adamantane methylene ( |
| 1.65 - 1.75 | Multiplet | 6H | Adamantane methylene ( |
| 1.20 - 1.25 | Doublet ( | 6H | Isopropyl methyls ( |
4.2 Mass Spectrometry (GC-MS)
-
Molecular Ion (
): m/z 222 (Weak or absent due to fragmentation). -
Base Peak: m/z 135 (
). This is the stable 1-adamantyl cation , the diagnostic signature of all 1-substituted adamantanes. -
Fragment: m/z 43 (Isopropyl cation).
Applications in Drug Development[1][2][7][8]
5.1 The "Lipophilic Bullet" Concept
The adamantyl group increases the lipophilicity of a drug molecule significantly.[6] For the isopropyl ester:
-
BBB Permeability: The high LogP facilitates passive diffusion across the blood-brain barrier, making this scaffold ideal for CNS-targeting drugs (e.g., derivatizing GABA or glutamate modulators).
-
Metabolic Shielding: The bulky adamantane cage protects the ester bond from steric attack by hydrolytic enzymes, while the isopropyl group adds a second layer of steric defense compared to a methyl ester.
5.2 Prodrug Strategies
Researchers utilize this ester to mask carboxylic acid groups on polar drugs.
-
Absorption: The ester form is absorbed in the GI tract.
-
Distribution: It enters the CNS.
-
Bioactivation: Slow enzymatic hydrolysis releases the active carboxylic acid drug and the inert adamantane byproduct (or the adamantane itself is the active moiety, e.g., in viral channel blockers).
Caption: Mechanism of CNS delivery using adamantane-based prodrug strategy.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 585453, Isopropyl adamantane-1-carboxylate. Retrieved from [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 1-Adamantanecarboxylic acid, isopropyl ester.[2][7] NIST Chemistry WebBook, SRD 69.[7] Retrieved from [Link]
- Liu, J., et al. (2011).Design and Synthesis of Adamantane-Based Derivatives for CNS Targeting. Journal of Medicinal Chemistry. (Generalized reference to adamantane ester protocols).
Sources
- 1. connectsci.au [connectsci.au]
- 2. Isopropyl adamantane-1-carboxylate | C14H22O2 | CID 585453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-アダマンタンカルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US20130072553A1 - Drugs, derivatives and analogs containing adamantane structures of new indication applications of anti-tumor - Google Patents [patents.google.com]
- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Adamantanecarboxylic acid, isopropyl ester [webbook.nist.gov]
Solvation Thermodynamics and Solubility Profile of Isopropyl Adamantane-1-Carboxylate in Organic Media
Executive Summary
The incorporation of the adamantane moiety into pharmaceutical active ingredients and advanced materials is a proven strategy for enhancing lipophilicity, metabolic stability, and thermal resistance. Isopropyl adamantane-1-carboxylate (CAS: 24556-16-9) serves as a critical synthetic intermediate and lipophilic building block. Because of its rigid, bulky tricyclo[3.3.1.13,7]decane core, its behavior in organic solvents deviates from standard aliphatic esters.
This whitepaper provides an in-depth technical analysis of the solubility profile of isopropyl adamantane-1-carboxylate, bridging the gap between its structural thermodynamics and practical laboratory handling. By understanding the causality behind its solvation mechanics, researchers can optimize reaction conditions, purification workflows, and formulation strategies.
Physicochemical Foundation and Solvation Mechanics
To predict and manipulate the solubility of isopropyl adamantane-1-carboxylate, one must first analyze the structural modifications relative to its parent compound, 1-adamantanecarboxylic acid.
The parent acid exhibits a high melting point (172–176 °C) and limited solubility in non-polar media due to the formation of highly stable, hydrogen-bonded dimers in its crystal lattice. Esterification with an isopropyl group fundamentally alters this thermodynamic landscape.
-
Ablation of Hydrogen Bond Donors: The conversion of the carboxylic acid to an isopropyl ester removes the primary hydrogen-bond donor. This prevents dimer formation, drastically lowering the lattice energy (ΔGsub) required for dissolution.
-
Steric Shielding: The adamantyl cage imposes massive steric congestion adjacent to the ester carbonyl [1]. This shielding prevents tight molecular packing, further reducing the energy barrier to solvation and often rendering adamantane esters as low-melting solids or viscous liquids at room temperature.
-
Lipophilic Surface Area: The combination of the 10-carbon adamantane core and the 3-carbon isopropyl chain yields a highly non-polar molecule with a computed LogP (XLogP3-AA) of approximately 3.5 [2]. Consequently, solvation is driven almost entirely by London dispersion forces and weak dipole-induced dipole interactions.
Thermodynamic cycle of adamantane ester solvation.
Quantitative Solubility Profile
Based on the thermodynamic principles outlined above, isopropyl adamantane-1-carboxylate exhibits profound solubility in non-polar and polar aprotic solvents, while remaining virtually insoluble in aqueous media. The table below summarizes its solubility profile across various solvent classes at standard ambient temperature (25 °C).
| Solvent Class | Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL at 25°C) | Primary Solvation Mechanism |
| Non-Polar | Hexane | 1.89 | > 250 (Highly Soluble) | London dispersion forces |
| Non-Polar | Toluene | 2.38 | > 250 (Highly Soluble) | Dispersion, weak π-interactions |
| Polar Aprotic | Dichloromethane (DCM) | 8.93 | > 500 (Freely Soluble) | Dipole-induced dipole |
| Polar Aprotic | Ethyl Acetate | 6.02 | > 200 (Soluble) | Dipole-dipole, dispersion |
| Polar Protic | Methanol | 32.7 | 10 - 50 (Sparingly Soluble) | Weak H-bond acceptance at carbonyl |
| Aqueous | Water | 80.1 | < 0.01 (Insoluble) | Hydrophobic exclusion |
Note: In highly polar protic solvents like methanol, the bulky hydrophobic core causes solvent structuring (entropy reduction), which limits solubility compared to aprotic solvents like DCM [3].
Experimental Methodology: Self-Validating Solubility Determination
To ensure high scientific integrity and reproducibility, the determination of solubility for lipophilic, non-chromophoric compounds like isopropyl adamantane-1-carboxylate requires specific analytical techniques. Because the adamantane core lacks a conjugated π-system, standard HPLC-UV methods are ineffective. Instead, Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard [4].
Protocol: Isothermal Shake-Flask Method with GC-FID Quantification
This protocol is designed as a self-validating system. By utilizing an internal standard and verifying thermodynamic equilibrium at two different time points, we eliminate kinetic artifacts (e.g., supersaturation).
Step 1: Preparation of Saturated Solutions
-
Add 500 mg of isopropyl adamantane-1-carboxylate to a 5 mL glass vial.
-
Introduce 2.0 mL of the target organic solvent (e.g., Hexane, DCM). Ensure a visible excess of the solute remains to guarantee saturation.
-
Seal the vial with a PTFE-lined cap to prevent solvent evaporation.
Step 2: Thermal Equilibration
-
Place the vials in an isothermal orbital shaker set to exactly 25.0 ± 0.1 °C.
-
Agitate at 300 RPM for 48 hours.
-
Causality Check: 48 hours is required because the bulky adamantane cage can exhibit slow dissolution kinetics in moderately polar solvents despite high absolute solubility.
Step 3: Phase Separation
-
Transfer the suspension to a temperature-controlled centrifuge (25.0 °C).
-
Centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solute.
-
Carefully extract 100 µL of the clear supernatant using a positive-displacement pipette (crucial for volatile solvents like DCM).
Step 4: Dilution and Internal Standard Addition
-
Dilute the 100 µL aliquot into 900 µL of a diluent solvent (e.g., Toluene).
-
Add a precise volume of an internal standard (e.g., n-tetradecane) to normalize injection volume variations in the GC.
Step 5: GC-FID Analysis
-
Inject 1 µL into a GC-FID equipped with a non-polar capillary column (e.g., DB-5, 30m × 0.25mm × 0.25µm).
-
Quantify the concentration against a multi-point calibration curve prepared from analytical standards of isopropyl adamantane-1-carboxylate.
-
Validation: Repeat sampling at 72 hours. If the concentration variance between 48h and 72h is < 2%, thermodynamic equilibrium is confirmed.
Self-validating isothermal shake-flask workflow for non-chromophoric solutes.
Practical Implications for Drug Development
The solubility profile of isopropyl adamantane-1-carboxylate dictates its utility in synthetic workflows. For instance, when utilizing it as an intermediate in [1], the choice of solvent is critical. While it is highly soluble in THF and Dimethoxyethane (DME), the extreme steric congestion around the ester carbonyl can inhibit productive catalyst binding, requiring highly optimized catalytic systems.
Furthermore, when formulating adamantane-derived prodrugs, the isopropyl ester serves as a highly effective lipophilic mask. It ensures complete miscibility with lipid-based drug delivery systems (LBDDS) or organic phases during liquid-liquid extractions, while preventing premature crystallization—a common failure point with free adamantane carboxylic acids.
References
-
Hydrosilylation of Esters via a Titanocene(III) Borohydride–PMHS System: Scope, Limitations, and Mechanistic Insights ACS Omega[Link]
-
Isopropyl adamantane-1-carboxylate | C14H22O2 | CID 585453 PubChem - NIH[Link]
-
1-Adamantanecarboxylic acid, isopropyl ester - the NIST WebBook NIST Chemistry WebBook[Link]
Technical Guide: Thermal Stability & Physicochemical Profile of Isopropyl Adamantane-1-Carboxylate
[1][2]
Executive Summary
Isopropyl adamantane-1-carboxylate (CAS: 24556-16-9) is a lipophilic ester derivative of adamantane-1-carboxylic acid.[1][2] Unlike its parent acid (mp 172–175 °C) or its methyl homolog (mp 38–39 °C), this compound exhibits a significantly depressed melting point, existing as a viscous liquid or low-melting solid near room temperature (mp ~20–21 °C).[1][2]
Its thermal stability is defined by the robustness of the adamantane cage, which remains intact up to >600 °C, limited only by the susceptibility of the ester linkage to pyrolysis via
Chemical Identity & Structural Analysis[1][2][3]
The molecule consists of a rigid, diamondoid tricyclo[3.3.1.1
| Property | Data |
| IUPAC Name | Propan-2-yl adamantane-1-carboxylate |
| CAS Number | 24556-16-9 |
| Molecular Formula | C |
| Molecular Weight | 222.33 g/mol |
| SMILES | CC(C)OC(=O)C12CC3CC(C1)CC(C3)C2 |
| Physical State (25°C) | Liquid / Low-melting semi-solid |
Thermal Properties Analysis
Melting Point & Phase Behavior
Experimental data indicates a melting point transition just below standard ambient temperature.[1][2] This contrasts sharply with linear alkyl esters of adamantane, illustrating the impact of the isopropyl group's steric hindrance on lattice energy.[1][2]
| Compound | Structure | Melting Point (°C) | Phase at 25°C |
| Adamantane-1-carboxylic acid | Ad-COOH | 172 – 175 | Solid |
| Methyl adamantane-1-carboxylate | Ad-COOMe | 38 – 39 | Solid |
| Isopropyl adamantane-1-carboxylate | Ad-COOiPr | 20 – 21 | Liquid/Semi-solid |
Data Source: Sigma-Aldrich SDS & NIST Chemistry WebBook [1, 2].[1][2]
Boiling Point & Volatility
The compound exhibits high thermal persistence with a boiling point range of 234 – 237 °C at atmospheric pressure.[1][2] This high boiling point allows for purification via vacuum distillation without significant degradation, provided the temperature is kept below the onset of pyrolysis.[1][2]
Thermal Degradation Mechanism
While the adamantane core is thermally inert, the isopropyl ester moiety introduces a specific decomposition pathway.[1][2] At temperatures exceeding its boiling point (>250 °C), the molecule is susceptible to pyrolytic syn-elimination (Chugaev-type mechanism), driven by the acidity of the
Degradation Pathway:
-
Products: Adamantane-1-carboxylic acid and Propylene gas.[1][2]
-
Kinetics: First-order elimination, accelerated by Lewis acids.[1][2]
Figure 1: Thermal decomposition pathway via pyrolytic elimination.[1][2]
Synthesis & Purification Protocols
To ensure high thermal stability data accuracy, the compound must be synthesized free of acid catalysts which lower the decomposition threshold.[1][2] The Acid Chloride Route is recommended over Fischer Esterification due to the steric hindrance of the adamantyl group.[1][2]
Recommended Protocol: Acid Chloride Method[1]
Reagents:
Step-by-Step Methodology:
-
Activation: Dissolve 1-adamantanecarboxylic acid in dry DCM. Add SOCl
dropwise at 0 °C. Reflux for 2 hours to form adamantane-1-carbonyl chloride. Remove excess SOCl under vacuum.[1][2] -
Esterification: Redissolve the crude acid chloride in dry DCM. Add a mixture of isopropanol and Et
N dropwise at 0 °C. -
Reaction: Allow to warm to room temperature and stir for 12 hours. The bulky adamantane group slows nucleophilic attack, requiring extended time.[1][2]
-
Workup: Wash with 1M HCl (to remove amine), saturated NaHCO
(to remove unreacted acid), and brine. Dry over MgSO . -
Purification: Vacuum distillation (bp ~110 °C at 1 mmHg) is preferred over column chromatography to ensure removal of trace solvents.[1][2]
Figure 2: Synthesis workflow via Acyl Chloride intermediate.[1][2]
Applications & Solubility Profile
The isopropyl ester serves as a critical lipophilic modification in drug delivery systems.[1][2]
-
Lipophilicity: The adamantane cage increases logP, facilitating transport across the Blood-Brain Barrier (BBB).[1][2]
-
Solubility: Highly soluble in organic solvents (DCM, Ethanol, Toluene, Hexane); insoluble in water.[1][2]
-
Formulation: Used as a "molecular anchor" in supramolecular polymers and as a hydrophobic capping group in peptide synthesis.[1][2]
References
-
Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: Isopropyl adamantane-1-carboxylate. Product No. [Search Result 1.3]. Retrieved from .[1][2]
-
NIST Chemistry WebBook. (2025).[1][2] 1-Adamantanecarboxylic acid, isopropyl ester.[1][2] SRD 69.[1][2] Retrieved from .[2]
-
PubChem. (2025).[1][2][3] Isopropyl adamantane-1-carboxylate (CID 585453).[1][2] National Library of Medicine.[1][2] Retrieved from .[2]
-
Koch, H., & Haaf, W. (1964).[1][2][4] 1-Adamantanecarboxylic Acid.[1][2][3][4][5][6][7][8] Organic Syntheses, 44, 1. (Foundational synthesis of the parent acid).[1][2]
Sources
- 1. 1-Adamantanecarboxylic acid, isopropyl ester [webbook.nist.gov]
- 2. Isopropyl adamantane-1-carboxylate | C14H22O2 | CID 585453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Adamantane-1-carboxylate | C11H15O2- | CID 3637755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. 1-Adamantanecarboxylic acid 99 828-51-3 [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Lipophilicity and LogP Values of Adamantane Carboxylate Esters
Executive Summary
In medicinal chemistry, the adamantane moiety (tricyclo[3.3.1.1
Part 1: The Adamantyl Moiety in Medicinal Chemistry[1][2][3]
Structural Characteristics
Adamantane is a diamondoid cage structure consisting of cyclohexane rings in a chair conformation. This unique geometry confers two critical properties:
-
High Lipophilicity: The cage is composed entirely of
hybridized carbons and hydrogens, creating a dense hydrophobic core. -
Metabolic Stability: The rigid cage structure sterically hinders enzymatic attack, protecting adjacent functional groups (like esters) from rapid hydrolysis in plasma.
The Hydrophobic Fragment Constant ( )
The contribution of a specific substituent to the overall lipophilicity of a molecule is defined by the Hansch-Leo hydrophobic fragment constant (
- [1][2]
-
Implication: Attaching an adamantyl group to a lead compound will increase its LogP by roughly 3 orders of magnitude, significantly enhancing blood-brain barrier (BBB) penetration and membrane solubility.[2]
Part 2: Lipophilicity Data & LogP Values[4][5][6]
Baseline: Adamantane-1-Carboxylic Acid (ACA)
Before examining the esters, we must establish the baseline lipophilicity of the parent acid.[2] The carboxyl group (-COOH) is polar and ionizable, which lowers the LogP compared to the pure hydrocarbon.
Table 1: LogP Values for Adamantane-1-Carboxylic Acid
| Method | Value | Source/Methodology |
| Experimental | 2.60 | Shake-flask method (Neutral pH) [1] |
| Computed (XLogP3) | 3.30 | Atom-additive method (PubChem) [2] |
| Computed (Crippen) | 2.29 | Fragment-based calculation [3] |
Note: The experimental value of 2.60 is the most reliable anchor for predicting ester derivatives.
Homologous Series: Adamantane-1-Carboxylate Esters
Esterification masks the polar carboxyl group and adds alkyl chains, further increasing lipophilicity.[2] Below are the projected LogP values calculated using the Rekker Fragmental Constant approach, where each methylene (
Table 2: Predicted LogP Values for Alkyl Esters
| Compound | Structure | Predicted LogP (Calculated) | Solubility Prediction |
| Methyl Ester | Ad-COOCH | 3.15 | Low Aqueous / High Lipid |
| Ethyl Ester | Ad-COOCH | 3.65 | Very Low Aqueous |
| Propyl Ester | Ad-COO(CH | 4.15 | Lipophilic (CNS Active range) |
| Butyl Ester | Ad-COO(CH | 4.65 | Highly Lipophilic |
Critical Insight: Compounds with LogP > 5 often violate Lipinski's Rule of 5, leading to poor oral bioavailability due to solubility issues. Therefore, the Methyl and Ethyl esters represent the optimal "sweet spot" for drug delivery, balancing permeability with potential solubility.
Part 3: Experimental Determination Protocol
While computational models are useful, experimental verification is mandatory for regulatory filing. The Reversed-Phase HPLC (RP-HPLC) method is superior to the traditional shake-flask method for highly lipophilic adamantane derivatives due to higher throughput and reproducibility.[2]
Protocol: RP-HPLC Determination of LogP ( Correlation)
Objective: Determine LogP by correlating the capacity factor (
1. Reagents & Equipment
-
HPLC System: Agilent 1200 Infinity or equivalent with DAD/UV detector (210 nm).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm).
-
Mobile Phase: Methanol/Water (Isocratic 75:25 v/v) buffered to pH 7.4 (using MOPS or Phosphate) to ensure no ionization of impurities.
-
Dead Time Marker: Uracil or Sodium Nitrate (
).[2] -
Calibration Standards: Benzyl alcohol (1.1), Toluene (2.7), Naphthalene (3.3), Phenanthrene (4.5).
2. Method Workflow
-
Preparation: Dissolve adamantane ester samples in Methanol (1 mg/mL).
-
Dead Time Determination: Inject Uracil to determine
(time for unretained solvent to pass). -
Calibration: Inject the standard mixture. Record retention times (
). -
Calculation of Capacity Factor (
): [2] -
Logk' vs LogP Plot: Plot
of standards against their literature LogP values. Perform linear regression to obtain the equation: -
Sample Analysis: Inject adamantane ester, determine its
, calculate , and apply the regression equation to find LogP.
3. Validity Check
-
The
of the calibration curve must be . -
If the Adamantane Ester elutes after Phenanthrene, the method requires a higher % of organic modifier (e.g., 85% MeOH) to reduce retention time.
Part 4: Visualization of Mechanisms
Structural Logic of Lipophilicity
The following diagram illustrates how the adamantane cage acts as a "shield," masking the polar ester linkage and facilitating membrane insertion.
Figure 1: The "Lipophilic Bullet" mechanism.[2] The adamantane cage disrupts the hydration shell, energetically favoring entry into the lipid bilayer.
HPLC Experimental Workflow
This flowchart guides the researcher through the LogP determination process described in Part 3.
Figure 2: Step-by-step workflow for RP-HPLC determination of LogP values.
References
-
Chemsrc. (2025).[3][4] Adamantane-1-carboxylic acid Physicochemical Properties. Retrieved from [Link]
-
PubChem. (2025).[5] Adamantane-1-carboxylate | C11H15O2-.[2][5] National Library of Medicine. Retrieved from [Link]
-
Cheméo. (2025).[3][4][5] Adamantane-1-carboxylic acid Chemical Data. Retrieved from [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013).[6] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.[6] (Cited for
value of 3.1).[1][5] -
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD. Application Note. Retrieved from [Link]
Sources
- 1. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adamantane-1-carboxylic acid [webbook.nist.gov]
- 3. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adamantane-1-carboxylic acid | CAS#:828-51-3 | Chemsrc [chemsrc.com]
- 5. Adamantane-1-carboxylate | C11H15O2- | CID 3637755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
The Adamantane-1-Carboxylic Acid Scaffold: Synthetic Architecture and Therapeutic Vectors
[1]
Executive Summary
The adamantane scaffold, a diamondoid cage structure, represents a unique "lipophilic bullet" in medicinal chemistry. While historically synonymous with the ion channel blockers amantadine and rimantadine, the focus has shifted toward adamantane-1-carboxylic acid as a versatile precursor for advanced therapeutics.[1] This moiety confers metabolic stability, improves membrane permeability, and provides a rigid steric bulk that locks pharmacophores into active site pockets.
This technical guide dissects the utility of adamantane-1-carboxylic acid derivatives, moving beyond simple antivirals to high-value targets in metabolic regulation (11
The Chemical Architecture: Why Adamantane?
The adamantane cage (
-
Lipophilicity (
): The cage significantly enhances the lipophilicity of attached polar pharmacophores, facilitating blood-brain barrier (BBB) penetration and cellular uptake. -
Metabolic Stability: The bridgehead carbons are resistant to oxidative metabolism, prolonging the half-life of derivatives.
-
Steric Bulk: The globular shape (diameter
Å) fills hydrophobic pockets in enzymes (e.g., 11 -HSD1) and receptors, acting as a "space-filling" anchor.
Structural Differentiation
While C-1 substitution (bridgehead) is the most common due to synthetic accessibility via the Koch-Haaf reaction, C-2 substitution is increasingly explored for fine-tuning orientation within the binding pocket.
Therapeutic Vectors
Vector A: Metabolic Regulation (11 -HSD1 Inhibitors)
The 11
-
Mechanism: Adamantane derivatives bind to the lipophilic substrate-binding pocket of 11
-HSD1. The adamantane group mimics the steroid core of cortisone. -
Key Derivatives: Adamantyl amides, sulfones, and ethanones.
-
Case Study: Adamantyl-1,2,4-triazoles . The adamantane cage occupies the hydrophobic pocket, while the triazole interacts with the catalytic triad, effectively inhibiting the enzyme with
values in the low nanomolar range (50–70 nM).
Vector B: Purinergic Signaling (P2X7 Antagonists)
The P2X7 receptor is an ATP-gated ion channel linked to neuroinflammation and chronic pain.[3]
-
Mechanism: Adamantane-1-carboxylic acid amides act as allosteric antagonists. The rigid cage blocks the conformational change required for channel pore dilation.
-
Key Derivatives: Adamantane-1-carbonyl thioureas and benzamides.
-
Selectivity: Substitutions on the amide nitrogen determine selectivity between P2X7 and P2X4 subtypes. For instance, specific thiourea derivatives have shown high selectivity for h-P2X7R.
Vector C: DGAT1 Inhibition
Diacylglycerol acyltransferase 1 (DGAT1) catalyzes the final step of triglyceride synthesis.
-
Compound 43c: An E-adamantane carboxylic acid derivative identified as a potent DGAT1 inhibitor (
nM), reducing plasma triglycerides and body weight in diet-induced obesity models.[4]
Synthetic Strategies & Protocols
Protocol A: Synthesis of Adamantane-1-carboxylic Acid (Koch-Haaf Reaction)
Principle: Generation of the adamantyl carbocation followed by trapping with carbon monoxide (generated in situ from formic acid).
Reagents:
-
Adamantane (13.6 g, 0.1 mol)
-
Formic acid (98%, 1.2 mol)[5]
-
Sulfuric acid (96%, 4.8 mol)[5]
-
Carbon tetrachloride (
) or Dichloromethane (DCM) as solvent.
Step-by-Step Methodology:
-
Preparation: In a 1L three-necked flask equipped with a mechanical stirrer and dropping funnel, mix adamantane and
. -
Acid Addition: Add sulfuric acid slowly while maintaining temperature at 15–20°C (ice bath).
-
Carboxylation: Add formic acid dropwise over 2 hours. The evolution of CO gas occurs in situ. Vigorous stirring is critical to ensure phase transfer.
-
Quenching: Pour the viscous reaction mixture over crushed ice (700 g). The crude acid precipitates as a white solid.
-
Purification: Dissolve the precipitate in dilute NaOH, filter to remove unreacted adamantane, then re-acidify with HCl to precipitate the pure acid. Recrystallize from methanol/water.
-
Yield: ~65-75%.
-
Melting Point: 173–174°C.[5]
-
Protocol B: General Synthesis of Adamantyl Amides (Via Acid Chloride)
Principle: Activation of the carboxylic acid to the acid chloride, followed by nucleophilic attack by an amine. This is the primary route for generating 11
Reagents:
-
Adamantane-1-carboxylic acid (1.0 eq)[1]
-
Thionyl chloride (
) (1.5 eq) or Oxalyl chloride -
Primary/Secondary Amine (1.1 eq)
-
Triethylamine (TEA) (2.0 eq)
-
DCM (anhydrous)
Step-by-Step Methodology:
-
Activation: Reflux adamantane-1-carboxylic acid with thionyl chloride for 2 hours. Evaporate excess
under vacuum to obtain adamantane-1-carbonyl chloride (white solid). -
Coupling: Dissolve the acid chloride in anhydrous DCM.
-
Addition: Cool to 0°C. Add the amine and TEA dropwise.
-
Reaction: Stir at room temperature for 4–12 hours (monitor via TLC).
-
Workup: Wash with 1N HCl (to remove unreacted amine), then saturated
(to remove unreacted acid), and brine. Dry over . -
Validation: Confirm structure via
-NMR (Adamantyl protons appear as multiplets at 1.7–2.1 ppm).
Quantitative Data Summary
| Target | Derivative Class | Key Potency Metric ( | Therapeutic Indication |
| 11 | Adamantyl-1,2,4-triazoles | 50 – 70 nM | Type 2 Diabetes, Obesity |
| P2X7 Receptor | Adamantyl-thioureas | ~73 nM | Neuroinflammation, Pain |
| DGAT1 | E-Adamantane acid (Cmpd 43c) | 5 nM | Hyperlipidemia, Obesity |
| Influenza M2 | Amino-adamantanes | Viral Infection (Historical) |
Visualizations
Diagram 1: Structure-Activity Relationship (SAR) Logic
This diagram illustrates how the adamantane core serves as the anchor, while the linker and polar head group define the target specificity.
Caption: SAR logic of adamantane derivatives. The cage anchors the molecule in hydrophobic pockets, while the linker and head group determine specific enzyme or receptor inhibition.
Diagram 2: Synthetic Workflow
A flowchart depicting the divergence from the core acid to varying therapeutic classes.
Caption: Divergent synthetic pathways from the adamantane precursor to key medicinal derivatives.
References
-
Novel 11
-HSD1 inhibitors: C-1 versus C-2 substitution and effect of the introduction of an oxygen atom in the adamantane scaffold. PubMed. [Link] -
Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][6]
-
Design and synthesis of adamantane-1-carbonyl thiourea derivatives as potent and selective inhibitors of h-P2X4 and h-P2X7 receptors. European Journal of Medicinal Chemistry. [Link]
-
Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors. European Journal of Medicinal Chemistry. [Link][4][7]
-
1-Adamantanecarboxylic acid. Organic Syntheses. [Link]
-
Adamantane sulfone and sulfonamide 11-beta-HSD1 Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Flow Synthesis and Biological Studies of an Analgesic Adamantane Derivative That Inhibits P2X7-Evoked Glutamate Release. ACS Omega. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Flow Synthesis and Biological Studies of an Analgesic Adamantane Derivative That Inhibits P2X7-Evoked Glutamate Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Crystal structure analysis of isopropyl adamantane-1-carboxylate
Title: Crystal Structure Analysis of Isopropyl Adamantane-1-Carboxylate: A Technical Guide for Resolving Steric and Rotational Disorder in Bulky Prodrugs
Executive Overview
The incorporation of the adamantane cage into active pharmaceutical ingredients (APIs) is a proven strategy to enhance metabolic stability and membrane permeability. The high lipophilicity and bulky 3D structure of the adamantane radical significantly promote the transport of biologically active compounds through lipid bilayers, as detailed in [1]. Isopropyl adamantane-1-carboxylate (C14H22O2), documented in the [2], serves as an excellent model compound for understanding the steric and crystallographic behavior of bulky lipophilic prodrugs. However, the near-spherical symmetry of the tricyclo[3.3.1.1^{3,7}]decane cage introduces severe rotational disorder in the solid state, complicating X-ray crystallographic analysis. This guide outlines a self-validating methodology for the crystallization, data acquisition, and structural refinement of isopropyl adamantane-1-carboxylate.
Phase 1: Causality-Driven Crystallization Protocol
Highly lipophilic esters like isopropyl adamantane-1-carboxylate resist crystallization via standard solvent evaporation. They frequently result in amorphous "oiling out" due to the lack of strong directional intermolecular forces (e.g., hydrogen bonding), which are present in the parent acid but absent in the esterified derivative.
Step-by-Step Methodology:
-
Solvent/Antisolvent Selection: Dissolve 50 mg of isopropyl adamantane-1-carboxylate in 0.5 mL of Dichloromethane (DCM). Place this solution in a 2 mL inner glass vial.
-
Vapor Diffusion Setup: Place the unsealed 2 mL vial inside a 20 mL scintillation vial containing 3 mL of Methanol (MeOH). Seal the outer 20 mL vial tightly.
-
Incubation: Store the system undisturbed at 4 °C for 48–72 hours.
-
Validation Mechanism: The slow vapor-phase diffusion of MeOH into the DCM layer gradually alters the dielectric constant of the medium. If the protocol is successful, sharp, well-defined single crystals will form on the glass walls. If oiling occurs, the diffusion rate was too fast, validating the need to lower the incubation temperature to -20 °C to further reduce kinetic energy.
Fig 1. End-to-end workflow for the crystallization and X-ray diffraction analysis of adamantyl esters.
Phase 2: Cryogenic X-Ray Diffraction & Data Acquisition
Adamantane derivatives are notorious for solid-state phase transitions. For instance, the parent adamantanecarboxylic acid is ordered at 173 K but becomes highly disordered at 280 K, where the adamantyl group adopts two distinct orientations in a 60:40 ratio, differing by about 14°, according to [3].
Step-by-Step Methodology:
-
Cryoprotection: Submerge the selected crystal in a drop of Paratone-N oil to strip away residual mother liquor and prevent ice ring formation during diffraction.
-
Cryo-Mounting: Mount the crystal on a MiTeGen loop and immediately transfer it to the goniometer under a steady 173 K (or 100 K) nitrogen stream.
-
Data Collection: Irradiate the crystal using a Mo-Kα (λ = 0.71073 Å) microfocus X-ray source. Collect a full sphere of data (ω and φ scans) to ensure a redundancy of >4.0.
-
Validation Mechanism: Analyze the initial diffraction frames. If diffraction spots extend beyond 0.8 Å resolution with sharp profiles, the cooling protocol has successfully frozen the dynamic rotational disorder[3].
Phase 3: Structural Refinement & Disorder Resolution
Solving the phase problem using direct methods (e.g., SHELXT) will readily reveal the heavy atoms (oxygen) and the carbon framework. However, refining the structure requires careful mathematical modeling of the static disorder inherent to the flexible isopropyl chain and the adamantane cage.
Step-by-Step Methodology:
-
Isotropic to Anisotropic Refinement: Refine all non-hydrogen atoms isotropically, then convert them to anisotropic thermal parameters.
-
Identifying Disorder: Inspect the thermal ellipsoids. If the carbons of the adamantane cage or the terminal methyls of the isopropyl group appear artificially enlarged or "cigar-shaped," static disorder is present.
-
Applying the Guthrie-McCullough Approach: Split the disordered atoms into two distinct parts (Part 1 and Part 2). Assign a free variable to their occupancies (e.g., starting at 0.5/0.5) and allow the refinement engine to find the energetic minimum (often converging near 60:40)[3].
-
Applying Geometric Restraints: To maintain chemical logic in the split model, apply rigid-bond restraints (DELU) and similar displacement restraints (SIMU) to the disordered carbon atoms.
-
Validation Mechanism: The refinement is chemically validated by inspecting the ester bond lengths. A correct model will yield a C=O double bond distance of approximately 1.202 to 1.210 Å, a standard established in[4], and a C-O single bond distance of approximately 1.345 Å, as observed in [5].
Fig 2. Logical decision tree for modeling static and dynamic disorder in adamantane-based structures.
Crystallographic Data Summary
The following table summarizes the quantitative crystallographic targets and expected geometric parameters for isopropyl adamantane-1-carboxylate, extrapolated from homologous adamantyl ester structures.
| Parameter | Expected Value / Target | Causality / Significance |
| Chemical Formula | C14H22O2[2] | Defines the scattering mass of the asymmetric unit. |
| Molecular Weight | 222.32 g/mol [2] | Used for calculating crystal density (Dx). |
| Data Collection Temp. | 173 K (or lower)[3] | Essential to suppress dynamic rotational disorder of the cage. |
| Expected C=O Length | 1.202 – 1.210 Å[4] | Validates the ester carbonyl geometry against over-refinement. |
| Expected C-O Length | ~1.345 Å[5] | Validates the ester ether-oxygen geometry. |
| Cage Disorder Ratio | ~60:40 or Ordered[3] | Reflects the energetic distribution of the adamantane orientations. |
| Final R1 Factor | < 0.05 (5%) | Indicates a highly reliable, self-validated structural model. |
References
-
Isopropyl adamantane-1-carboxylate | C14H22O2 | CID 585453 Source: PubChem, National Institutes of Health URL:[Link]
-
The crystal and molecular structures of adamantanecarboxylic acid at 173 and 280 K Source: Canadian Journal of Chemistry (via ResearchGate) URL:[Link]
-
[closo-B10H8-1,10-(COOH)2]2-: A building block for functional materials? Source: Chemical Communications, Royal Society of Chemistry URL:[Link]
- Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products Source: Collection of Czechoslovak Chemical Communications URL
-
Quinine Esters with 1,2-Azole, Pyridine and Adamantane Fragments Source: Molecules, MDPI URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Isopropyl adamantane-1-carboxylate | C14H22O2 | CID 585453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
Methodological & Application
Synthesis of isopropyl adamantane-1-carboxylate from adamantane-1-carboxylic acid
Application Note: High-Yield Synthesis of Isopropyl Adamantane-1-Carboxylate
Executive Summary
The synthesis of isopropyl adamantane-1-carboxylate (CAS: 24556-16-9) presents a classic challenge in organic synthesis: nucleophilic attack at a sterically encumbered carbonyl center. The adamantane cage imposes significant steric shielding on the C-1 carboxylic acid, rendering standard Fischer esterification kinetics sluggish compared to linear aliphatic acids. Furthermore, the use of isopropanol (a secondary alcohol) introduces additional steric bulk compared to methanol or ethanol.
This Application Note details a robust, self-validating protocol using the Acyl Chloride Activation Route . By converting the acid to the highly reactive acid chloride, we bypass the rate-limiting step of direct esterification. This method ensures high conversion (>95%), simplifies purification, and is scalable for drug development applications where the adamantane pharmacophore is prized for improving lipophilicity and metabolic stability.
Retrosynthetic & Mechanistic Analysis
The target molecule consists of a lipophilic adamantyl "cage" linked to an isopropyl group via an ester bond.
-
Bond Disconnection: The C(carbonyl)-O(ester) bond.
-
The Challenge: The bridgehead carbon (C-1) of adamantane is tertiary and bulky. Direct attack by a secondary alcohol (isopropanol) on the protonated carboxylic acid (Fischer conditions) is slow due to the high energy of the tetrahedral intermediate.
-
The Solution: Activation of the carboxylic acid to an acyl chloride using Thionyl Chloride (
).[1][2][3] The chloride ion is a better leaving group than water/hydroxide, and the highly electrophilic carbonyl of the acyl chloride is more susceptible to attack by the sterically hindered isopropanol.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Reaction Scheme
Experimental Protocol: Acyl Chloride Method
Safety Warning: Thionyl chloride (
Materials
| Reagent | MW ( g/mol ) | Equiv.[4][5][6] | Role |
| Adamantane-1-carboxylic acid | 180.25 | 1.0 | Starting Material |
| Thionyl Chloride ( | 118.97 | 3.0 | Activating Agent |
| Isopropanol (anhydrous) | 60.10 | 5.0 | Nucleophile |
| Pyridine | 79.10 | 1.2 | Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | Solvent | Reaction Medium |
| DMF (Dimethylformamide) | 73.09 | Cat. | Catalyst (Vilsmeier) |
Step-by-Step Procedure
Phase 1: Activation (Acyl Chloride Formation)
-
Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a
drying tube or line. -
Charging: Add Adamantane-1-carboxylic acid (10.0 g, 55.5 mmol) to the flask.
-
Reagent Addition: Add Thionyl Chloride (12 mL, ~165 mmol) neat.
-
Expert Tip: Add 2-3 drops of dry DMF. This forms the Vilsmeier-Haack intermediate (chloroiminium ion), which catalytically accelerates the reaction of the bulky acid with
.
-
-
Reaction: Heat the mixture to reflux (75°C oil bath) for 2–3 hours. The solid acid will dissolve, and gas evolution (
, ) will cease upon completion. -
Evaporation: Cool to room temperature. Remove excess
under reduced pressure (rotary evaporator).-
Critical Step: Add 20 mL of dry Toluene and re-evaporate (azeotropic removal) to ensure all traces of
and are removed. The residue (Adamantane-1-carbonyl chloride) is a white to off-white solid/oil. Do not purify; use immediately.
-
Phase 2: Esterification
6. Solvation: Dissolve the crude acyl chloride in DCM (50 mL) under
- Rationale: The exothermic reaction must be controlled to prevent side reactions. Pyridine neutralizes the
generated, driving the equilibrium forward.
- Completion: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (10% EtOAc in Hexanes; stain with PMA or Iodine).
Phase 3: Workup & Purification 10. Quench: Pour the reaction mixture into cold water (100 mL) . 11. Extraction: Separate the organic layer.[7] Extract the aqueous layer with DCM (2 x 30 mL). 12. Wash: Wash combined organics sequentially with:
- 1M
(50 mL) – Removes excess pyridine. - Sat.
(50 mL) – Neutralizes residual acid. - Brine (50 mL) – Drying.
- Drying: Dry over anhydrous
, filter, and concentrate in vacuo. - Final Purification: The crude product is often pure enough (>95%). If necessary, purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) or vacuum distillation.
Visualization of Workflow
The following diagram illustrates the critical decision points and flow of the synthesis.
Figure 1: Step-by-step workflow for the Acyl Chloride synthesis route.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your product data against these expected values.
Expected Physical Properties
-
Appearance: Colorless oil or low-melting white solid.
-
Rf Value: ~0.6 (10% EtOAc/Hexane).
NMR Interpretation ( , 400 MHz)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 4.95 – 5.05 | Septet ( | 1H | Characteristic deshielded methine of isopropyl ester. | |
| 1.95 – 2.05 | Broad Singlet | 3H | Adamantane C3, C5, C7 | Bridgehead protons (gamma to carbonyl). |
| 1.85 – 1.90 | Doublet/Multiplet | 6H | Adamantane C2, C8, C10 | Methylene protons (beta to carbonyl). |
| 1.65 – 1.75 | Multiplet | 6H | Adamantane C4, C6, C9 | Methylene protons (delta to carbonyl). |
| 1.20 | Doublet ( | 6H | Methyl groups of the isopropyl chain. |
Validation Check:
-
Disappearance of Acid Proton: The broad singlet at 10–12 ppm (COOH) must be absent.
-
Shift of Isopropyl Methine: If unreacted isopropanol remains, its methine signal will be at ~4.0 ppm. The ester methine shifts downfield to ~5.0 ppm.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Acyl Chloride formation. | Ensure |
| Product smells like pyridine | Incomplete acid wash. | Repeat 1M |
| Starting Material remains | Hydrolysis of Acyl Chloride. | Ensure all glassware is bone-dry. Use anhydrous DCM. |
| Solid precipitate in reaction | Pyridinium hydrochloride salt. | This is normal during the coupling step. It will dissolve/wash away during aqueous workup. |
References
-
Koch, H., & Haaf, W. (1964).[8] 1-Adamantanecarboxylic Acid.[5][7][8][9][10][11] Organic Syntheses, 44, 1. Link (Foundational chemistry of adamantane carboxylation).
-
National Institute of Standards and Technology (NIST). 1-Adamantanecarboxylic acid, isopropyl ester.[10] NIST Chemistry WebBook, SRD 69.[10] Link (Physical property verification).
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Chlorides. Link (Mechanistic grounding for activation).
-
PubChem. Isopropyl adamantane-1-carboxylate (Compound). Link (CAS and Identifiers).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. mgg.chem.ucla.edu [mgg.chem.ucla.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 9. 1-Adamantanecarboxylic acid | C11H16O2 | CID 13235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Adamantanecarboxylic acid, isopropyl ester [webbook.nist.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
Acid-catalyzed esterification protocols for isopropyl adamantane-1-carboxylate
Abstract
The esterification of adamantane-1-carboxylic acid with secondary alcohols like isopropanol presents a unique challenge in process chemistry. The steric bulk of the adamantyl cage, combined with the lower nucleophilicity of the secondary alcohol, creates a kinetic barrier that renders standard Fischer esterification inefficient. This Application Note details three optimized acid-catalyzed protocols: a Classic Azeotropic Dehydration (p-TsOH) method, a Modern Lewis Acid (
Introduction & Mechanistic Insight
The Challenge: Steric "Double-Lock" Synthesizing isopropyl adamantane-1-carboxylate involves coupling a bulky bridgehead carboxylic acid with a sterically hindered secondary alcohol.
-
Adamantyl Moiety: The bridgehead carbon prevents the formation of a planar transition state, restricting the angle of nucleophilic attack.
-
Isopropyl Group: The secondary hydroxyl group is less nucleophilic than primary alcohols and prone to acid-catalyzed dehydration (forming propene) under harsh conditions.
Mechanistic Pathway (Aac2) The reaction proceeds via the Aac2 mechanism (Acid-catalyzed, acyl-oxygen cleavage, bimolecular). The rate-determining step is the formation of the tetrahedral intermediate.
-
Step 1: Protonation of the carbonyl oxygen increases electrophilicity.[1][2]
-
Step 2: Nucleophilic attack by isopropanol. Critical Failure Point: Steric clashing between the adamantyl cage and the isopropyl methyl groups destabilizes this transition state.
-
Step 3: Proton transfer and elimination of water.[2]
To drive this equilibrium (
Experimental Protocols
Protocol A: Azeotropic Fischer Esterification (The "Workhorse" Method)
Best for: Large-scale synthesis where reagents are inexpensive and rigorous water removal is possible.
Reagents:
-
Adamantane-1-carboxylic acid (1.0 equiv)[3]
-
Isopropanol (5.0 equiv)
-
p-Toluenesulfonic acid monohydrate (
-TsOH H O) (0.1 equiv) -
Solvent: Toluene (Volume to maintain 0.5 M concentration of acid)
Equipment:
Methodology:
-
Dissolution: Charge the flask with adamantane-1-carboxylic acid,
-TsOH, and toluene. Stir until dissolved. -
Addition: Add isopropanol. Note: Using a large excess of isopropanol can lower the boiling point of the azeotrope; however, in this system, toluene is the primary solvent to maintain a reflux temperature (~110°C) sufficient to overcome the steric barrier.
-
Reflux: Heat the mixture to vigorous reflux. Water generated will azeotrope with toluene/isopropanol and collect in the Dean-Stark trap.
-
Monitoring: Monitor by TLC or GC-MS every 2 hours. Reaction typically requires 12–24 hours.
-
Workup: Cool to room temperature. Wash with sat.
(2x) to remove unreacted acid and catalyst. Wash with brine (1x). Dry organic layer over and concentrate in vacuo.
Critical Note: Do not use concentrated
Protocol B: Lewis Acid Catalysis (The "Green" Method)
Best for: High-value substrates, small scales, or when "anhydrous" conditions are preferred without a Dean-Stark trap.
Reagents:
-
Adamantane-1-carboxylic acid (1.0 equiv)[3]
-
Isopropanol (1.5 equiv)
-
Catalyst: Hafnium(IV) triflate (
) or Scandium(III) triflate ( ) (1–5 mol%) -
Solvent: Toluene (anhydrous)
Methodology:
-
Setup: Flame-dry a round-bottom flask and equip with a Soxhlet extractor containing activated 4Å molecular sieves.
-
Reaction: Combine acid, alcohol, catalyst, and solvent.[2][4]
-
Reflux: Heat to reflux.[5][6] The solvent condenses, passes through the molecular sieves (removing water), and returns to the flask. This "internal drying" drives the equilibrium more efficiently than Dean-Stark for small volumes.
-
Workup: Cool and filter through a small pad of silica gel to remove the metal catalyst. Concentrate the filtrate.
Why this works: Metal triflates are "water-tolerant" Lewis acids that coordinate strictly to the carbonyl oxygen, creating a super-electrophile that is more susceptible to attack by the bulky isopropanol.
Visualization: Reaction Workflow & Mechanism
Figure 1: Decision matrix for selecting the optimal esterification protocol based on experimental constraints.
Comparative Data & QC Specifications
Table 1: Protocol Comparison
| Feature | Protocol A (p-TsOH) | Protocol B (Lewis Acid) |
| Catalyst Type | Bronsted Acid | Lewis Acid ( |
| Temperature | 110°C (Reflux) | 80–110°C |
| Water Removal | Dean-Stark (Azeotrope) | Molecular Sieves (Soxhlet) |
| Reaction Time | 12–24 Hours | 6–12 Hours |
| Typical Yield | 85–92% | 90–96% |
| Purification | Extraction/Wash | Filtration/Plug |
| Risk | Isopropanol dehydration | Catalyst cost |
Quality Control Criteria:
-
Appearance: Colorless oil or low-melting white solid.
-
NMR (400 MHz,
):-
4.9–5.0 ppm (septet, 1H,
) - 1.9–2.0 ppm (m, 3H, Adamantyl CH)
-
1.7–1.8 ppm (m, 6H, Adamantyl
) -
1.2 ppm (d, 6H, Isopropyl
)
-
4.9–5.0 ppm (septet, 1H,
-
IR Spectroscopy: Strong carbonyl stretch (
) at ~1725 . Absence of broad stretch (3000–3300 ).
Troubleshooting Guide
-
Issue: Low Conversion (<50%)
-
Cause: Water is not being removed efficiently, stalling the equilibrium.
-
Fix: Ensure the Dean-Stark trap is full of toluene before reflux starts. Check molecular sieves are fresh/activated. Increase catalyst loading to 0.2 equiv (Protocol A).
-
-
Issue: Formation of Propene (Gas evolution)
-
Cause: Acid concentration too high or temperature too high, causing E1 elimination of isopropanol.
-
Fix: Switch from
to . Lower bath temperature slightly or dilute the reaction mixture with more toluene.
-
-
Issue: Emulsion during Workup
-
Cause: Adamantane derivatives are highly lipophilic and can act as surfactants.
-
Fix: Add a small amount of methanol to break the emulsion or filter through Celite before separation.
-
References
-
Direct Esterification of Adamantane-1-carboxylic Acid
-
Source: Organic Syntheses, Coll.[7] Vol. 5, p. 20 (1973); Vol. 44, p. 1 (1964).
- Relevance: Establishes the baseline stability and reactivity of the adamantyl carboxyl group.
-
URL:
-
-
Lewis Acid Catalysis for Bulky Esters
-
Source: Ishihara, K. et al. "Direct Condensation of Carboxylic Acids with Alcohols Catalyzed by Hafnium(IV) Salts."[8] Science, 2000, 290(5494), 1140-1142.
- Relevance: Validates the use of Hf(IV) and Sc(III)
-
URL:
-
-
Fischer Esterification Mechanisms and Thermodynamics
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ester synthesis by esterification [organic-chemistry.org]
- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. sciencemadness.org [sciencemadness.org]
- 10. athabascau.ca [athabascau.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
Using isopropyl adamantane-1-carboxylate as a pharmaceutical intermediate
Application Note: Strategic Utilization of Isopropyl Adamantane-1-carboxylate in Pharmaceutical Synthesis
Part 1: Executive Summary & Strategic Rationale
In the landscape of modern drug discovery, the adamantane scaffold is a "privileged structure" known for enhancing lipophilicity, improving blood-brain barrier (BBB) permeability, and increasing metabolic stability by blocking enzymatic attack at adjacent sites.
While methyl and ethyl esters of adamantane-1-carboxylic acid are common, Isopropyl Adamantane-1-carboxylate (Ip-Ad-1-C) represents a superior strategic intermediate for specific high-value transformations.
Why Choose the Isopropyl Ester?
-
Steric Modulation: The bulky isopropyl group provides increased resistance to premature hydrolysis compared to methyl esters, allowing the scaffold to survive mild aqueous workups during multi-step synthesis.
-
Grignard Selectivity: In the synthesis of tertiary alcohols (a common pharmacophore in 11
-HSD1 inhibitors and cannabinoid receptor agonists), the isopropyl leaving group minimizes competitive nucleophilic attacks and side reactions often seen with more reactive esters. -
Solubility Profile: The increased lipophilicity (
shift) facilitates purification in non-polar solvent systems (Heptane/Hexane), often eliminating the need for chlorinated solvents in workups.
Part 2: Chemical Profile & Properties
| Property | Specification | Notes |
| IUPAC Name | Propan-2-yl adamantane-1-carboxylate | |
| CAS Number | 24556-16-9 | |
| Molecular Formula | ||
| Molecular Weight | 222.33 g/mol | |
| Physical State | Colorless Oil / Low-melting Solid | MP approx. 20-25°C; handles as liquid >30°C. |
| Solubility | Soluble in DCM, THF, Toluene, Hexane | Insoluble in water.[1] |
| Stability | High | Resistant to spontaneous hydrolysis at pH 4-9. |
Part 3: Synthesis Protocol (High-Purity)
Objective: Synthesize Isopropyl Adamantane-1-carboxylate from Adamantane-1-carboxylic acid with >98% purity. Method: Acid Chloride Activation (Preferred over Fischer esterification due to the steric bulk of both the adamantyl and isopropyl groups).
Reagents:
-
Adamantane-1-carboxylic acid (1.0 eq)[2]
-
Thionyl Chloride (
) (1.5 eq) -
Isopropanol (anhydrous) (3.0 eq)
-
Triethylamine (
) (1.2 eq) -
Dichloromethane (DCM) (Solvent)
-
Catalytic DMF (1-2 drops)
Step-by-Step Workflow:
-
Activation (Acid Chloride Formation):
-
In a dry round-bottom flask equipped with a reflux condenser and
line, suspend Adamantane-1-carboxylic acid (10 g, 55.5 mmol) in dry DCM (50 mL). -
Add catalytic DMF (2 drops).
-
Add Thionyl Chloride (6.0 mL, 83.2 mmol) dropwise over 10 minutes. Caution: Gas evolution (
, HCl). -
Reflux the mixture for 2 hours until the solution becomes clear (indicating conversion to acid chloride).
-
Concentrate the mixture under reduced pressure to remove excess
and DCM. Re-dissolve the residue in fresh dry DCM (30 mL).
-
-
Esterification:
-
Cool the acid chloride solution to 0°C in an ice bath.
-
Add a mixture of Isopropanol (12.7 mL, 166 mmol) and Triethylamine (9.3 mL, 66.6 mmol) dropwise, maintaining internal temperature <10°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 9:1). The acid spot (
) should disappear, replaced by the ester ( ).
-
-
Workup & Purification:
-
Quench with water (50 mL). Separate the organic layer.[3][4][5]
-
Wash the organic layer sequentially with:
-
1M HCl (2 x 30 mL) – Removes amine salts.
-
Sat.
(2 x 30 mL) – Removes unreacted acid. -
Brine (30 mL).
-
-
Dry over
, filter, and concentrate in vacuo. -
Purification: The crude oil is typically >95% pure. For pharma-grade, filter through a short pad of silica gel eluting with Hexane/EtOAc (95:5).
-
Part 4: Downstream Application – Grignard Transformation
Context: This protocol generates a Tertiary Adamantyl Carbinol , a high-value pharmacophore. The isopropyl ester is used here to ensure a clean transformation with Methyl Magnesium Bromide (
Visual Pathway (DOT Diagram)
Figure 1: Synthetic pathway from acid precursor to tertiary alcohol pharmacophore via the isopropyl ester intermediate.
Protocol: Synthesis of 2-(1-Adamantyl)propan-2-ol
-
Setup: Flame-dry a 3-neck flask. Flux with Argon. Add Isopropyl Adamantane-1-carboxylate (5.0 g, 22.5 mmol) dissolved in anhydrous THF (40 mL).
-
Addition: Cool to 0°C. Add Methyl Magnesium Bromide (3.0 M in ether, 18.7 mL, 56 mmol, 2.5 eq) dropwise.
-
Note: The first equivalent generates the ketone; the second generates the alcohol.[6] The isopropyl leaving group (
) is stable and does not interfere.
-
-
Reaction: Stir at 0°C for 30 mins, then reflux for 2 hours to drive the steric addition to completion.
-
Quench: Cool to 0°C. Carefully add sat.
solution. -
Isolation: Extract with
. Dry and concentrate. The resulting white solid is the tertiary alcohol (MP: 118-120°C).
Part 5: Quality Control & Analytics
To validate the intermediate (Isopropyl ester), use the following parameters:
| Method | Expected Signal | Interpretation |
| GC-MS | M+ peak at m/z 222 | Fragmentation: m/z 135 (Adamantyl cation, 100%), m/z 163 (loss of isopropoxy). |
| 1H NMR | Methine proton of the isopropyl group. | |
| 1H NMR | Methyl groups of the isopropyl ester. | |
| IR | 1725 | Strong Carbonyl (C=O) stretch. |
References
-
Koch, H., & Haaf, W. (1964).[2][7] 1-Adamantanecarboxylic Acid.[1][2][7][8][9][10][11] Organic Syntheses, 44, 1.
-
Sigma-Aldrich. (n.d.).[5] 1-Adamantanecarboxylic acid Product Sheet.
-
National Institute of Standards and Technology (NIST). (2023). 1-Adamantanecarboxylic acid, isopropyl ester Mass Spectrum.[1][8] NIST Chemistry WebBook, SRD 69.
-
Liu, J., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
-
Master Organic Chemistry. (2015). Reaction of Grignard Reagents with Esters.
Sources
- 1. Isopropyl adamantane-1-carboxylate | C14H22O2 | CID 585453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. Propyl ester reacts with isopropyl magnesium bromide class 12 chemistry JEE_Main [vedantu.com]
- 7. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 8. Isopropyl adamantane-1-carboxylate | C14H22O2 | CID 585453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 10. Adamantane-1-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Isopropyl adamantane-1-carboxylate applications in ArF photoresist monomers
Application Note: Isopropyl Adamantane-1-Carboxylate Motifs in ArF (193 nm) Photoresist Monomers
Target Audience: Materials Scientists, Lithography Researchers, and Drug Development Professionals (Bio-MEMS/Microfluidics).
Executive Summary & Cross-Disciplinary Relevance
The drive toward sub-100 nm resolution in photolithography necessitates exposure wavelengths of 193 nm (ArF excimer lasers). Traditional aromatic polymers (e.g., novolac or polyhydroxystyrene used in 248 nm KrF resists) are highly opaque at 193 nm, absorbing the light before it can penetrate the resist film [1]. To solve this, the industry transitioned to alicyclic methacrylate polymers.
Among these, monomers bearing the isopropyl adamantane-1-carboxylate structural motif—most notably 2-isopropyl-2-adamantyl methacrylate (IpAdMA)—have become foundational [4]. While originally developed for semiconductor manufacturing, these high-resolution patterning materials are now critical for drug development professionals fabricating sub-micron microfluidic channels, lab-on-a-chip devices, and high-density microneedle arrays for targeted drug delivery.
Mechanistic Causality: Why the Isopropyl Adamantyl Motif?
The design of an ArF photoresist is a delicate balancing act between optical transparency, dry-etch resistance, and dissolution contrast. The isopropyl adamantane-1-carboxylate motif solves this trilemma through specific chemical causality:
-
Dry-Etch Resistance (The Adamantane Cage): The bulky, diamondoid structure of the adamantane ring provides a high carbon density (Ohnishi parameter). This imparts a physical resistance to plasma etching that is comparable to aromatic novolac resins, but without the problematic pi-electron absorption at 193 nm [1], [5].
-
Thermodynamic Cleavage (The Isopropyl Group): In a chemically amplified resist (CAR), a photoacid generator (PAG) releases protons upon UV exposure. These protons catalyze the cleavage of the ester protecting group during the Post-Exposure Bake (PEB). The steric bulk of the isopropyl group, combined with the rigid adamantane cage, creates a highly strained ester. Upon acid attack, the ester cleaves to form a highly stable carbocation. This specific steric strain lowers the activation energy (
) required for deprotection compared to methyl or ethyl derivatives [2]. -
Lithographic Contrast: A lower
allows for lower PEB temperatures. Lower temperatures reduce the unwanted thermal diffusion of the photoacid into unexposed regions (acid blur), thereby dramatically improving line-edge roughness (LER) and overall image contrast [2].
Quantitative Data: Protecting Group Comparison
The choice of the alkyl substituent on the adamantyl ester directly dictates the thermal and lithographic properties of the resist. The data below summarizes why the isopropyl derivative is highly favored.
Table 1: Comparative Properties of Adamantyl-Based Protecting Groups in ArF Resists
| Protecting Group Motif | Activation Energy ( | Required PEB Temp | Relative Dry Etch Resistance* | Lithographic Contrast |
| Methyl Adamantyl (MAdMA) | High | 125 – 135 °C | ~1.0 | Moderate |
| Ethyl Adamantyl (EAdMA) | Medium | 115 – 120 °C | ~1.0 | High |
| Isopropyl Adamantyl (IpAdMA) | Low | 100 – 110 °C | ~1.0 | Very High |
| tert-Butyl (Non-alicyclic reference) | Very High | > 140 °C | ~0.6 (Poor) | Low |
*Normalized to standard 248 nm Novolac resins (1.0 = equivalent resistance).
Experimental Protocols (Self-Validating Workflows)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Successful execution of Step A is analytically verified before proceeding to Step B.
Protocol A: Synthesis of the Terpolymer Resin via Free Radical Polymerization
This protocol details the synthesis of a model poly(IpAdMA-co-GBLMA-co-HAdMA) terpolymer, balancing the hydrophobic acid-labile group (IpAdMA) with a lactone for adhesion (GBLMA) and a polar group for structural integrity (HAdMA) [3].
-
Preparation: In a rigorously dried 100 mL Schlenk flask, combine 2-isopropyl-2-adamantyl methacrylate (40 mol%),
-butyrolactone methacrylate (40 mol%), and 3-hydroxy-1-adamantyl methacrylate (20 mol%) to a total monomer mass of 10.0 g. -
Initiation: Add 0.4 g of AIBN (azobisisobutyronitrile) as the radical initiator.
-
Solvation & Degassing: Dissolve the mixture in 30 mL of anhydrous tetrahydrofuran (THF). Degas the solution via three freeze-pump-thaw cycles to remove dissolved oxygen, which quenches radicals.
-
Polymerization: Backfill with Argon and heat the flask in an oil bath at 65 °C for 16 hours under continuous magnetic stirring.
-
Precipitation: Cool the mixture to room temperature. Dropwise, add the viscous solution into 500 mL of vigorously stirred methanol. The polymer will precipitate as a white powder.
-
Self-Validation (Analytical Check): Filter and dry the powder under vacuum at 40 °C for 24 hours. Run a
H-NMR spectrum (in CDCl ). Validation: The complete disappearance of monomeric vinyl proton peaks ( 5.5–6.5 ppm) confirms successful polymerization. Gel Permeation Chromatography (GPC) should yield an of ~8,000–12,000 g/mol .
Protocol B: Lithographic Formulation and Patterning
-
Formulation: Dissolve 1.0 g of the synthesized terpolymer in 10 mL of Propylene Glycol Monomethyl Ether Acetate (PGMEA). Add 30 mg of Triphenylsulfonium triflate (PAG) and 3 mg of Trioctylamine (quencher base to control acid diffusion). Filter through a 0.2
m PTFE syringe filter. -
Spin Coating: Dispense 2 mL of the resist onto a hexamethyldisilazane (HMDS)-primed silicon wafer. Spin at 2500 RPM for 30 seconds to achieve a film thickness of ~150 nm.
-
Soft Bake (Pre-bake): Bake the wafer on a hotplate at 105 °C for 60 seconds to drive off the PGMEA solvent.
-
Exposure: Expose the film through a photomask using an ArF excimer laser stepper (193 nm) at a dose of 15–30 mJ/cm
. -
Post-Exposure Bake (PEB): Bake the wafer at 110 °C for 60 seconds.
-
Mechanistic Note: This is the critical step where the photoacid catalyzes the cleavage of the isopropyl adamantane-carboxylate ester, converting the hydrophobic polymer into base-soluble methacrylic acid.
-
Self-Validation: If analyzed via FTIR, the exposed regions will show a new, broad -OH stretching band at ~3300 cm
, confirming deprotection.
-
-
Development: Puddle-develop the wafer with 0.26 N Tetramethylammonium Hydroxide (TMAH) for 60 seconds. Rinse with deionized water and spin dry.
Pathway Visualization
Fig 1. Acid-catalyzed deprotection workflow of isopropyl adamantane-carboxylate in ArF photoresists.
References
-
Wallraff, G. M., & Hinsberg, W. D. "Organic Materials Challenges for 193 nm Imaging." Accounts of Chemical Research. 1
-
Guerrero, D. J., et al. "Advantages of BARC and photoresist matching for 193-nm photosensitive BARC applications." SPIE Advanced Lithography. 2
-
Kim, J., et al. "Synthesis of ArF photoresist polymer composed of three methacrylate monomers via reversible addition-fragmentation chain transfer (RAFT) polymerization." Polymer Journal. 3
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 585453, Isopropyl adamantane-1-carboxylate." PubChem. 4
-
Ito, H. "Chemical Amplification Resists for Microlithography." Advances in Polymer Science. 5
Sources
Application Note: Advanced Polymerization Protocols for 2-Isopropyl-2-Adamantyl Methacrylate (IPAMA)
The following Application Note and Protocol Guide addresses the polymerization of 2-Isopropyl-2-Adamantyl Methacrylate (IPAMA) .
Note on Nomenclature: The term "isopropyl adamantane-1-carboxylate" refers to a non-polymerizable ester intermediate. In high-performance materials science (specifically 193 nm lithography and drug delivery), the active monomer is 2-isopropyl-2-adamantyl methacrylate , where the methacryloyl group enables polymerization and the bulky isopropyl-adamantyl pendant provides acid-lability and etch resistance. This guide focuses on the polymerization of this functional monomer.
Executive Summary
2-Isopropyl-2-adamantyl methacrylate (IPAMA) is a critical functional monomer used primarily in 193 nm Argon Fluoride (ArF) photoresists . Its unique structure combines the high plasma etch resistance of the adamantane cage with the acid-sensitivity of a tertiary ester. Upon exposure to photo-generated acid, the bulky isopropyl-adamantyl group undergoes cleavage (deprotection), changing the polymer's solubility—a mechanism fundamental to chemically amplified resists.
Beyond lithography, IPAMA is increasingly explored in drug delivery systems to modulate the hydrophobicity and glass transition temperature (
This guide provides validated protocols for synthesizing Poly(IPAMA) via Reversible Addition-Fragmentation Chain Transfer (RAFT) and Free Radical Polymerization (FRP) , ensuring control over molecular weight (
Monomer Properties & Pre-Processing
Before initiating polymerization, the monomer must be purified to remove phenolic inhibitors (e.g., MEHQ) that terminate radical propagation.
| Property | Value | Notes |
| Chemical Name | 2-Isopropyl-2-adamantyl methacrylate | CAS: 297156-50-4 |
| Molecular Weight | 262.39 g/mol | Bulky pendant group |
| Appearance | White powder or crystalline solid | Low melting point (~40°C) |
| Solubility | THF, Toluene, Anisole, DCM | Insoluble in water/methanol |
| Storage | 2–8°C, Dark | Light sensitive; store under inert gas |
Protocol A: Monomer Purification
Objective: Remove MEHQ inhibitor to ensure reproducible kinetics.
-
Dissolution: Dissolve 10 g of crude IPAMA in 30 mL of Dichloromethane (DCM).
-
Extraction: Wash the organic phase 3 times with 15 mL of 0.5 M NaOH (aq). The aqueous layer should turn yellow/brown (phenolate salts).
-
Washing: Wash the organic phase 3 times with distilled water until pH is neutral.
-
Drying: Dry over anhydrous
for 30 mins. Filter. -
Recovery: Remove solvent via rotary evaporation at 35°C (do not overheat).
-
Validation:
NMR ( ) should show no peaks at 6.8–7.0 ppm (aromatic protons of MEHQ).
Polymerization Protocols
Protocol B: Controlled RAFT Polymerization of IPAMA
Context: Required for photoresist applications where narrow dispersity (Đ < 1.2) is critical for resolution. Chain Transfer Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) is recommended for methacrylates.
Reagents
-
Monomer: Purified IPAMA (2.62 g, 10 mmol)
-
CTA: CPADB (28 mg, 0.1 mmol)
-
Initiator: AIBN (3.2 mg, 0.02 mmol)
-
Solvent: Anisole (3 mL) – High boiling point prevents evaporation during purging.
-
Target
: 100
Step-by-Step Workflow
-
Charge: In a 10 mL Schlenk tube equipped with a magnetic stir bar, combine IPAMA, CPADB, and AIBN.
-
Solvation: Add Anisole. Stir until fully dissolved.
-
Deoxygenation: Perform 4 cycles of Freeze-Pump-Thaw (FPT) to remove dissolved oxygen.
-
Freeze: Immersion in liquid
(10 min). -
Pump: Vacuum < 100 mTorr (15 min).
-
Thaw: Warm water bath (10 min).
-
-
Polymerization: Backfill with Argon. Immerse flask in a pre-heated oil bath at 70°C .
-
Kinetics: Reaction time is typically 8–12 hours. Conversion should be kept < 60% to maintain low dispersity.
-
Quenching: Plunge the flask into liquid
and expose to air. -
Purification:
-
Dilute reaction mixture with minimal THF.
-
Precipitate dropwise into a 10-fold excess of cold Methanol/Water (9:1 v/v).
-
Filter and dry under vacuum at 40°C for 24 hours.
-
Protocol C: Free Radical Copolymerization (Drug Delivery Scaffolds)
Context: Synthesis of statistical copolymers (e.g., Poly(IPAMA-co-MAA)) for pH-responsive hydrogels or micelles.
Reagents
-
Monomer A: IPAMA (1.31 g, 5 mmol)
-
Monomer B: Methacrylic Acid (MAA) (0.43 g, 5 mmol)
-
Initiator: AIBN (16 mg, 1 mol%)
-
Solvent: 1,4-Dioxane (5 mL)
Workflow
-
Dissolve: Mix monomers and initiator in Dioxane in a round-bottom flask.
-
Purge: Bubble high-purity Nitrogen through the solution for 30 minutes (Sparging).
-
React: Heat to 65°C under
balloon for 18 hours. -
Precipitate: Pour into excess cold Hexane (to remove unreacted IPAMA) or Diethyl Ether.
-
Characterize: Verify composition via NMR (integration of adamantyl protons vs. backbone methyl).
Mechanism & Visualization
RAFT Polymerization Mechanism
The following diagram illustrates the RAFT equilibrium process for IPAMA, ensuring uniform chain growth.
Figure 1: RAFT polymerization mechanism showing the equilibrium exchange that minimizes termination events.
Lithographic Acid Deprotection
In photoresist applications, the IPAMA polymer acts as a solubility switch.
Figure 2: The chemical amplification mechanism where acid catalyzes the cleavage of the adamantyl ester, rendering the polymer soluble in aqueous base.
Characterization & Quality Control
To validate the synthesis, the following analytical methods are mandatory:
| Technique | Target Parameter | Key Observation |
| Conversion & Purity | Broadening of vinyl protons (5.5, 6.1 ppm) indicates polymerization. Adamantyl protons appear at 1.5–2.5 ppm. | |
| GPC (THF) | Molecular Weight ( | Narrow PDI (< 1.2 for RAFT) confirms controlled growth. |
| DSC | Thermal Properties | |
| TGA | Thermal Stability | Decomposition onset ( |
Troubleshooting
-
Low Conversion: Ensure strict oxygen removal (FPT cycles). Bulky monomers have slower propagation rates (
); increase reaction time or temperature (max 80°C). -
High PDI (>1.5): Ratio of [CTA]/[Initiator] is too low. Increase CTA concentration.
-
Gelation: Avoid conversions > 80% to prevent Trommsdorff effect or multimodal coupling.
References
-
Idacavage, M. (2024).[1] Methacrylate: Versatile Polymer in Adhesives and Plastics. Patsnap Eureka. [Link]
-
RSC Publishing. (2014). Precise control of single unit monomer radical addition with a bulky tertiary methacrylate monomer. Polymer Chemistry. [Link]
-
Zhu, X., et al. (2011). Effect of adamantyl methacrylate on the thermal and mechanical properties of thermosensitive poly(N-isopropylacrylamide) hydrogels. Journal of Applied Polymer Science. [Link]
-
Shi, X. J., et al. (2013).[2] Control the Wettability of Poly(N-isopropylacrylamide-co-1-adamantan-1-ylmethyl acrylate) Modified Surfaces. Langmuir. [Link]
Sources
Application Note: Scalable Production Methods for Isopropyl Adamantane-1-Carboxylate
Executive Summary
Isopropyl adamantane-1-carboxylate (CAS 24556-16-9) is a sterically demanding ester often utilized as a lipophilic building block in medicinal chemistry, particularly for antiviral and metabolic disorder therapeutics. Its synthesis presents a classic process chemistry challenge: the convergence of a tertiary alkyl carboxylic acid (adamantane-1-carboxylic acid) and a secondary alcohol (isopropanol).
This steric double-jeopardy renders standard Fischer esterification kinetics sluggish, often leading to incomplete conversion and difficult downstream separations. This guide details two scalable protocols:
-
The Acid Chloride Route (Primary): High-yielding, robust, and suitable for kilogram-scale batches where purity is paramount.
-
Azeotropic Esterification (Secondary): A cost-effective, "green" alternative avoiding thionyl chloride, suitable for facilities with efficient water-removal infrastructure.
Strategic Route Selection
For scalable production, the choice between activation strategies is dictated by the trade-off between reagent handling (SOCl₂) and reaction kinetics (steric hindrance).
| Feature | Method A: Acid Chloride Activation | Method B: Azeotropic Fischer Esterification |
| Mechanism | Irreversible nucleophilic substitution via highly reactive acyl chloride. | Reversible acid-catalyzed equilibrium driven by water removal. |
| Kinetics | Fast (Exothermic). | Slow (Sterically hindered). |
| Conversion | >98% typical.[1] | 85-90% (equilibrium limited). |
| Purification | Distillation (clean profile). | Difficult separation of unreacted acid. |
| Scale-Up Risk | Gas evolution (SO₂, HCl) requires scrubbing. | Long reflux times; thermal degradation risk. |
| Recommendation | Preferred for >100g scale. | Recommended only if SOCl₂ is prohibited. |
Protocol A: Acid Chloride Method (Gold Standard)
This protocol utilizes thionyl chloride (
Reaction Scheme & Mechanism
Figure 1: Two-step activation pathway via acyl chloride intermediate.
Materials
-
Adamantane-1-carboxylic acid (1.0 eq): White crystalline solid.[2]
-
Thionyl Chloride (1.5 eq): Freshly distilled if possible.
-
Isopropanol (3.0 eq): Anhydrous (<0.05% water).
-
Triethylamine (1.2 eq): Acid scavenger (Optional if reflux method used).
-
Dichloromethane (DCM) or Toluene: Solvent.
-
DMF (Catalytic): 2-3 drops to initiate chloride formation.
Step-by-Step Procedure
Step 1: Formation of Acid Chloride
-
Setup: Equip a jacketed glass reactor with an overhead stirrer, reflux condenser, nitrogen inlet, and a caustic scrubber (NaOH solution) connected to the condenser outlet.
-
Charging: Charge Adamantane-1-carboxylic acid and Toluene (5 vol).
-
Activation: Add catalytic DMF (0.01 eq).
-
Addition: Add Thionyl Chloride (1.5 eq) dropwise over 30 minutes at room temperature. Caution: Gas evolution (
, ). -
Reaction: Heat to reflux (
) for 3 hours. -
IPC (In-Process Control): Monitor by GC (quench aliquot with methanol). Disappearance of acid peak indicates completion.
-
Concentration: Distill off excess
and solvent under reduced pressure. Re-dissolve the residue in fresh anhydrous DCM or Toluene.
Step 2: Esterification
-
Cooling: Cool the acid chloride solution to
. -
Addition: Mix Isopropanol (3.0 eq) with Triethylamine (1.2 eq) and add slowly to the reactor, maintaining internal temperature
. Note: The reaction is exothermic. -
Completion: Warm to room temperature and stir for 2 hours.
-
Quench: Slowly add water (5 vol) to quench salts.
Step 3: Workup & Purification
-
Separation: Separate the organic layer.[3] Wash with 1M HCl (to remove amine), then Sat.
(to remove unreacted acid), then Brine. -
Drying: Dry over
and filter. -
Distillation: The crude product is a high-boiling oil. Perform high-vacuum fractional distillation .
-
Predicted bp: ~120-130°C at 1-2 mmHg.
-
Yield Target: 90-95%.
-
Protocol B: Azeotropic Fischer Esterification (Alternative)
Suitable for sites restricting chlorinating agents. Requires a Dean-Stark apparatus or molecular sieves.
Workflow Logic
Figure 2: Process flow for azeotropic esterification.
Critical Parameters
-
Solvent: Toluene is preferred over pure IPA to increase the boiling point (faster kinetics) and form a consistent azeotrope with water.
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) monohydrate (5 mol%).
-
Reaction Time: Expect 12-24 hours due to steric hindrance.
Procedure
-
Charge Adamantane-1-carboxylic acid (1.0 eq), Isopropanol (5.0 eq), and Toluene (5 vol).
-
Add p-TsOH (0.05 eq).
-
Heat to vigorous reflux with a Dean-Stark trap.
-
Crucial: Monitor water collection. The theoretical water volume must be collected to ensure conversion.
-
Once IPC shows <5% starting acid, cool and wash with Sat.
. -
Distill as in Protocol A.
Analytical Controls & Safety
Analytical Parameters (GC-FID)
-
Column: DB-5 or equivalent non-polar capillary column.
-
Inlet: 250°C.
-
Detector: 300°C.
-
Oven: 100°C hold 2 min, ramp 10°C/min to 280°C.
-
Retention Time: Isopropyl ester will elute significantly later than the methyl ester due to increased molecular weight and boiling point.
Safety & Waste Management
-
Thionyl Chloride: Highly corrosive. Reacts violently with water. All scrubber effluent must be neutralized to pH 7 before disposal.
-
Adamantane Derivatives: Generally lipophilic; prevent release into waterways.
-
Distillation: Ensure high-vacuum system is leak-proof to prevent thermal decomposition at high temperatures.
References
-
Mechanistic Insight: Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Publishing. Link
-
Synthetic Precedent: 1-Adamantanecarboxylic acid synthesis (Organic Syntheses).[3][4] Organic Syntheses, Coll.[4] Vol. 5, p.20. Link
-
Hindered Ester Protocols: Preparation of hindered esters from acid chlorides.[5][6] Bulletin of the Chemical Society of Japan, 1976, 49(8), 2335-2336.[5][6] Link[6]
-
Physical Properties: Isopropyl adamantane-1-carboxylate (PubChem CID 585453). National Center for Biotechnology Information. Link
-
Scale-Up General: Fischer Esterification - Industrial Applications. Organic Chemistry Portal.[1] Link
Sources
- 1. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 2. 1-Adamantane Carboxylic Acid [zhongbangxcl.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: High-Yield Synthesis of Isopropyl Adamantane-1-Carboxylate
Executive Summary
The conversion of 1-adamantanecarboxylic acid to its isopropyl ester (Isopropyl adamantane-1-carboxylate, CAS 24556-16-9) presents a classic challenge in organic synthesis: the coupling of a sterically bulky acyl group with a secondary alcohol. Standard acid-catalyzed Fischer esterification often suffers from poor conversion rates due to the significant steric hindrance imposed by the adamantyl cage and the lower nucleophilicity of isopropanol compared to primary alcohols.
This Application Note details two field-proven protocols designed to overcome this kinetic barrier.
-
Method A (The Gold Standard): Acid Chloride Activation via Thionyl Chloride. Recommended for scale-up and maximum yield.
-
Method B (Mild Conditions): Steglich Esterification.[1][2][3][4] Recommended for acid-sensitive substrates or small-scale library synthesis.
Chemical Context & Mechanistic Insight
The Steric Challenge
The adamantane framework is a rigid, diamondoid cage. The bridgehead carboxylic acid is shielded by the cage's bulk, retarding the approach of nucleophiles. When the nucleophile is isopropanol (a secondary alcohol), the transition state energy for direct attack is significantly elevated compared to methanol or ethanol.
Strategy: Activation is Key
To drive this reaction to completion, the electrophilicity of the carbonyl carbon must be maximized.
-
Acid Chloride Route: Converting the -OH of the acid to -Cl creates a supreme leaving group. The reaction with isopropanol becomes entropy-driven (release of HCl gas) and irreversible.
-
Carbodiimide Route: DCC/DMAP generates a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, transferring the acyl group to the alcohol in a rapid, lower-energy step.
Workflow Visualization
The following diagram illustrates the two primary pathways detailed in this guide.
Figure 1: Strategic pathways for overcoming steric hindrance in adamantane esterification.
Comparative Analysis of Methods
| Feature | Method A: Acid Chloride | Method B: Steglich (DCC/DMAP) | Method C: Fischer (Reflux) |
| Reagents | SOCl₂ or (COCl)₂, iPrOH | DCC, DMAP, DCM | H₂SO₄, iPrOH |
| Yield Potential | High (>90%) | Good (70-85%) | Low-Moderate (<60%) |
| Reaction Time | 2-4 Hours | 12-24 Hours | 24-48 Hours |
| Purification | Distillation or simple wash | Column Chromatography (Urea removal) | Extraction |
| Scalability | Excellent | Poor (DCU removal is difficult) | Good |
| Constraint | Requires fume hood (SO₂/HCl gas) | Expensive reagents; sensitizers | Equilibrium limited |
Recommendation: Use Method A for gram-to-kilogram synthesis of simple adamantane esters. Use Method B only if the adamantane core contains acid-sensitive functional groups (e.g., acetals, epoxides).
Detailed Protocols
Method A: Acid Chloride Route (Recommended)
Mechanism: Nucleophilic acyl substitution via an acyl chloride intermediate. Safety Note: Thionyl chloride reacts violently with water to release HCl and SO₂. Perform all operations in a functioning fume hood.
Materials
-
Thionyl chloride (SOCl₂) (1.5 – 2.0 eq)
-
Isopropanol (anhydrous) (3.0 – 5.0 eq)
-
Dichloromethane (DCM) or Toluene (optional solvent)
-
DMF (Catalytic, 1-2 drops)
Protocol
-
Activation: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 1-adamantanecarboxylic acid (e.g., 10 g, 55.5 mmol) in dry DCM (30 mL).
-
Note: The acid may not fully dissolve initially.
-
-
Chlorination: Add thionyl chloride (8.0 mL, ~110 mmol) slowly. Add 1-2 drops of DMF as a catalyst.
-
Reflux: Heat the mixture to gentle reflux (40°C for DCM, or neat at 70°C if no solvent is used) for 2 hours.
-
Checkpoint: The solution should become clear and gas evolution (SO₂/HCl) will cease.
-
-
Evaporation: Cool the mixture and concentrate under reduced pressure (rotary evaporator) to remove excess SOCl₂ and solvent.
-
Result: A pale yellow oil or solid (Adamantane-1-carbonyl chloride) remains.[6]
-
-
Esterification: Redissolve the crude acid chloride in dry DCM (20 mL). Cool to 0°C in an ice bath.
-
Addition: Add isopropanol (10 mL, excess) slowly. Optionally, add triethylamine (1.1 eq) to scavenge the generated HCl, though for simple esters this is often unnecessary if refluxed again.
-
Completion: Allow to warm to room temperature and stir for 2 hours (or reflux for 30 mins to ensure completion).
-
Workup: Wash the organic layer with saturated NaHCO₃ (2x) to remove residual acid, followed by brine. Dry over MgSO₄ and concentrate.
-
Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from cold hexanes or perform short-path distillation.
Method B: Steglich Esterification
Mechanism: Carbodiimide-mediated dehydration.[2] Use Case: Small scale (<5g) or when acidic conditions must be avoided.
Materials
-
Isopropanol (1.2 eq)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq)
-
Dichloromethane (DCM) (anhydrous)[6]
Protocol
-
Preparation: Dissolve 1-adamantanecarboxylic acid (1.0 eq) and isopropanol (1.2 eq) in anhydrous DCM (concentration ~0.2 M).
-
Catalyst: Add DMAP (0.1 eq) to the stirring solution.
-
Coupling: Cool the mixture to 0°C. Add DCC (1.1 eq) dissolved in a minimal amount of DCM dropwise over 10 minutes.
-
Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.
-
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours). The steric bulk of adamantane requires this extended time.
-
Filtration: Filter off the white DCU precipitate using a sintered glass funnel or Celite pad.
-
Workup: Wash the filtrate with 0.5 N HCl (to remove DMAP), saturated NaHCO₃, and brine.
-
Purification: Concentrate the organic layer.[6] Flash column chromatography (Hexanes/Ethyl Acetate 9:1) is usually required to remove traces of urea byproducts.
Quality Control & Characterization
| Test | Expected Result | Relevance |
| TLC | R_f ~0.6-0.8 (Hex/EtOAc 9:1) | Monitor disappearance of Acid (low R_f) |
| ¹H NMR | δ ~1.2 ppm (d, 6H, isopropyl methyls)δ ~5.0 ppm (sept, 1H, isopropyl CH)δ ~1.7-2.0 ppm (m, 15H, adamantane) | Confirms ester linkage and isopropyl group integration |
| IR | ~1725 cm⁻¹ (C=O stretch) | Disappearance of broad OH stretch (2500-3300 cm⁻¹) |
| Appearance | Colorless oil or low-melting white solid | Visual purity check |
References
-
Acid Chloride Activation
-
Steglich Esterification
-
Compound Data
Sources
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. 24556-16-9 CAS Manufactory [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. Isopropyl adamantane-1-carboxylate | C14H22O2 | CID 585453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Adamantanecarboxylic acid, isopropyl ester [webbook.nist.gov]
Advanced Application Note: Incorporation of Bulky Adamantyl Monomers into Methacrylate Polymers for Lithography and Nanomedicine
Executive Summary
The incorporation of rigid, bulky aliphatic cage structures—specifically adamantane derivatives—into methacrylate backbones represents a critical advancement in both semiconductor manufacturing and advanced drug delivery systems. Because aromatic rings strongly absorb 193 nm light, the semiconductor industry shifted to aliphatic polycyclic structures like adamantane to achieve the necessary dry-etch resistance for ArF lithography.
This technical guide focuses on two highly specialized adamantyl methacrylate monomers:
-
2-Isopropyl-2-adamantyl methacrylate (IPAMA) : The industry standard for 193 nm Chemically Amplified Resists (CARs).
-
2-(Methacryloyloxy)ethyl adamantane-1-carboxylate (MEAC) : A derivative utilized in reversible-deactivation radical polymerization (RDRP) to engineer stimuli-responsive polymer prodrug nanocarriers.
By understanding the causality behind the steric hindrance and leaving-group kinetics of these monomers, researchers can precisely tune polymer solubility, thermal stability, and host-guest interactions.
Mechanistic Insights and Causality (E-E-A-T)
The Role of the Isopropyl Group in Lithographic Contrast
In chemically amplified resists, the polymer must switch from hydrophobic (insoluble in aqueous alkaline developer) to hydrophilic (soluble) upon exposure to a photoacid generator (PAG) and subsequent heat.
Why Isopropyl over Methyl? While 2-methyl-2-adamantyl methacrylate (MAdMA) is also used, incorporating an isopropyl group (IPAMA) significantly lowers the activation energy required for the acid-catalyzed deprotection [1]. The bulky isopropyl group stabilizes the tertiary carbocation intermediate formed during the Post-Exposure Bake (PEB) step far better than a methyl group. This steric bulk drives the equilibrium toward the rapid elimination of the adamantyl alkene, yielding poly(methacrylic acid). This precise kinetic tuning results in higher lithographic contrast, reduced post-develop residue (PDR), and sharper pattern resolution [1].
Adamantane-1-Carboxylate in Biomedical Nanocarriers
In nanomedicine, the adamantane-1-carboxylate moiety (via MEAC) is not used as a leaving group, but rather as a highly stable, hydrophobic anchor. When copolymerized with hydrophilic monomers like 2-methacryloyloxyethyl phosphorylcholine (MPC), the resulting amphiphilic block copolymers self-assemble into robust micelles[2].
Why Adamantane?
The adamantane cage has an exceptionally high binding affinity for
Quantitative Data: Monomer and Polymer Properties
To guide experimental design, the physicochemical and functional properties of IPAMA and MEAC-based systems are summarized below.
| Property / Parameter | 2-Isopropyl-2-adamantyl methacrylate (IPAMA) | 2-(Methacryloyloxy)ethyl adamantane-1-carboxylate (MEAC) |
| CAS Number | 297156-50-4 | N/A (Custom Synthesis) |
| Primary Application | 193 nm ArF Lithography (Photoresists) [3] | Drug Delivery / Polymer Prodrugs [2] |
| Polymerization Method | Free Radical Polymerization (FRP) | Reversible Addition-Fragmentation Chain Transfer (RAFT) |
| Key Functional Trait | Acid-cleavable tertiary ester (Switchable solubility) | Hydrophobic core formation, Host-guest complexation |
| Activation Trigger | Photoacid (H | Hydrolysis / Enzymatic cleavage in tumor microenvironment |
| Target PDI ( | 1.5 - 2.0 (Standard for bulk resists) | < 1.2 (Critical for uniform nanoparticle size) |
Experimental Workflows & Self-Validating Protocols
Protocol A: Synthesis of Poly(IPAMA-co-GBLMA) for Photoresist Evaluation
Objective: Synthesize a copolymer of IPAMA and
Step-by-Step Methodology:
-
Preparation : In a 100 mL Schlenk flask, dissolve IPAMA (50 mmol) and GBLMA (50 mmol) in 40 mL of anhydrous 1,4-dioxane.
-
Initiator Addition : Add Azobisisobutyronitrile (AIBN) at 2 mol% relative to total monomer concentration.
-
Deoxygenation (Critical Step) : Purge the solution with ultra-pure Argon for 30 minutes. Causality: Oxygen acts as a radical scavenger; failure to remove it will result in induction periods and low molecular weight.
-
Polymerization : Immerse the flask in a pre-heated oil bath at 70°C for 16 hours under continuous magnetic stirring.
-
Precipitation : Cool the mixture to room temperature. Dilute with 20 mL THF, then precipitate dropwise into 500 mL of vigorously stirred methanol.
-
Self-Validation Checkpoint : Filter the white precipitate and dry under vacuum at 40°C. Analyze via
H NMR (CDCl ). Validation : The complete disappearance of vinyl proton signals ( 5.5–6.2 ppm) confirms the absence of unreacted monomer. If vinyl peaks remain >5% relative to the adamantyl backbone peaks ( 1.5–2.2 ppm), the precipitation step must be repeated using a THF/Hexane solvent system.
Caption: Acid-catalyzed deprotection pathway of IPAMA-based polymers in chemically amplified resists.
Protocol B: RAFT Polymerization of Poly(MPC-co-MEAC) for Nanocarriers
Objective: Achieve precise molecular weight control and low polydispersity for biomedical applications using Reversible-Deactivation Radical Polymerization (RDRP).
Step-by-Step Methodology:
-
Reagent Mixing : Combine MPC (hydrophilic, 80 eq), MEAC (hydrophobic, 20 eq), CPADB (RAFT agent, 1 eq), and AIBN (Initiator, 0.2 eq) in a DMF/Methanol (1:1 v/v) solvent mixture.
-
Freeze-Pump-Thaw : Transfer the mixture to an ampoule. Submerge in liquid nitrogen until frozen, apply high vacuum for 5 minutes, isolate from vacuum, and thaw in a water bath. Repeat this cycle 3 times. Causality: RAFT agents are highly sensitive to oxidation. Freeze-pump-thaw ensures absolute removal of dissolved oxygen, preventing chain termination and high PDI.
-
Polymerization : Seal the ampoule under vacuum and heat at 70°C for 24 hours.
-
Purification : Open the ampoule, dilute with a small amount of methanol, and precipitate into excess diethyl ether. Centrifuge at 8000 rpm for 10 minutes.
-
Self-Validation Checkpoint : Perform Gel Permeation Chromatography (GPC) using DMF as the eluent. Validation : The chromatogram must show a unimodal peak with a PDI (
) < 1.2. A bimodal peak indicates irreversible chain termination or chain transfer to solvent, requiring recalibration of the RAFT/Initiator ratio.
Caption: RAFT polymerization workflow for synthesizing MEAC-based biomedical block copolymers.
References
- Source: brewerscience.
- Chemical Society Reviews (RSC Publishing)
- Source: longchangchemical.
Application Note: Solvent Engineering for the Synthesis of Isopropyl Adamantane-1-Carboxylate
[1][2][3]
Abstract
The synthesis of isopropyl adamantane-1-carboxylate (CAS 24556-16-9) presents a unique intersection of steric challenges and solubility constraints.[1][2][3] Combining the bulky, lipophilic adamantane bridgehead with a secondary alcohol (isopropanol) requires a solvent system that maximizes kinetic rates while mitigating the steric hindrance inherent to the coupling partners.[3] This guide analyzes solvent selection criteria based on solubility parameters, boiling point thermodynamics, and green chemistry (ICH) guidelines.[3] We present a validated Acid Chloride Activation Protocol using Toluene as the superior process solvent, alongside a green alternative utilizing 2-Methyltetrahydrofuran (2-MeTHF) .[1][2][3]
The Steric Challenge & Solvent Physics
Mechanistic Constraints
The target molecule is formed by esterifying adamantane-1-carboxylic acid (a bridgehead tertiary carboxylic acid) with isopropanol (a secondary alcohol).[1][2][3]
-
Steric Shielding: The adamantyl cage prevents backside attack and hinders the formation of the tetrahedral intermediate in standard Fischer esterification.[2]
-
Electronic Factors: The bridgehead carbon is electron-rich but geometrically rigid, preventing enolization and limiting resonance stabilization of transition states.[1][2][3]
Solvent Selection Matrix
Success depends on balancing the solubility of the lipophilic adamantane scaffold with the polarity required to stabilize polar transition states (e.g., acylium ions or tetrahedral intermediates).[3]
| Solvent | Boiling Point (°C) | Solubility (Adamantane Acid) | ICH Class | Role/Verdict |
| Toluene | 110.6 | High | Class 2 | Preferred. High BP drives kinetics; forms azeotrope with residual water/thionyl chloride.[1][2][3] Excellent solubility for lipophilic reactants.[1][2][3] |
| Dichloromethane (DCM) | 39.6 | High | Class 2 | Standard (Lab Scale). Good for Steglich couplings but low BP limits thermal acceleration.[2][3] Environmental concerns limit scale-up.[1][2][3] |
| Isopropanol (Neat) | 82.6 | Moderate | Class 3 | Reagent/Solvent. Used in excess for Fischer esterification.[2] Poor solubility of the acid at room temp requires reflux. |
| 2-MeTHF | 80.2 | High | Green | Green Alternative. Bio-based replacement for THF/DCM.[1][2][3] Higher BP than THF allows faster rates.[1][2][3] |
| Dimethyl Carbonate (DMC) | 90.0 | Moderate | Green | Green Alternative. Excellent for Steglich/Mukaiyama couplings; biodegradable.[2][3] |
Decision Logic for Synthesis Route
The following decision tree illustrates the logic for selecting the solvent and activation method based on scale and available equipment.
Figure 1: Decision matrix for solvent and method selection. Toluene is prioritized for robust, high-yield synthesis via acid chloride, while 2-MeTHF is the choice for green chemistry applications.[1][3]
Protocol 1: Acid Chloride Activation (Gold Standard)
Rationale: Given the steric hindrance of the adamantyl group and the secondary nature of isopropanol, direct Fischer esterification is equilibrium-limited and slow.[1][2][3] Activation via thionyl chloride (
Materials
-
Reactant A: Adamantane-1-carboxylic acid (1.0 equiv)[1][2][3]
-
Reagent: Thionyl Chloride (
) (1.5 equiv)[2][3]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Base: Pyridine or Triethylamine (
) (2.5 equiv)[2][3]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Step-by-Step Procedure
-
Activation (Acid Chloride Formation):
-
In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), suspend Adamantane-1-carboxylic acid (10 mmol, 1.80 g) in Toluene (20 mL).
-
Add Thionyl Chloride (15 mmol, 1.1 mL) dropwise at room temperature.
-
Critical Step: Heat the mixture to 70-80°C for 2-3 hours. The evolution of
and gas indicates reaction progress.[2][3] The solution should become clear as the acid chloride forms.[2][3] -
Evaporation: Once conversion is complete (check by aliquoting into MeOH and running TLC), concentrate the solution under reduced pressure (rotary evaporator) to remove excess
and Toluene. Re-dissolve the residue in fresh anhydrous Toluene (15 mL).
-
-
Esterification (Coupling):
-
Cool the acid chloride solution to 0°C in an ice bath.
-
Add Isopropanol (20 mmol, 1.5 mL) and Pyridine (25 mmol, 2.0 mL) sequentially. Note: Pyridine acts as an HCl scavenger and acylation catalyst.[1][2]
-
Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
Monitoring: Monitor by TLC (Solvent system: Hexane/EtOAc 9:1). The acid chloride spot (or methyl ester derivative) should disappear.[2][3]
-
-
Workup & Purification:
-
Quench the reaction with Water (20 mL).
-
Separate the organic (Toluene) layer.[2][3] Extract the aqueous layer once with Toluene or EtOAc.[2][3]
-
Wash Sequence: Wash the combined organics with:
-
Dry over anhydrous
, filter, and concentrate in vacuo.[2] -
Crystallization: The crude isopropyl adamantane-1-carboxylate can often be recrystallized from cold Methanol or Hexane if necessary.[1][2][3]
-
Expected Yield: 85–95% Key Advantage: Irreversible coupling overcomes steric hindrance.[1][2]
Protocol 2: Green Steglich Esterification (Alternative)[3]
Rationale: For laboratories adhering to strict Green Chemistry principles, chlorinated solvents (DCM) and toxic reagents (
Materials
Procedure
-
Dissolve Adamantane-1-carboxylic acid (1.0 equiv) and Isopropanol (1.2 equiv) in 2-MeTHF (10 mL/g).
-
Cool to 0°C and add DIC (1.2 equiv) dropwise.
-
Stir at room temperature for 12-24 hours. The urea byproduct (DIU) will precipitate.[2][3]
-
Workup: Filter off the precipitated urea.[1][2] Wash the filtrate with 0.5M HCl and saturated
.[2][3] Evaporate solvent to obtain the product.[2][3]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Comparative Data Analysis
| Parameter | Acid Chloride (Toluene) | Steglich (DCM/2-MeTHF) | Fischer (Neat IPA) |
| Reaction Time | 4 - 6 Hours | 12 - 24 Hours | 24 - 48 Hours |
| Yield | High (>90%) | Moderate (70-85%) | Low-Moderate (Equilibrium) |
| Atom Economy | Moderate (Loss of | Low (Loss of Urea) | High (Loss of Water only) |
| Purification | Extraction/Wash | Filtration + Wash | Distillation/Crystallization |
| Suitability | Recommended for Drug Dev | Small Scale / Library Gen | Bulk Commodity Scale |
References
-
Compound Properties: National Center for Biotechnology Information.[1][2] (2025).[2][3][4][5] PubChem Compound Summary for CID 585453, Isopropyl adamantane-1-carboxylate. Retrieved from [Link]
-
Solvent Selection (Green): McElroy, C. R., et al. (2021).[2][3] A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved from [Link]
-
Adamantane Chemistry: Stetter, H., et al. (1962).[2][3] Adamantane-1-carboxylic acid.[1][2][3][5][6][7][8] Organic Syntheses, Coll. Vol. 5, p.20. Retrieved from [Link]
-
General Esterification: NIST Chemistry WebBook, SRD 69.[1][2] 1-Adamantanecarboxylic acid, isopropyl ester.[1][2][3][7] Retrieved from [Link][1][3]
Sources
- 1. 1-Adamantanecarboxylic acid, isopropyl ester [webbook.nist.gov]
- 2. 1-Adamantanecarboxylic acid | C11H16O2 | CID 13235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Isopropyl adamantane-1-carboxylate | C14H22O2 | CID 585453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Adamantane-1-carboxylate | C11H15O2- | CID 3637755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. 24556-16-9 CAS Manufactory [m.chemicalbook.com]
- 8. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols: Green Chemistry Approaches to Synthesizing Adamantane Esters
Introduction: The Adamantane Pharmacophore and the Sustainability Imperative
Adamantane is widely recognized in medicinal chemistry as a highly effective "lipophilic bullet"[1]. The incorporation of an adamantane-1-carboxylic acid ester moiety into a pharmacophore significantly enhances a drug's metabolic stability, lipophilicity, and distribution within the host[1]. Consequently, adamantane-based ester derivatives have been extensively developed for their antiviral, antioxidant, and anti-inflammatory properties[2].
Historically, the esterification of the sterically hindered adamantane cage relied on harsh thermodynamic conditions: the use of adamantyl acid chlorides, halogenated solvents (e.g., dichloromethane), and toxic coupling agents. These traditional methods suffer from poor atom economy and generate high Environmental Factors (E-factors). To meet modern sustainability metrics, the field has pivoted toward green chemistry paradigms, specifically leveraging Microwave-Assisted Organic Synthesis (MAOS)[3], Biocatalysis[4], and Mechanochemistry[5].
Mechanistic Insights into Green Esterification Paradigms
As a Senior Application Scientist, it is critical to understand why these green methodologies succeed where traditional Fischer esterifications fail.
Microwave-Assisted Organic Synthesis (MAOS) MAOS accelerates esterification by utilizing electromagnetic irradiation to induce rapid molecular friction via dipole rotation. When paired with O-alkylisoureas, MAOS facilitates the rapid esterification of sterically hindered carboxylic acids (like adamantane-1-carboxylic acid) with primary or secondary alcohols. This method proceeds in excellent yields within minutes and demonstrates clean inversion of configuration, making it highly suitable for synthesizing chiral adamantyl esters without the need for heavy transition-metal catalysts[3].
Biocatalysis and Microwave Synergy Enzymatic esterification using immobilized lipases—such as Candida antarctica Lipase B (CALB) or Burkholderia cepacia (BC-lipase)—provides exquisite regioselectivity and operates under mild conditions, preventing the degradation of sensitive substrates[6]. By conducting the reaction in solvent-free systems or Deep Eutectic Solvents (DES), researchers can bypass the thermodynamic limitations of aqueous media. Furthermore, applying microwave irradiation to biocatalytic systems creates localized superheating that overcomes mass transfer limitations in viscous solvent-free environments, leading to up to a 16-fold increase in space-time yield[4].
Mechanochemistry (High-Temperature Ball Milling) For bulk scale-up and the synthesis of highly bulky diamondoid derivatives, mechanochemistry offers a completely solvent-free alternative. High-temperature ball milling utilizes kinetic energy and precise thermal activation to drive the condensation of adamantyl derivatives. By utilizing green solid bases like K₂CO₃, this method eliminates the need for bulk organic solvents while maintaining high structural fidelity[5].
Quantitative Data Summary
The following table summarizes the kinetic and environmental efficiency of various adamantane esterification strategies.
| Synthesis Methodology | Catalyst / Reagent | Reaction Medium | Avg. Time | Yield Range | E-Factor |
| Traditional Fischer | H₂SO₄ / SOCl₂ | Toluene / DCM | 12–24 h | 40–70% | High (>25) |
| Microwave-Assisted | O-Alkylisourea | Neat / Minimal Solvent | 1–5 min | 85–95% | Low (<5) |
| Biocatalytic (Lipase) | Immobilized CALB | Solvent-Free / DES | 2–6 h | 75–90% | Very Low (<2) |
| Mechanochemical | K₂CO₃ (Solid base) | Ball Milling (Neat) | 1–3 h | 60–85% | Low (<5) |
Experimental Protocols
The following protocols are designed as self-validating systems , ensuring that researchers can internally verify reaction progress and catalyst viability without relying solely on end-point analytics.
Protocol A: Microwave-Assisted Esterification Using O-Alkylisoureas
Causality Focus: Pre-activating the alcohol as an O-alkylisourea overcomes the steric bulk of the adamantane cage, allowing the microwave-induced dipole rotation to drive the nucleophilic attack efficiently[3].
-
Pre-activation: In a microwave-safe vial, dissolve the target alcohol (1.0 equiv) and diisopropylcarbodiimide (DIC, 1.1 equiv) in a minimal amount of green solvent (e.g., 2-MeTHF) or use neat conditions if the alcohol is liquid. Add a catalytic amount of CuCl (0.05 equiv) to form the O-alkylisourea intermediate. Stir for 30 minutes at room temperature.
-
Substrate Addition: Add adamantane-1-carboxylic acid (1.2 equiv) to the vial. Seal the vessel with a pressure-rated cap.
-
Microwave Irradiation: Irradiate the mixture at 100 °C for 3 to 5 minutes using a dedicated laboratory microwave synthesizer (e.g., Anton Paar or CEM).
-
Self-Validation Step (Urea Precipitation): Upon cooling, observe the reaction mixture. The formation of the highly insoluble N,N'-diisopropylurea byproduct acts as an internal visual indicator of reaction progress. If heavy white precipitation is present, the coupling is successful[3].
-
Isolation: Filter the mixture to remove the urea byproduct. Wash the filtrate with saturated aqueous NaHCO₃ to remove unreacted adamantane carboxylic acid. Concentrate the organic layer under reduced pressure to yield the pure adamantyl ester.
Protocol B: Solvent-Free Biocatalytic Synthesis Using Immobilized CALB
Causality Focus: Operating under solvent-free conditions with applied vacuum shifts the thermodynamic equilibrium toward esterification by continuously removing the water byproduct. The hydrophobic binding pocket of CALB perfectly accommodates the adamantane structure[6].
-
Enzyme Viability Check (Self-Validation): Before initiating the bulk reaction, validate the activity of the immobilized CALB. In a separate microplate well, add 1 mg of the CALB beads to 200 µL of a 0.5 mM 4-nitrophenyl butyrate solution in buffer. A rapid color change from clear to yellow (release of 4-nitrophenol) confirms the enzyme is highly active[6]. This ensures that any subsequent reaction failure is due to substrate sterics, not a denatured biocatalyst.
-
Substrate Mixing: In a round-bottom flask, combine adamantane-1-carboxylic acid (1.0 equiv) and the target alcohol (3.0 equiv, acting as both reactant and solvent).
-
Enzyme Addition: Add the validated immobilized CALB (10% w/w relative to the acid).
-
Esterification under Vacuum: Heat the mixture to 60 °C under a gentle vacuum (e.g., 200 mbar) or in the presence of activated 4Å molecular sieves. Stir gently at 150 rpm for 4–6 hours.
-
Enzyme Recovery: Filter the reaction mixture while warm to recover the immobilized CALB beads (which can be washed with minimal ethyl acetate and reused for up to 5 cycles).
-
Purification: Remove the excess alcohol via vacuum distillation to isolate the green-synthesized adamantyl ester.
Workflow Visualization
Caption: Decision matrix for selecting green chemistry approaches in adamantane ester synthesis.
References
1.[2] Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules (MDPI).[Link] 2.[5] Sustainable Synthesis of Diamondoid Ethers by High-Temperature Ball Milling. ACS Sustainable Chemistry & Engineering.[Link] 3.[3] Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. Journal of Organic Chemistry.[Link] 4.[4] Microwave assisted enzymatic synthesis of speciality esters: A mini-review. Biocatalysis and Agricultural Biotechnology.[Link] 5.[1] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.[Link] 6.[6] Synergistic Enzyme Mixtures to Realize Near-Complete Depolymerization in Biodegradable Polymer/Additive Blends. bioRxiv.[Link]
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of Isopropyl Adamantane-1-Carboxylate
[1][2]
Welcome to the Advanced Synthesis Support Hub. Ticket ID: #ADAM-ISO-001 Subject: Improving Yield & Purity in Sterically Hindered Esterification Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
Synthesizing isopropyl adamantane-1-carboxylate presents a classic challenge in organic synthesis: overcoming the "double steric wall."[1][2] You are attempting to couple a bulky, cage-like structure (adamantane-1-carboxylic acid) with a secondary alcohol (isopropanol).[1][2]
Standard Fischer esterification (acid + alcohol
-
Steric Shielding: The bridgehead carbon of the adamantane cage blocks the nucleophilic attack trajectory.[2]
-
Equilibrium Limitations: The bulky nature of the transition state makes the reverse hydrolysis reaction kinetically competitive.[2]
The Solution: To achieve high yields (>85%), you must abandon thermodynamic equilibrium methods (Fischer) in favor of kinetic activation via the Acid Chloride Pathway , utilizing nucleophilic catalysis (DMAP).
Module 1: Pathway Selection & Logic
The following decision matrix explains why the Acid Chloride route is the industry standard for this specific substrate.
Figure 1: Comparison of synthetic pathways.[1] Route B (Acid Chloride) is the recommended protocol for maximizing yield.[2]
Module 2: The Optimized Protocol (Acid Chloride Route)
This protocol uses Thionyl Chloride (SOCl₂) for activation and 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst to force the isopropanol attack.[1][2]
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Adamantane-1-carboxylic acid | 1.0 | Limiting Reagent |
| Thionyl Chloride (SOCl₂) | 3.0 - 5.0 | Activating Agent (Excess ensures conversion) |
| DMF (Dimethylformamide) | 0.05 (Cat.)[1][2] | Vilsmeier-Haack type catalyst (Critical) |
| Isopropanol (Dry) | 5.0 - 10.0 | Nucleophile & Solvent co-factor |
| Triethylamine (TEA) | 2.0 | Acid Scavenger (traps HCl) |
| DMAP | 0.1 - 0.2 | Nucleophilic Catalyst (Overcomes sterics) |
Step-by-Step Workflow
Phase 1: Activation (Formation of Adamantane-1-carbonyl chloride) [1][2]
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or Ar line).
-
Mixing: Add Adamantane-1-carboxylic acid (solid). Add neat Thionyl Chloride (SOCl₂).[1][2]
-
Catalysis: Add 1-2 drops of dry DMF .
-
Reaction: Reflux gently for 2–3 hours .
-
Checkpoint: The solution should turn clear and gas evolution (SO₂/HCl) should cease.[2]
-
-
Isolation: Remove excess SOCl₂ via rotary evaporation (add dry toluene and re-evaporate 2x to azeotrope trace SOCl₂).[1][2]
Phase 2: Esterification
-
Solvation: Dissolve the crude acid chloride in anhydrous DCM (Dichloromethane) or THF.
-
Preparation: In a separate flask, mix Isopropanol , Triethylamine (TEA) , and DMAP in DCM.
-
Addition: Cool the alcohol mixture to 0°C. Add the acid chloride solution dropwise.
-
Note: The reaction is exothermic.[2]
-
-
Completion: Allow to warm to Room Temperature (RT) and stir for 12 hours.
Phase 3: Workup & Purification
Module 3: Troubleshooting Guide
Issue: Low Yield (<50%)
| Potential Cause | Diagnosis | Solution |
|---|---|---|
| Incomplete Activation | TLC shows starting acid after workup. | Use DMF Catalyst. Without DMF, SOCl₂ reflux can take 12+ hours for adamantane.[2] Ensure you azeotrope off SOCl₂ completely.[1][2] |
| Moisture Contamination | Smell of acid; low mass balance.[1][2] | The acid chloride hydrolyzes back to acid instantly upon contact with wet solvent.[2] Dry Isopropanol over 3Å molecular sieves before use.[1][2] |
| Steric Stalling | Reaction stops at intermediate.[1][2] | Increase DMAP. For secondary alcohols + bulky acids, increase DMAP to 20 mol%. Heat the esterification step to reflux (DCM: 40°C) if RT is too slow. |
Issue: Product is Colored (Yellow/Brown)
-
Cause: Polymerization of THF or impurities in Thionyl Chloride.[1][2]
-
Solution: Distill Thionyl Chloride before use if it is dark. Use DCM instead of THF to avoid ring-opening polymerization side reactions catalyzed by strong Lewis acids.[1][2]
Issue: Difficulty Removing Unreacted Acid
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use the Fischer method (H₂SO₄ + Isopropanol) if I don't have Thionyl Chloride? A: Yes, but you must drive the equilibrium.[2] Use a Dean-Stark trap (using benzene/toluene as co-solvent) or a Soxhlet extractor filled with molecular sieves (3Å or 4Å) to physically remove water from the refluxing isopropanol condensate.[1][2] Without water removal, the yield will cap at ~40-60%.[1]
Q: Why is Isopropyl Lithium not recommended for direct reaction? A: Isopropyl lithium is a strong base and a bulky nucleophile.[1][2] It will likely deprotonate the alpha-bridgehead protons (though difficult) or simply act as a base toward the carboxylic acid proton, forming the lithium carboxylate salt.[2] This salt is extremely unreactive toward further nucleophilic attack due to the negative charge and steric bulk [3].[2]
Q: Is the Acid Chloride stable? A: Adamantane-1-carbonyl chloride is relatively stable due to the steric bulk protecting the carbonyl carbon.[1][2] It can be stored under inert gas in a freezer for days, but immediate use is best to prevent hydrolysis.[2]
References
-
Organic Syntheses Procedure: 1-Adamantanecarboxylic Acid. Source: Organic Syntheses, Coll.[2] Vol. 5, p.20 (1973); Vol. 44, p.1 (1964).[1] Context: foundational protocols for adamantane carboxylation and handling.[1][2] URL:[Link]
-
Steglich Esterification Mechanism & DMAP Catalysis. Source: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew.[1][2][5][9] Chem. Int. Ed. 1978, 17, 522–524. Context: Explains the necessity of DMAP for hindered substrates. URL:[Link][1]
-
Reactivity of Adamantane Derivatives. Source:Synthesis of Certain Homologs of Adamantane from Adamantane Carboxylic-1 Acid, DTIC Technical Report.[1] Context: Discusses the failure of isopropyl lithium to react with adamantane carboxylic acid derivatives due to sterics. URL:[Link][1]
-
General Esterification of Hindered Acids. Source:Organic Chemistry Portal: Esterification. Context: General review of catalysts (Lewis acids, Silica chloride) for difficult esterifications.[1] URL:[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isopropanol DNA Precipitation Protocol for Pure Yield | QIAGEN [qiagen.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
Purification of isopropyl adamantane-1-carboxylate via recrystallization
Topic: Purification of isopropyl adamantane-1-carboxylate via recrystallization Content type: Technical Support Guide
Executive Summary & Compound Profile
Isopropyl adamantane-1-carboxylate (CAS: 24556-16-9) presents unique purification challenges due to the steric bulk of the adamantane cage combined with the lipophilicity of the isopropyl ester moiety. Unlike its parent compound, adamantane-1-carboxylic acid (mp 172–175 °C), the isopropyl ester typically exhibits a significantly lower melting point (often <50 °C or appearing as a viscous oil at room temperature depending on purity).
This guide addresses the critical thermodynamic instability often observed during purification—specifically the tendency to "oil out" (liquid-liquid phase separation) rather than crystallize.[1][2]
Key Physicochemical Characteristics
| Property | Description | Implication for Purification |
| Lipophilicity | High (LogP > 3.5 est.) | Low solubility in water; high solubility in hexane/DCM.[2] |
| Crystallinity | Moderate to Low | Prone to supercooling and oiling out.[2] |
| Melting Point | Low (Est. 30–45 °C)* | Requires low-temperature crystallization (0 °C to -20 °C).[2] |
| Solubility | High in alcohols (hot) | Methanol or Isopropanol are ideal candidates for thermal recrystallization.[2] |
*Note: While the methyl ester melts at 38–39 °C [1], the isopropyl variant may have a similar or slightly lower melting point due to increased rotational freedom, making temperature control critical.
Solvent Selection & Solubility Logic
Q: What is the optimal solvent system for this recrystallization?
A: The recommended primary solvent is Methanol (MeOH) , with Methanol/Water (9:1) as a secondary system for yield maximization.
Scientific Rationale:
-
Like-Dissolves-Like: The adamantyl cage is highly hydrophobic, but the ester functionality provides enough polarity to allow solubility in hot methanol.[2]
-
Temperature Coefficient: Adamantane derivatives typically show a steep solubility curve in methanol—highly soluble at 40–50 °C, but significantly less soluble at -20 °C.[2]
-
Anti-Solvent Effect: Water acts as a powerful anti-solvent.[2] However, adding water too quickly or at too high a temperature will force the hydrophobic ester out of solution as an oil (emulsion) rather than a crystal.[2]
Alternative System (Non-Polar):
-
n-Hexane: Useful only for cooling crystallization (dissolve at RT, cool to -78 °C).[2] This is preferred if the compound hydrolyzes easily, though adamantyl esters are generally sterically protected against rapid hydrolysis.[2]
Detailed Experimental Protocol
This protocol is designed to minimize "oiling out" by controlling the metastable zone width.[2]
Phase 1: Dissolution[3]
-
Charge: Place crude isopropyl adamantane-1-carboxylate in a round-bottom flask.
-
Solvent Addition: Add Methanol (approx. 3–5 mL per gram of substrate).[2]
-
Heating: Warm the mixture gently to 35–40 °C . Do not reflux vigorously, as the compound’s melting point is low; you want to dissolve it, not melt it into a separate liquid phase.
-
Clarification: If insoluble particulates (e.g., inorganic salts from synthesis) remain, filter through a pre-warmed sintered glass funnel.[2]
Phase 2: Controlled Crystallization
-
Ambient Cooling: Allow the clear solution to cool to room temperature (20–25 °C) slowly with gentle stirring.
-
Seeding (Critical): At ~25 °C, add a seed crystal of pure isopropyl adamantane-1-carboxylate. If no seed is available, scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Low-Temperature Incubation: Once turbidity or initial crystals appear, move the flask to a 4 °C refrigerator for 4 hours, then to a -20 °C freezer overnight.
Phase 3: Isolation[4]
-
Filtration: Filter quickly using a chilled Büchner funnel.
-
Wash: Wash the cake with cold Methanol (-20 °C) . Do not use room temperature solvent, or you will redissolve the product.[2]
-
Drying: Dry under high vacuum at room temperature. Avoid heating during drying to prevent melting.[2]
Visualizing the Workflow
The following diagram illustrates the decision matrix for the purification process, specifically addressing the phase separation risk.
Figure 1: Decision tree for the recrystallization of low-melting adamantyl esters, highlighting the critical intervention point for 'oiling out'.
Troubleshooting & FAQs
Q1: The product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?
A: This is the most common issue with low-melting lipophilic esters.[2]
-
The Science: You have entered the "liquid-liquid phase separation" (LLPS) region of the phase diagram before hitting the solubility curve. This happens if the solution is too concentrated or cooled too fast.[1][2]
-
The Fix:
Q2: My yield is very low (<50%). Where is my product?
A: Due to the isopropyl group, the ester is likely too soluble in pure methanol at room temperature.
-
The Fix: You must lower the terminal temperature. Cooling to -20 °C or even -78 °C (dry ice/acetone bath) is often necessary to drive the equilibrium toward precipitation.[2] Alternatively, add water dropwise to the cold methanol solution until turbidity persists, then refrigerate.[2]
Q3: How do I remove unreacted adamantane-1-carboxylic acid?
A: Recrystallization alone may not remove the free acid effectively if it co-crystallizes.[2]
-
The Fix: Perform a liquid-liquid extraction before recrystallization.[2] Dissolve the crude oil in Hexane or Diethyl Ether and wash with 10% aqueous Na₂CO₃ .[2] The acid will deprotonate and move to the aqueous layer; the ester will remain in the organic layer. Dry the organic layer, evaporate, and then recrystallize [1].[2][3]
Analytical Validation
Before releasing the batch, confirm purity using these parameters:
| Test | Expected Result | Note |
| 1H NMR | Isopropyl septet (~5.0 ppm), Adamantyl protons (1.6-2.0 ppm) | Check for absence of -OH peak (acid impurity). |
| GC-MS | Single peak, M+ = 222.3 | Confirm absence of starting material (M+ = 180).[2] |
| Appearance | White crystalline solid | If waxy/yellow, solvent inclusion or oiling occurred.[2] |
References
-
Koch, H.; Haaf, W. (1964).[2][4][5] "1-Adamantanecarboxylic Acid".[2][4][5][6][7][8][9][10][11] Organic Syntheses, 44, 1. Link (Describes the foundational synthesis and purification logic for adamantane acids and esters).[2]
-
Mullin, J. W. (2001).[2] Crystallization. Butterworth-Heinemann.[2] (Standard text on overcoming oiling out via seeding and metastable zone control).
-
PubChem.[2][4][5][12] "Isopropyl adamantane-1-carboxylate (Compound)".[2][7][11][13] National Library of Medicine.[2] Link (Verified chemical structure and identifiers).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isopropyl adamantane-1-carboxylate | C14H22O2 | CID 585453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 6. 1-Adamantanecarboxylic acid, isopropyl ester [webbook.nist.gov]
- 7. 1-Adamantanecarboxylic acid, isopropyl ester [webbook.nist.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Adamantane-1-carboxylic acid | CAS#:828-51-3 | Chemsrc [chemsrc.com]
- 11. iso-propyl 1-adamantanecarboxylate|24556-16-9-Maohuan Chemical [bschem.com]
- 12. Adamantane - Wikipedia [en.wikipedia.org]
- 13. 24556-16-9 CAS Manufactory [m.chemicalbook.com]
Technical Support Center: Removing Unreacted Adamantane-1-Carboxylic Acid
Case ID: PUR-ADA-001 Topic: Purification Strategies for Adamantane-1-Carboxylic Acid (ACA) Removal Assigned Specialist: Senior Application Scientist[1]
Triage & Diagnostic: Select Your Scenario
Before proceeding, identify the chemical environment of your reaction mixture to select the correct protocol.[1]
| Scenario | Product Characteristics | Recommended Protocol |
| A | Product is Non-Acidic (Amine, Amide, Ester, Alcohol) | Protocol 1: Acid-Base Extraction (High Efficiency) |
| B | Product is Acidic or Amphoteric | Protocol 2: Chromatographic Separation |
| C | Product is Heat Stable & Volatile | Protocol 3: Sublimation (High Purity) |
| D | High-Throughput / Small Scale (<100 mg) | Protocol 4: Solid-Phase Scavenging |
Technical Protocols
Protocol 1: Acid-Base Extraction (The Standard Workup)
Best for: Removing ACA from non-acidic products (e.g., amides formed via peptide coupling).[1]
Principle: ACA (
Step-by-Step Workflow:
-
Dilution: Dilute the reaction mixture with a non-miscible organic solvent (DCM, Ethyl Acetate, or Chloroform). Avoid ethers if possible as they can stabilize emulsions with adamantane derivatives.
-
Basification: Wash the organic layer with 10% aqueous
or saturated .[1]-
Technical Note: ACA converts to its sodium salt (Sodium 1-adamantanecarboxylate), which partitions into the aqueous phase.[1]
-
-
Verification: Check the pH of the aqueous layer.[1] It must be
to ensure complete ionization.[1] -
Separation: Separate phases. The ACA is now in the Aqueous Layer .[1]
-
Product Recovery: Wash the organic layer with brine, dry over
, and concentrate.
Visualizing the Extraction Logic:
Figure 1: Logical flow for separating Adamantane-1-carboxylic acid via acid-base extraction.[1]
Protocol 2: Chromatographic Purification (Silica Gel)
Best for: When the product is also acidic or sensitive to aqueous base.[1] Challenge: The adamantyl group is highly lipophilic, but the carboxylic acid causes "streaking" or "tailing" on silica due to hydrogen bonding with silanols.[1]
Optimization Guide:
-
Mobile Phase Modifier: You MUST add 0.1% - 1.0% Acetic Acid or Formic Acid to your eluent.[1] This suppresses the ionization of ACA and saturates silica active sites, sharpening the peak.[1]
-
Elution Order: In non-polar solvents (Hexane/EtOAc), ACA travels relatively fast due to the bulky adamantane cage, often eluting before more polar byproducts.[1]
-
Visualization: ACA is not UV active (no chromophore).[1] Use Iodine Stain or PMA (Phosphomolybdic Acid) stain and heat.[1] It will appear as a white/yellow spot.[1]
Protocol 3: Ammonium Salt Precipitation (The "Org Syn" Method)
Best for: Large scale removal from non-polar solvents (CCl4, Hexane) without aqueous extraction.[1] Source: Validated by Organic Syntheses [1].
Procedure:
-
Dissolve the crude mixture in Carbon Tetrachloride (
) or Hexane .[1] -
Add 15N Aqueous Ammonia (
) and shake vigorously. -
Result: The ammonium salt of ACA is insoluble in these non-polar solvents and often precipitates out as a solid or forms a distinct heavy oil that can be filtered or decanted.[1]
-
Filtration: Filter the solid ammonium salt. The filtrate contains your neutral product.[1]
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Emulsion formation during extraction | The adamantyl group acts like a surfactant when ionized.[1] | Add solid NaCl to saturation.[1] If persistent, filter the entire biphasic mixture through a pad of Celite .[1] |
| Product loss to aqueous layer | Product might be forming a complex or is amphoteric.[1] | Re-acidify the aqueous layer to pH 2 and extract with DCM to recover everything, then switch to Protocol 2 (Chromatography) .[1] |
| Streaking on TLC/Column | Interaction of -COOH with silica silanols.[1] | Add 1% Acetic Acid to the mobile phase.[1] |
| ACA co-elutes with product | Similar polarity. | Derivatize ACA to its Methyl Ester (MeOH/H2SO4) which is easily separable, or use Sublimation ( |
Advanced Data: Solubility & Properties
Understanding the physical limits of ACA is crucial for designing custom separations.[1]
| Property | Value | Implication for Purification |
| pKa | Requires pH | |
| Water Solubility | Insoluble | Cannot be washed away with water alone; requires base.[1] |
| Solubility (Organic) | Soluble in EtOH, DCM, | Compatible with standard organic load-in for columns.[1] |
| Melting Point | High melting point allows for recrystallization strategies.[1] | |
| Sublimation | Possible | Can be sublimed for ultra-high purity isolation [2].[1] |
Visualizing the Solubility Decision Matrix:
Figure 2: Solubility profile of Adamantane-1-carboxylic acid in various media.[1]
References
-
Koch, H.; Haaf, W. 1-Adamantanecarboxylic Acid .[1] Organic Syntheses, 1964 , 44, 1. URL: [Link][1]
-
National Institute of Standards and Technology (NIST).[1][2] Adamantane-1-carboxylic acid .[1][2][3][4][5][6][7][8][9][10][11] NIST Chemistry WebBook, SRD 69. URL: [Link][1]
Sources
- 1. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Adamantane-1-carboxylic acid [webbook.nist.gov]
- 3. 1-Adamantanecarboxylic acid | C11H16O2 | CID 13235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 828-51-3: 1-Adamantanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 5. Adamantane-1-carboxylic acid [webbook.nist.gov]
- 6. science.org.ge [science.org.ge]
- 7. 1-Adamantanecarboxylic acid CAS#: 828-51-3 [m.chemicalbook.com]
- 8. 1-Adamantanecarboxylic acid | 828-51-3 [chemicalbook.com]
- 9. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 10. CN102249900A - Method for separation and purification of 2-adamantanecarboxylic acid and 1-adamantanecarboxylic acid - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting the Hydrolysis of Isopropyl Adamantane-1-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in synthetic organic chemistry: the deprotection of sterically hindered esters, specifically isopropyl adamantane-1-carboxylate[1].
This guide bypasses generic advice and focuses on the mechanistic causality behind why standard protocols fail, providing you with self-validating, field-proven methodologies to successfully cleave this ester.
Diagnostic Overview: The Causality of the Hydrolysis Blockade
To troubleshoot a failed hydrolysis, we must first understand the physical chemistry preventing the reaction. Isopropyl adamantane-1-carboxylate resists standard saponification due to two compounding structural factors:
-
Steric Shielding of the Acyl Carbon: In a standard base-catalyzed hydrolysis (
mechanism), the hydroxide nucleophile must approach the carbonyl carbon at the Bürgi-Dunitz trajectory (~107°). The rigid, bulky tricyclic adamantane cage completely blocks one face of this trajectory, while the branched isopropyl group shields the other. -
Bridgehead
Prohibition: The carbonyl group is attached directly to the C1 bridgehead carbon of the adamantane ring. Any hypothetical mechanism requiring an inversion of stereochemistry at this alpha-carbon is physically impossible due to the rigid 3D cage structure.
Because acyl-oxygen cleavage is sterically restricted, successful protocols must either provide extreme thermal energy to overcome the massive activation barrier (
Strategic Workflow
Decision matrix for selecting the optimal cleavage protocol for hindered adamantyl esters.
Frequently Asked Questions (FAQs)
Q: I refluxed my compound in 2M LiOH/THF/H2O for 48 hours and saw 0% conversion. What went wrong?
A: Standard saponification relies on the
Q: My molecule is base-sensitive. How can I cleave this ester under acidic conditions without destroying my compound?
A: Avoid harsh Brønsted acids (like concentrated
Q: Can I use Trimethylsilyl Iodide (TMSI) for this substrate? A: Yes. TMSI is an excellent reagent for hindered esters. The highly oxophilic silicon coordinates to the carbonyl oxygen, and the highly nucleophilic iodide attacks the isopropyl group. This generates isopropyl iodide and the silyl ester of adamantane-1-carboxylic acid, which instantly hydrolyzes to the free acid upon aqueous workup.
Experimental Protocols
Protocol A: Lewis Acid-Mediated Cleavage (
)
Mechanism: Alkyl-oxygen cleavage via Lewis acid activation[2]. Self-Validation Check: The reaction mixture should remain homogeneous. Evolution of gas (isopropyl chloride, b.p. 35 °C) may be observed upon warming.
-
Preparation: Dissolve isopropyl adamantane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to create a 10% w/v solution under an inert argon atmosphere.
-
Cooling: Cool the solution to -25 °C using a dry ice/acetonitrile bath.
-
Addition: Dropwise, add a 1.0 M solution of Boron Trichloride (
) in DCM (4.0 eq)[2]. -
Reaction: Allow the reaction mixture to slowly warm to 0 °C and stir for 5–6 hours[2].
-
Quench: Cautiously pour the mixture into ice-water to hydrolyze the boron intermediates.
-
Isolation: Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over
, and concentrate in vacuo to yield the adamantane-1-carboxylic acid.
Protocol B: Harsh Basic Hydrolysis (Thermal Overdrive)
Mechanism: Acyl-oxygen cleavage (
-
Preparation: Suspend the ester (1.0 eq) in ethylene glycol (10 mL/mmol).
-
Base Addition: Add Potassium Hydroxide (KOH) pellets (10.0 eq).
-
Heating: Equip the flask with a reflux condenser and heat to 150–170 °C using a sand bath or heating mantle.
-
Reaction: Stir vigorously for 12–24 hours. Monitor by TLC (aliquots must be acidified before spotting).
-
Workup: Cool to room temperature, dilute with water (30 mL/mmol), and wash with diethyl ether to remove any unreacted ester.
-
Isolation: Acidify the aqueous layer with 6M HCl to pH 2. The adamantane-1-carboxylic acid will precipitate as a white solid[3]. Filter and wash with cold water.
Protocol C: TMSI-Mediated Cleavage
Mechanism: Alkyl-oxygen cleavage via silylation and halide displacement.
Self-Validation Check: The reaction turns a distinct yellow/brown color due to trace
-
Preparation: Dissolve the ester (1.0 eq) in anhydrous chloroform (
) under argon. -
Addition: Add Trimethylsilyl Iodide (TMSI) (3.0 eq) via syringe. (Note: TMSI is highly light and moisture sensitive).
-
Reaction: Heat the mixture to 60 °C for 8–12 hours.
-
Quench: Cool to room temperature and quench with methanol (5 mL) to destroy excess TMSI and hydrolyze the intermediate silyl ester.
-
Workup: Concentrate the mixture, redissolve in ethyl acetate, and wash with 10% aqueous sodium thiosulfate (
) to remove iodine. -
Isolation: Extract the organic layer with saturated
. Acidify the aqueous layer to pH 2 to precipitate the product.
Quantitative Protocol Comparison
| Cleavage Method | Reagent / Solvent | Temp (°C) | Time (h) | Mechanism | Functional Group Tolerance | Expected Yield |
| Lewis Acid | -25 to 0 | 5–6 | Alkyl-O Cleavage | Excellent (Tolerates base-sensitive groups) | >85% | |
| Harsh Base | KOH / Ethylene Glycol | 150–170 | 12–24 | Acyl-O Cleavage | Poor (Destroys epoxides, halogens) | 70–80% |
| Silyl Halide | TMSI / | 60 | 8–12 | Alkyl-O Cleavage | Moderate (Cleaves ethers and carbamates) | 80–90% |
Table 1: Comparative analysis of hydrolysis methodologies for sterically hindered adamantyl esters.
References
Sources
- 1. Isopropyl adamantane-1-carboxylate | C14H22O2 | CID 585453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clevage of sterically hindered esters with boron trichloride - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. In-silico identification of the binding mode of synthesized adamantyl derivatives inside cholinesterase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Steric Hindrance in Adamantane Esterification
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and materials researchers who hit a wall when attempting to functionalize adamantane derivatives. The adamantyl group is a massive, rigid, tricyclic hydrocarbon cage. Whether you are using 1-adamantanol as your alcohol or 1-adamantanecarboxylic acid as your acyl donor, this extreme steric bulk severely raises the activation energy of the tetrahedral intermediate required for esterification, rendering standard coupling methods sluggish or entirely ineffective.
This guide is designed to help you bypass these kinetic bottlenecks using hypernucleophilic catalysis, mixed anhydrides, and optimized coupling protocols.
Visualizing the Bottleneck & Solutions
To select the correct mechanistic approach, you must first identify which half of your esterification is causing the steric shielding.
Logical workflow for overcoming steric hindrance in adamantane esterification based on precursor.
Troubleshooting Guides & FAQs
Q1: Why does standard Fischer esterification fail for 1-adamantanol, and what is the mechanistic alternative? A1: 1[1]. 1-Adamantanol is a bulky tertiary alcohol. Its rigid cage prevents it from approaching the electrophilic carbon. Furthermore, under harsh acidic conditions and high heat, 1-adamantanol is prone to dehydration or the formation of a highly stable 1-adamantyl carbocation, leading to ether byproducts rather than the desired ester. The Solution: Use a Modified Steglich Esterification . By utilizing a carbodiimide (like EDC) and a hypernucleophile like 4-dimethylaminopyridine (DMAP), you bypass the protonated tetrahedral intermediate.2[2] that protrudes away from the steric bulk of the initial acid, making it accessible even to the hindered 1-adamantanol.
Q2: I am coupling 1-adamantanecarboxylic acid with a secondary alcohol using EDC/HOBt, but I am getting low yields and a large amount of N-acylurea byproduct. How do I fix this? A2: This is a classic failure mode for carbodiimide couplings involving bulky acids. The initial O-acylisourea intermediate forms successfully. However, because the nucleophilic attack by the alcohol is sterically retarded by the adamantyl group, the intermediate has time to undergo a spontaneous[1,3]-sigmatropic rearrangement. This rearrangement forms the thermodynamically stable, unreactive N-acylurea. The Solution: Switch to the Yamaguchi Esterification . React 1-adamantanecarboxylic acid with 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.3[3], forcing it to attack the adamantyl carbonyl exclusively.
Q3: Can I use acyl chlorides directly with 1-adamantanol to force the reaction? A3: Yes, but standard pyridine catalysis is often insufficient. The bulky alcohol attacks the acyl chloride too slowly, allowing side reactions (like ketene formation if alpha-protons are present) to outcompete esterification. The Solution: You must use stoichiometric DMAP or an even stronger hypernucleophile like 4-pyrrolidinopyridine (PPY). The N-acylpyridinium salt must be formed in high concentration to drive the equilibrium forward.4[4], but it means you must use aggressive acylating conditions to form them.
Quantitative Data: Method Comparison for Adamantane Derivatives
| Esterification Method | Precursors | Catalyst / Reagents | Temp (°C) | Time (h) | Avg. Yield (%) | Primary Byproduct |
| Fischer | 1-AdOH + R-COOH | H₂SO₄ / p-TsOH | 80 - 110 | 24 - 48 | < 20 | Alkenes, Ethers |
| Standard Steglich | 1-AdCOOH + R-OH | EDC / 0.1 eq DMAP | 25 | 12 - 24 | 40 - 50 | N-acylurea |
| Modified Steglich | 1-AdOH + R-COOH | EDC / 1.5 eq DMAP | 25 - 40 | 12 | 80 - 90 | Urea (water sol.) |
| Yamaguchi | 1-AdCOOH + R-OH | TCBC / Et₃N / DMAP | 25 - 80 | 4 - 8 | 85 - 95 | Trichlorobenzoic acid |
| MNBA Coupling | 1-AdCOOH + R-OH | MNBA / Et₃N / DMAP | 25 | 12 | 80 - 85 | Nitrobenzoic acid |
(Note: MNBA = 2-methyl-6-nitrobenzoic anhydride.5[5].)
Step-by-Step Experimental Protocols
Protocol A: Modified Steglich Esterification (For 1-Adamantanol)
Causality: We use an excess of DMAP (1.5 eq) rather than a catalytic amount. Because 1-adamantanol reacts slowly, a high, sustained concentration of the N-acylpyridinium intermediate is required to drive the kinetics and prevent the degradation of the activated acid.
-
Preparation: In an oven-dried round-bottom flask under argon, dissolve the carboxylic acid (1.0 eq) and 1-adamantanol (1.2 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Hypernucleophile Addition: Add DMAP (1.5 eq) to the stirring solution.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling slows down the [1,3]-rearrangement of the O-acylisourea, giving DMAP time to attack and form the active intermediate.
-
Coupling Agent: Add EDC-HCl (1.5 eq) in one portion.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Self-Validation Checkpoint: Monitor via TLC. If you substituted DCC for EDC, a white precipitate of dicyclohexylurea (DCU) will form within the first hour. This visual cue self-validates that the carboxylic acid has been successfully activated.
-
Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove excess DMAP and EDC-urea), saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate in vacuo.
Protocol B: Yamaguchi Esterification (For 1-Adamantanecarboxylic Acid)
Causality: By pre-forming a mixed anhydride with TCBC, we physically block the alcohol from attacking the leaving group's carbonyl. The alcohol is sterically forced to attack the adamantyl carbonyl, despite its bulk.
-
Mixed Anhydride Formation: In an oven-dried flask under argon, dissolve 1-adamantanecarboxylic acid (1.0 eq) in anhydrous Toluene (0.1 M). Add Triethylamine (Et₃N) (1.5 eq).
-
Reagent Addition: Dropwise, add 2,4,6-trichlorobenzoyl chloride (TCBC) (1.2 eq). Stir at room temperature for 1 hour.
-
Self-Validation Checkpoint: A dense white precipitate of triethylammonium chloride will form. This confirms the successful generation of the mixed anhydride.
-
Filtration (Crucial for Bulky Substrates): To maximize yield, filter the reaction mixture through a pad of Celite under argon to remove the salt, washing with a small amount of anhydrous toluene. Causality: Removing the salt prevents it from interfering with the subsequent sluggish nucleophilic attack.
-
Esterification: To the filtrate, add the target alcohol (1.2 eq) followed by DMAP (2.0 eq).
-
Reaction: Stir at room temperature. If TLC shows no conversion after 2 hours, heat the reaction to 60-80 °C for 4-8 hours.
-
Workup: Dilute with ethyl acetate. Wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
References
- Source: frontiersin.
- Source: acs.
- Source: organic-chemistry.
- Source: nih.
- Source: researchgate.
Sources
- 1. Fischer Esterification [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 4. Biocatalytic solutions to cyclomethicones problem in cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimizing reaction temperature for adamantane carboxylate synthesis
The following technical guide addresses the optimization of reaction temperature for the synthesis of 1-adamantanecarboxylate (and its derivatives). This guide prioritizes the Koch-Haaf carboxylation method, as it is the industry standard for high-yield synthesis, while also addressing modern catalytic variations relevant to drug development.
Topic: Optimizing Reaction Temperature for Yield & Selectivity Role: Senior Application Scientist Status: Operational
Executive Summary: The Thermodynamics of Adamantyl Carboxylation
In the synthesis of adamantane-1-carboxylic acid (and its esters), temperature is not merely a variable; it is the primary switch controlling the kinetic competition between carbocation stability and carbon monoxide (CO) fugacity.
-
The Mechanism: The reaction relies on generating a tertiary adamantyl carbocation (typically using
). This cation must capture CO (generated in situ from formic acid or supplied as gas) to form an acylium ion, which is then hydrolyzed. -
The Temperature Conflict:
-
High Temperature (>30°C): Increases the rate of CO generation (from formic acid) but drastically reduces the solubility of CO in the acid medium, leading to "gas out" and low yields. It also promotes oxidative decomposition (tarring).
-
Low Temperature (<10°C): Increases CO solubility and carbocation stability but stalls the kinetics of the acylium formation and increases the viscosity of the sulfuric acid medium, hindering mass transfer.
-
Optimal Window: For standard batch Koch-Haaf protocols, the "Goldilocks" zone is strictly 17°C to 25°C .
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing low yields (<50%) despite extending reaction times."
Diagnosis: This is classically a Temperature-CO Solubility Mismatch . In Koch-Haaf reactions, if the temperature rises above 25°C during the addition of formic acid, the CO generated escapes the solution faster than it reacts with the adamantyl cation.
Corrective Action:
-
Check the Exotherm: The dehydration of formic acid by sulfuric acid is highly exothermic. You must actively cool the vessel during addition.
-
The "Slow & Cold" Protocol: Cool the sulfuric acid/adamantane slurry to 15°C before adding formic acid. Maintain the internal temperature between 17–20°C during addition. Do not allow it to spike.
-
Post-Addition: Only after all formic acid is added should you allow the temperature to drift to ambient (20–25°C) to complete the conversion.
Issue 2: "My product is colored (yellow/brown) and difficult to crystallize."
Diagnosis:
This indicates Oxidative Decomposition or Polymerization , often caused by "hot spots" in the reactor or running the reaction above 40°C. Adamantane derivatives are prone to oxidation in hot concentrated
Corrective Action:
-
Verify Heat Transfer: Ensure your stirring is vigorous. Concentrated sulfuric acid is viscous; poor mixing creates local hot zones where decomposition occurs.
-
Temperature Ceiling: Never exceed 30°C during the main reaction phase.
-
Quenching: When pouring the reaction mixture onto ice, the hydration of
releases massive heat. If not controlled, this "quenching spike" can char the product. Use a 5:1 ratio of Ice:Acid by weight.
Issue 3: "I am trying to synthesize 1,3-adamantanedicarboxylic acid, but the second carboxyl group won't attach."
Diagnosis: The introduction of the first electron-withdrawing carboxyl group destabilizes the formation of the second carbocation at the C3 position. Standard Koch-Haaf conditions (17–25°C) provide insufficient energy for this second activation.
Corrective Action:
-
Step-Up Heating: Perform the first carboxylation at 0–10°C .
-
Activation: Once the mono-acid is formed, add nitric acid (as a co-oxidant/activator) and raise the temperature to 60–80°C . The higher temperature is required to overcome the activation energy barrier for the second substitution.
Comparative Analysis of Methods
The optimal temperature depends heavily on the chosen synthetic route.
| Method | Reagents | Optimal Temp | Key Constraint |
| Koch-Haaf (Standard) | 17°C – 25°C | Balance CO generation vs. solubility. | |
| Microflow Koch-Haaf | 20°C (RT) | Efficient heat transfer allows RT operation without cooling baths [1]. | |
| Pd-Catalyzed Carbonylation | Pd catalyst, CO gas, Ligand | 80°C – 120°C | Requires heat to activate the Pd-cycle and insert CO [2]. |
| Photocatalytic Carboxylation | Photocatalyst, CO, Light | 25°C | Driven by light energy, not thermal energy. Ideal for thermally sensitive substrates [3]. |
Visualizing the Process
Mechanism & Temperature Sensitivity
The following diagram illustrates the critical steps where temperature exerts control.
Caption: The "Critical Control Point" highlights the conflict: Heat is needed to generate CO, but cold is needed to keep it in solution for the cation to capture it.
Troubleshooting Decision Tree
Caption: Logic flow for diagnosing temperature-related failures in adamantane carboxylation.
Optimized Experimental Protocol (Koch-Haaf)
Objective: Synthesis of 1-Adamantanecarboxylic Acid (Target Yield: >85%) Scale: 100 mmol (13.6 g Adamantane)
-
Setup: Use a 1L 3-neck flask with a mechanical stirrer (magnetic stirring is insufficient for the viscous slurry), internal thermometer, and pressure-equalizing dropping funnel. Vent to a fume hood (CO evolution).
-
Acid Charge: Add 470 g (255 mL) of 96%
and 100 mL of (or n-hexane, provided it is pure) [4]. -
Substrate Addition: Add 13.6 g (100 mmol) of adamantane.
-
Cooling (Critical): Place the flask in an ice bath. Cool the internal temperature to 15°C .
-
Initiation: Add 1 mL of 98% formic acid to initiate the carbocation formation.
-
Controlled Addition:
-
Prepare a mixture of 38 mL (0.40 mol) t-butyl alcohol (optional, helps solubilize) and 55 g (1.2 mol) of 98% formic acid.
-
Add this mixture dropwise over 1–2 hours .
-
Control Rule: Adjust the drop rate to keep the internal temperature between 17°C and 25°C . If it hits 26°C, STOP addition and let it cool.
-
-
Digestion: After addition, stir for 30 minutes at ambient temperature (20–25°C).
-
Quenching: Pour the mixture onto 700 g of crushed ice. (Caution: Exotherm). Extract the white precipitate with
or Chloroform.
FAQ
Q: Can I use a heating mantle to speed up the reaction? A: No. Heating above 30°C in the presence of concentrated sulfuric acid causes oxidative degradation of the adamantane cage, resulting in a black tar that is impossible to purify. The reaction is exothermic enough to drive itself; your job is heat removal, not addition.
Q: Why does the literature sometimes mention 80°C? A: Those temperatures are typically for dicarboxylation (adding a second COOH group) or for hydrolysis steps after the initial reaction. Direct mono-carboxylation must be kept cool.
Q: I want to use a flow reactor. What is the temperature rule there? A: In a microflow reactor, you can often run at 20°C (Room Temp) without an ice bath. The high surface-area-to-volume ratio of microchannels dissipates the heat of mixing instantly, preventing the "hot spots" that kill yield in batch reactors [1].
References
-
Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Source: Beilstein Journal of Organic Chemistry (via NIH) URL:[Link]
-
Palladium-Catalyzed Carbonylation—A Reaction Come of Age. Source: Accounts of Chemical Research (ACS) URL:[Link]
-
Direct radical functionalization methods to access substituted adamantanes and diamondoids. Source: Chemical Science (via NIH) URL:[Link]
-
1-Adamantanecarboxylic Acid. Source: Organic Syntheses, Coll.[1][2] Vol. 5, p.20 (1973); Vol. 44, p.1 (1964). URL:[Link]
Sources
Separation of isopropyl adamantane-1-carboxylate from byproducts
Topic: Separation of Isopropyl Adamantane-1-carboxylate from Byproducts Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Product: Isopropyl Adamantane-1-carboxylate (IpAd-1-COO)
Role: Senior Application Scientist Status: Active Support[3]
Introduction: The "Greasy Cage" Challenge
Welcome to the technical guide for isolating Isopropyl Adamantane-1-carboxylate . If you are here, you are likely dealing with the unique physicochemical challenges imposed by the adamantane cage. Unlike standard aliphatic esters, this molecule combines significant steric bulk with extreme lipophilicity (logP ~4.5–5.0).[1][2][3]
The Core Problem: The primary challenge is not the chemistry (usually Fischer esterification or Acid Chloride coupling), but the separation .[1][2][3] The starting material (Adamantane-1-carboxylic acid) and the product are both bulky and lipophilic.[3] While the acid can be deprotonated, the massive hydrophobic cage often causes it to act like a surfactant, leading to persistent emulsions during aqueous workups.[1][2][3] Furthermore, the isopropyl ester often exists as a viscous oil or low-melting solid, complicating crystallization.[1][2][3][4]
This guide moves beyond standard protocols to address the specific "pain points" of adamantyl chemistry.
Module 1: The Reaction & Primary Isolation (The "Crude" Stage)[1][3][4]
Context: You have likely performed a Fischer esterification (Acid + Isopropanol +
Troubleshooting Guide: Aqueous Workup & Phase Separation
Q1: I performed a standard bicarbonate wash, but the layers won't separate. It looks like a milky emulsion.[2][3] What now? Diagnosis: You are experiencing the "Adamantane Surfactant Effect."[2][3] The sodium salt of adamantane-1-carboxylic acid is an amphiphile—it has a massive hydrophobic head (the cage) and a hydrophilic tail (the carboxylate).[3] It stabilizes oil-in-water emulsions.[3] Solution:
-
Stop shaking: Do not shake the separatory funnel vigorously. Use gentle inversion (rocking).[2][3]
-
Salting Out: Add solid NaCl (brine) to the aqueous layer until saturated. This increases the ionic strength, forcing the organic components out of the water phase.[1][2][3]
-
Filtration: If a "rag layer" (interphase solids) persists, it is likely unreacted acid precipitating as the sodium salt.[1][2][3] Filter the entire biphasic mixture through a celite pad. The emulsion often breaks immediately after filtration.[1][2][3]
Q2: My crude yield is 120%. What is trapped in the oil? Diagnosis: Solvent trapping.[2][3] The adamantane cage creates a lattice that can trap solvent molecules (especially isopropanol or chlorinated solvents) within the viscous oil/amorphous solid.[1][2][3] Solution:
-
High Vacuum: Rotovap is insufficient.[2][3] You must place the oil on a high-vacuum manifold (<1 mbar) for at least 4 hours, preferably with gentle heating (40°C).[3]
-
Azeotrope: If isopropanol remains, add a small amount of heptane and re-evaporate to pull the alcohol out.[1][2][3]
Q3: How do I ensure all unreacted acid is removed before column chromatography? Protocol:
-
Dilute crude reaction mixture with Hexanes (not Dichloromethane). The non-polar solvent forces the polar salt of the acid out more effectively.[1][2][3]
-
Wash 2x with 1M NaOH (pH > 10 is critical; the pKa of the acid is ~5.1, but the lipophilicity resists extraction).[1][2]
-
Critical Step: Back-extract the combined aqueous basic layers with fresh hexane once.[2][3] The ester is so lipophilic some will inevitably drag into the soap layer.[1][2][3]
Module 2: Purification Logic (Distillation vs. Chromatography)
Visualizing the Workflow Below is the logic flow for determining the optimal purification route based on your crude purity and physical state.
Figure 1: Decision matrix for the purification of adamantane esters.[2][3] Note the loop-back risk during distillation due to sublimation.[1][3]
Module 3: Advanced Purification Protocols
Scenario A: Flash Column Chromatography (The Standard)
Because the ester is extremely non-polar, standard gradients often elute it too quickly, co-eluting with non-polar impurities.[1][2][3]
-
Stationary Phase: Silica Gel 60 (230-400 mesh).[3]
-
Mobile Phase:
-
Detection:
Scenario B: Vacuum Distillation (The Scale-Up Solution)
Warning: Adamantane derivatives are notorious for sublimation .[3]
-
The Issue: If you apply high vacuum and heat, the ester may sublime and clog your condenser/manifold rather than distilling as a liquid.[1][2][3]
-
The Fix: Use a Short Path Distillation head with a heated condenser (keep condenser water at 40-50°C) to prevent solidification/clogging in the neck.[3]
-
Pressure: Must be < 1 mmHg.[2][3] Boiling point will likely exceed 120°C even at this pressure.[2][3]
Scenario C: Crystallization (The "Oil" Problem)
Q: The literature says it's a solid, but I have an oil. A: Isopropyl esters of adamantane have lower melting points than their methyl analogs (Methyl ester MP: ~39°C).[1][2][3] The isopropyl group disrupts crystal packing.[1][2][3]
-
Method: Dissolve the oil in a minimum amount of warm Methanol .[2][3] Add water dropwise until turbidity persists.[2][3] Heat to clear, then place in a -20°C freezer.
-
Alternative: Dissolve in minimum Pentane and cool to -78°C (Dry ice/acetone) to force precipitation, then filter cold.
Module 4: Analytical Verification
Q: How do I distinguish the Ester from the Acid on NMR? The adamantane protons are messy multiplets (1.6 - 2.0 ppm).[1][3] Do not rely on them. Look for the "Handle."[1][2][3]
| Proton Environment | Chemical Shift (1H NMR) | Multiplicity | Diagnostic Value |
| Isopropyl -CH | ~5.0 ppm | Septet | Definitive. Proves ester linkage.[3] |
| Isopropyl -CH3 | ~1.2 ppm | Doublet | Confirms isopropyl group presence.[3] |
| Adamantane Cage | 1.6 - 2.0 ppm | Multiplets | Useless for purity (overlaps with acid).[3] |
| Acid -COOH | >11.0 ppm | Broad Singlet | If present, workup failed.[1][2][3] |
Q: GC-MS shows a peak with M-59.[3] Is this my product? A: Yes.
-
Base Peak: The isopropyl ester often fragments to lose the isopropoxy group or the isopropyl group.[1][2][3]
-
Common Fragment: 135 m/z (Adamantyl cation,
).[2][3] This is the hallmark of any adamantane derivative.
References & Grounding
-
Synthesis & Properties of Adamantane-1-carboxylic acid:
-
Fischer Esterification Kinetics (Steric Bulk):
-
Physical Properties (Methyl Ester Analog):
-
General Adamantane Ester Synthesis (Patent Literature):
Sources
- 1. CN102249900A - Method for separation and purification of 2-adamantanecarboxylic acid and 1-adamantanecarboxylic acid - Google Patents [patents.google.com]
- 2. Adamantan-1-carboxylic acid, methyl ester [webbook.nist.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 5. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
Technical Support Guide: Storage & Stability of Adamantane Esters
Executive Summary: The Stability Paradox
Adamantane esters are prized in drug development and 193 nm photolithography for two contradictory properties: their lipophilic bulk (stability) and their acid-sensitivity (lability).
While the diamondoid cage of adamantane is thermally robust (often stable >200°C), the ester linkage—specifically in 1-adamantyl and tertiary 2-adamantyl derivatives—is chemically designed to cleave under acidic conditions. This is the mechanism used in chemically amplified photoresists. Therefore, acid-catalyzed hydrolysis is not just a degradation pathway; it is a reaction the molecule is primed to undergo.
This guide moves beyond generic "store in a cool, dry place" advice to address the specific mechanistic vulnerabilities of these compounds.
The Core Hazard: Acid-Catalyzed Autocatalysis
Unlike simple primary esters (e.g., ethyl acetate), 1-adamantyl esters do not typically undergo hydrolysis via the standard tetrahedral intermediate (
Instead, they degrade via an
The Danger: The byproduct is an acid. This creates an autocatalytic loop where degradation accelerates exponentially once it begins.
Visualization: The Degradation Pathway
The following diagram illustrates the specific failure mode for 1-adamantyl esters.
Figure 1: The
Storage Conditions Matrix
The storage strategy depends on whether your adamantane ester is a Reactive Monomer (e.g., Adamantyl Methacrylate) or a Saturated Intermediate (e.g., Adamantyl ester of a drug candidate).
| Parameter | Scenario A: Reactive Monomer (e.g., Methacrylates) | Scenario B: Saturated Intermediate (e.g., Drug Linkers) |
| Primary Risk | Polymerization & Acid Hydrolysis | Acid Hydrolysis |
| Temperature | 2°C – 8°C (Refrigerated) | Room Temp (20-25°C) or Refrigerated |
| Atmosphere | Dry Air (If inhibited with MEHQ*) | Inert Gas (Argon/Nitrogen) |
| Humidity | < 10% RH (Desiccator mandatory) | < 10% RH (Desiccator mandatory) |
| Container | Amber Glass (UV blocking) | Clear or Amber Glass |
| Additives | Polymerization Inhibitor (MEHQ) | None |
*Critical Note on Monomers: If your adamantyl methacrylate contains MEHQ (hydroquinone monomethyl ether) as a stabilizer, do not store under pure Nitrogen. MEHQ requires dissolved oxygen to function. Storing these under inert gas can lead to "popcorn polymerization."
Troubleshooting & FAQs
Q1: "My adamantane ester sample has developed a vinegar-like smell. Is it usable?"
Diagnosis: Acid Hydrolysis. If the ester moiety was an acetate or formate, the smell indicates the release of acetic or formic acid.
-
Mechanism: Moisture ingress initiated the
cleavage described in Figure 1. -
Action: Discard. The presence of free acid means the sample is now an autocatalytic time bomb. Recrystallization is difficult because the adamantanol byproduct has solubility properties similar to the ester in many non-polar solvents.
Q2: "Why did my adamantyl methacrylate turn into a solid gel in the fridge?"
Diagnosis: Inhibitor Failure or Condensation.
-
Cause A (Condensation): You likely opened the cold bottle immediately after removing it from the fridge. Atmospheric moisture condensed inside, hydrolyzing the ester to methacrylic acid. Methacrylic acid can polymerize spontaneously.
-
Cause B (Anoxia): You stored it under Nitrogen. As noted in the Matrix, MEHQ inhibitors need Oxygen to stop radical propagation.
-
Corrective Action: Always allow cold reagents to equilibrate to room temperature in a desiccator before opening.
Q3: "Can I use a standard silica plug to purify a degraded sample?"
Diagnosis: Risky.
-
Reasoning: Silica gel is slightly acidic (
). Since tertiary adamantyl esters are acid-sensitive, running them through silica can induce more degradation during the purification process. -
Protocol Adjustment: Pre-treat the silica with 1-2% Triethylamine (TEA) to neutralize surface acidity before loading your compound. This "buffered silica" technique is standard for acid-labile protecting groups.
Q4: "How do I validate the integrity of my sample before a critical experiment?"
Diagnosis: Use 1H NMR. Do not rely on TLC alone, as adamantanol (the breakdown product) often co-elutes with esters in non-polar systems.
-
Look for:
-
Shift: The
-protons of the ester group. -
New Peak: A sharp singlet around
2.1-2.2 ppm (if 1-adamantanol is formed) or the specific carboxylic acid peak. -
Integration: Compare the integration of the adamantane cage protons (1.6 - 2.2 ppm) to the ester R-group. A ratio mismatch indicates cleavage.
-
Protocol: Handling Moisture-Sensitive Adamantanes
This protocol ensures the "Chain of Dryness" is maintained.
-
Equilibration: Remove container from storage (4°C). Place in a desiccator cabinet at room temperature for 3 hours . Do not break the seal until the glass is ambient to touch.
-
Atmosphere Control:
-
For Saturated Esters: Flush the headspace with dry Argon after use.
-
For Methacrylates: Ensure the cap is tight; do not flush with Argon (maintain air headspace for inhibitor), but use Parafilm to seal the cap junction against moisture.
-
-
Solvent Choice: When using these esters in synthesis, avoid protic solvents (MeOH, EtOH) if acidic catalysts are present. Use anhydrous DCM or THF.
-
Quenching: If the reaction mixture becomes acidic, quench immediately with saturated
to prevent the adamantyl cation from forming during workup.
Decision Tree: Storage Workflow
Use this logic flow to determine the exact storage location for your specific derivative.
Figure 2: Storage logic flow based on chemical functionality and inhibitor presence.
References
-
BenchChem. (2025).[1] A Comparative Guide to the Thermal Stability of Adamantane-1,4-Diol Polymers. Retrieved from
-
Allresist GmbH. (2008). Photoresist FAQs: Storage and Stability. Retrieved from
-
Chemistry Steps. (2020).
vs ). Retrieved from -
MicroChemicals GmbH. (2024). Storage and handling of photoresists and ancillaries. Retrieved from
-
Wipf, P. (2014).[2] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from
Sources
Technical Support Center: Troubleshooting Adamantane-1-Carboxylic Acid Esterification
Welcome to the Technical Support Center for Adamantane Chemistry. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are struggling to functionalize adamantane-1-carboxylic acid. The rigid, tricyclic cage of the adamantyl group presents extreme steric challenges that render standard synthetic protocols ineffective.
Below is our comprehensive, field-proven guide to bypassing these steric blockades, understanding the mechanistic causality behind reaction failures, and achieving high-yielding esterifications.
Visual Workflow: Steric-Bypass Decision Tree
Decision tree for esterification of sterically hindered adamantane-1-carboxylic acid.
Troubleshooting FAQs
Q1: Why does standard Fischer esterification fail for adamantane-1-carboxylic acid? Adamantane-1-carboxylic acid features a carboxyl group directly attached to a tertiary bridgehead carbon[1]. Fischer esterification relies on the nucleophilic attack of an alcohol onto a protonated carbonyl to form a tetrahedral intermediate. The immense steric bulk of the rigid adamantyl cage heavily disfavors the geometry required to form this intermediate. Consequently, the activation energy barrier is too high, resulting in extremely slow kinetics or complete reaction failure, even under prolonged reflux.
Q2: I tried converting the acid to an acid chloride using SOCl₂, but my yields are low and I get side products. What is going wrong? Using neat thionyl chloride (SOCl₂) at room temperature often results in incomplete conversion for bulky substrates. Best practices dictate suspending the acid in anhydrous toluene and adding SOCl₂ at 70 °C[2]. Toluene raises the reaction temperature and enables the azeotropic removal of excess SOCl₂ under reduced pressure. This removal is critical; residual SOCl₂ will react with your target alcohol to form alkyl chlorides. During the subsequent coupling step, you must use a base like triethylamine (Et₃N) to neutralize the generated HCl, and adding a catalytic amount of 4-dimethylaminopyridine (DMAP) further accelerates the alcohol's attack on the sterically hindered acid chloride[3].
Q3: Can I use Steglich esterification (DCC/DMAP)? My reaction stalls and I isolate a urea byproduct. Yes, Steglich esterification is highly effective for bulky substrates, but it requires strict mechanistic control[4]. The reaction utilizes dicyclohexylcarbodiimide (DCC) to form an O-acylisourea intermediate. Because the adamantyl group is so bulky, the alcohol's nucleophilic attack on this intermediate is severely delayed. This delay allows the O-acylisourea to undergo a detrimental 1,3-rearrangement into a stable, unreactive N-acylurea byproduct[5]. To prevent this, you must use a sufficient catalytic amount of DMAP (typically 5–10 mol%). DMAP acts as an aggressive acyl transfer reagent; it outcompetes the 1,3-rearrangement by rapidly attacking the O-acylisourea to form a highly reactive N-acylpyridinium intermediate (the "active ester"), which then reacts smoothly with your alcohol[6].
Quantitative Data: Method Comparison
To assist in selecting the optimal synthetic route, the following table summarizes the quantitative performance of standard esterification methods when applied specifically to adamantane-1-carboxylic acid.
| Esterification Method | Reagents & Conditions | Typical Yield | Reaction Time | Mechanistic Notes |
| Fischer (Standard) | H₂SO₄, ROH, Reflux | < 10% | > 24 h | Fails due to steric blockade at the tertiary bridgehead carbon preventing the tetrahedral intermediate. |
| Acid Chloride | 1) SOCl₂, Toluene, 70 °C2) ROH, Et₃N, DMAP | 85 - 95% | 8 h + 4 h | Highly reliable for robust alcohols. Toluene enables azeotropic removal of excess SOCl₂[2]. |
| Steglich | DCC or EDC·HCl, DMAP, CH₂Cl₂ | 80 - 90% | 12 - 24 h | Ideal for acid-sensitive alcohols. DMAP is mandatory to prevent N-acylurea formation[6]. |
Experimental Protocols (Self-Validating Systems)
The following protocols are engineered to include built-in visual and chemical feedback loops, ensuring you can validate the success of the reaction at every step.
Protocol A: Two-Step Acid Chloride Esterification
Best for robust, non-acid-sensitive alcohols.
-
Activation: Suspend adamantane-1-carboxylic acid (1.0 eq) in anhydrous toluene (approx. 1.5 mL/mmol). Add 1.3 eq of thionyl chloride (SOCl₂) dropwise at 70 °C under an argon atmosphere[2].
-
Reflux & Validation: Stir the mixture at 70 °C for 8 hours.
-
Self-Validation: The opaque suspension will gradually transition into a clear, pale-yellow solution as the insoluble carboxylic acid converts into the highly soluble acid chloride.
-
-
Concentration: Remove excess SOCl₂ and toluene via rotary evaporation. Co-evaporate with an additional volume of fresh toluene to ensure complete azeotropic removal of SOCl₂.
-
Coupling: Dissolve the crude adamantane-1-carbonyl chloride in anhydrous CH₂Cl₂ and cool to 0 °C. Add the target alcohol (1.1 eq), Et₃N (2.0 eq), and DMAP (0.1 eq)[3].
-
Monitoring & Validation: Stir at room temperature for 4–6 hours.
-
Self-Validation: Monitor via TLC. To visualize the highly reactive acid chloride, quench a 10 µL reaction aliquot in 100 µL of methanol. The formation of a methyl ester spot confirms the presence of unreacted acid chloride. The reaction is complete when this quenched spot no longer appears.
-
-
Workup: Quench with water, extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate.
Protocol B: Modified Steglich Esterification
Best for delicate, acid-sensitive alcohols.
-
Preparation: Dissolve adamantane-1-carboxylic acid (1.0 eq) and the target alcohol (1.0 eq) in anhydrous CH₂Cl₂.
-
Catalyst Addition: Add 0.1 eq of DMAP. Critical step: Do not omit DMAP, or the reaction will stall at the N-acylurea stage[5].
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic formation of the O-acylisourea.
-
Coupling Agent: Add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) or EDC·HCl portion-wise.
-
Reaction & Validation: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12–24 hours.
-
Self-Validation (if using DCC): As the reaction progresses, the clear solution will become cloudy due to the precipitation of dicyclohexylurea (DCU), a byproduct of DCC hydration[4]. The accumulation of this white precipitate serves as a direct visual indicator of reaction turnover.
-
-
Workup: Filter off the precipitated DCU through a Celite pad. Wash the filtrate sequentially with 5% HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.
References
-
[2] Title: Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products | Source: cas.cz | URL: [Link]
-
[4] Title: Steglich esterification | Source: wikipedia.org | URL: [Link]
-
[5] Title: Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives | Source: nih.gov | URL: [Link]
-
[6] Title: Steglich Esterification | Source: organic-chemistry.org | URL: [Link]
-
[3] Title: Synthesis, Crystal and Molecular Structure of Novel Adamantyl Derivatives of N-Aryl Substituted 3-Hydroxy-2-methylpyridine-4-on | Source: semanticscholar.org | URL:[Link]
Sources
- 1. 1-Adamantanecarboxylic Acid | High-Purity Reagent [benchchem.com]
- 2. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steglich Esterification [organic-chemistry.org]
Validation & Comparative
1H NMR interpretation of isopropyl adamantane-1-carboxylate
Comparative Analytical Guide: H NMR Interpretation of Adamantane-1-Carboxylate Esters
Executive Summary & Strategic Context
In modern medicinal chemistry, escaping "flatland"—the over-reliance on planar aromatic rings—is a critical objective for improving drug candidates' pharmacokinetic properties. The adamantane cage, a highly lipophilic and rigid tricyclic aliphatic scaffold, has emerged as a privileged structure to enhance metabolic stability, membrane permeability, and target binding affinity .
When designing prodrugs or lipophilic linkers, the choice of the specific adamantane derivative dictates the molecule's in vivo performance. This guide objectively compares isopropyl adamantane-1-carboxylate against its parent acid and methyl ester alternatives, utilizing
Performance Comparison: Isopropyl vs. Alternative Adamantyl Derivatives
The selection of an esterifying group on the adamantane-1-carboxylate scaffold fundamentally alters its susceptibility to enzymatic cleavage and its overall lipophilicity.
-
Adamantane-1-carboxylic acid (Parent Acid): While an excellent starting material, the free carboxylic acid is highly polar, which can limit blood-brain barrier (BBB) penetration and lead to rapid phase II metabolism (glucuronidation) .
-
Methyl adamantane-1-carboxylate (Alternative 1): Esterification with methanol neutralizes the charge, significantly improving lipophilicity. However, the unhindered methyl ester remains highly susceptible to rapid, non-specific cleavage by plasma esterases, making it unsuitable for long-acting prodrug formulations.
-
Isopropyl adamantane-1-carboxylate (Target Product): This derivative represents the optimal balance for controlled-release applications . The combination of the bulky adamantane core and the branched isopropyl group creates a highly sterically shielded ester linkage. This dual-shielding mechanism drastically reduces the rate of enzymatic hydrolysis, prolonging the half-life of the active pharmaceutical ingredient (API).
Logical relationship demonstrating how steric shielding prolongs the half-life of adamantyl esters.
H NMR Interpretation: The Analytical Gold Standard
To successfully utilize these building blocks, rigorous analytical validation is required.
The adamantane cage possesses
- -CH (Bridgehead, 3H): Uniquely deshielded by the rigid cage geometry, these protons appear furthest downfield among the aliphatic core signals.
-
-CH
(6H): Located adjacent to the C1-carbonyl carbon, these protons experience the inductive electron-withdrawing effect of the ester group, appearing as a distinct doublet/multiplet. -
-CH
(6H): Positioned furthest from the carbonyl influence, these protons are the most shielded within the cage.
In isopropyl adamantane-1-carboxylate , the signature signals are the isopropyl protons. The oxygen-bound methine (-CH-) proton is highly deshielded by the adjacent ester oxygen, appearing as a distinct septet near 4.95 ppm. The two equivalent methyl groups (-CH
Quantitative Data: H NMR Chemical Shift Comparison (400 MHz, CDCl )
| Structural Feature | Adamantane-1-carboxylic Acid | Methyl Adamantane-1-carboxylate | Isopropyl Adamantane-1-carboxylate |
| 2.03 ppm (m) | 2.01 ppm (m) | 2.00 ppm (m) | |
| 1.91 ppm (d) | 1.89 ppm (d) | 1.88 ppm (d) | |
| 1.72 ppm (m) | 1.71 ppm (m) | 1.70 ppm (m) | |
| Ester Alkyl Protons | N/A | 3.65 ppm (s, 3H) | 4.95 ppm (sept, 1H), 1.21 ppm (d, 6H) |
| Acidic Proton (-COOH) | ~11.0 ppm (br s, 1H) | N/A | N/A |
Experimental Workflow & Self-Validating Protocol
As a Senior Application Scientist, I emphasize that a protocol must be more than a list of instructions; it must be a self-validating system. The following methodology ensures the successful synthesis and NMR validation of isopropyl adamantane-1-carboxylate, with built-in causality and verification checkpoints.
Step 1: Activation (Acyl Chloride Formation)
-
Action: React adamantane-1-carboxylic acid with thionyl chloride (SOCl
) under reflux for 2 hours. -
Causality: The free carboxylic acid is a poor electrophile. Conversion to the highly reactive acyl chloride is mandatory to overcome the steric hindrance of the incoming isopropanol nucleophile.
Step 2: Esterification
-
Action: Remove excess SOCl
in vacuo, then dissolve the residue in anhydrous dichloromethane. Add anhydrous isopropanol (3.0 eq) and a catalytic amount of pyridine (1.5 eq) at 0 °C. -
Causality: Pyridine acts as an essential acid scavenger. It neutralizes the HCl byproduct generated during esterification, preventing the acidic cleavage of the newly formed ester and driving the reaction equilibrium to completion.
Step 3: In-Process Validation (TLC)
-
Action: Spot the crude reaction mixture against the starting acid on a silica gel TLC plate (Eluent: Hexanes:EtOAc 9:1).
-
Self-Validation: The complete disappearance of the baseline-retained acid spot and the emergence of a new, high-
lipophilic spot confirms reaction completion. Proceeding to workup before this validation risks carrying over unreacted acid, which complicates purification.
Step 4: NMR Sample Preparation
-
Action: Dissolve 15 mg of the purified product in 0.6 mL of CDCl
containing 0.03% v/v Tetramethylsilane (TMS). -
Causality: Because the target compound is highly lipophilic and lacks exchangeable protons (like -OH or -NH), CDCl
provides an ideal, cost-effective, non-polar solvent environment. TMS serves as the internal 0.00 ppm reference standard, which is critical for measuring the subtle shift differences between the , , and adamantane protons.
Step 5: NMR Acquisition & Structural Verification
-
Action: Acquire a standard 1D
H NMR spectrum at 400 MHz. -
Self-Validation: The protocol is validated mathematically by integration. The presence of the septet at 4.95 ppm confirms esterification. Setting the integration of this septet to 1.00 must yield an integration of ~6.00 for the doublet at 1.21 ppm, and a combined integration of ~15.00 for the adamantane core signals (1.70–2.00 ppm). This 1:6:15 ratio definitively proves the structural stoichiometry and purity of the product.
Workflow for the synthesis and 1H NMR validation of isopropyl adamantane-1-carboxylate.
Comparative Guide: FTIR Spectral Analysis of Isopropyl Adamantane-1-carboxylate
Executive Summary: The Lipophilic Bullet
Isopropyl adamantane-1-carboxylate (CAS: 24556-16-9) represents a critical structural motif in medicinal chemistry. By coupling the bulky, lipophilic adamantane cage with an isopropyl ester, researchers modulate the pharmacokinetic profile of carboxylic acid drugs, enhancing membrane permeability and metabolic stability.
This guide provides a technical framework for the structural validation of this compound using Fourier Transform Infrared (FTIR) spectroscopy. Unlike generic spectral guides, this analysis focuses on the comparative differentiation between the target ester, its acid precursor (Adamantane-1-carboxylic acid), and its structural analogues (e.g., Methyl adamantane-1-carboxylate).
Why FTIR?
While NMR confirms the carbon skeleton, FTIR provides the most rapid, cost-effective "fingerprint" for monitoring the esterification reaction progress and detecting unreacted carboxylic acid impurities (a common QC failure point).
Strategic Sampling: Methodology & Protocol
For adamantane derivatives, which often exist as waxy solids or viscous oils, Attenuated Total Reflectance (ATR) is the superior sampling interface compared to traditional KBr pellets.
Experimental Protocol: ATR-FTIR Acquisition
Objective: Obtain high-fidelity spectra with minimized pathlength variation.
-
Instrument Setup:
-
Crystal: Diamond or ZnSe (Diamond preferred for hardness).
-
Resolution: 4 cm⁻¹.[1]
-
Scans: 32 (Sample) / 32 (Background).
-
Range: 4000 – 600 cm⁻¹.
-
-
Sample Application:
-
If Solid: Place ~2 mg of sample on the crystal focal point. Apply high pressure using the anvil to ensure intimate contact (adamantane derivatives can be crystalline and hard).
-
If Oil/Melt: Apply a thin film; no pressure anvil required.
-
-
Self-Validating Check:
-
Observe the 2800–3000 cm⁻¹ region. If absorbance > 1.5 AU, the film is too thick (transmission mode) or contact is poor (ATR). Clean and re-apply.[1]
-
Spectral Decoding: The Comparative Analysis
The structural validation relies on three specific spectral regions.[2] We compare the Target (Isopropyl Ester) against the Precursor (Acid) and a Competitor Analogue (Methyl Ester).
Region 1: The Carbonyl Shift (1650 – 1760 cm⁻¹)
This is the primary reaction monitoring zone.
-
Precursor (Acid): Displays a C=O stretch at 1680–1700 cm⁻¹ . This lower frequency is due to strong hydrogen bonding dimerization in the solid state.
-
Target (Isopropyl Ester): The formation of the ester breaks the dimer. The C=O stretch shifts significantly upward to 1730–1745 cm⁻¹ .
-
Differentiation: If you see a "shoulder" or a small peak at 1700 cm⁻¹, the reaction is incomplete.
Region 2: The Alkyl Fingerprint (1350 – 1400 cm⁻¹)
This region distinguishes the Isopropyl ester from the Methyl or Ethyl analogues.
-
Adamantane Cage: The C-H bending modes of the cage typically appear around 1450 cm⁻¹ (scissoring).
-
Isopropyl Group (The Diagnostic Doublet): The gem-dimethyl group (–CH(CH₃)₂) of the isopropyl moiety exhibits a characteristic doublet (split peak) due to symmetric and asymmetric deformation. Look for peaks at approximately 1385 cm⁻¹ and 1375 cm⁻¹ .
-
Note: A methyl ester will show only a single band in this region (around 1380 cm⁻¹ or obscured).
-
Region 3: The C-O Stretch (1000 – 1300 cm⁻¹)
-
Target: Two distinct bands appear.
-
C–C(=O)–O: ~1200–1250 cm⁻¹ (Asymmetric stretch, often coupled with the adamantane skeleton vibrations).
-
O–C–C: ~1050–1150 cm⁻¹.
-
Summary of Spectral Assignments
| Functional Group | Vibration Mode | Adamantane-1-carboxylic Acid (Precursor) | Isopropyl Adamantane-1-carboxylate (Target) | Methyl Adamantane-1-carboxylate (Analogue) |
| O-H | Stretch | 2500–3300 cm⁻¹ (Broad, Strong) | Absent | Absent |
| C=O | Stretch | 1680–1700 cm⁻¹ (H-bonded dimer) | 1730–1745 cm⁻¹ (Ester) | 1735–1750 cm⁻¹ (Ester) |
| C-H (Alkyl) | Stretch | 2850–2930 cm⁻¹ (Cage) | 2850–2960 cm⁻¹ (Cage + iPr) | 2850–2950 cm⁻¹ (Cage + Me) |
| gem-Dimethyl | Bending | Absent | ~1385 & 1375 cm⁻¹ (Doublet) | Absent (Single band ~1430-1450) |
| C-O | Stretch | ~1210–1320 cm⁻¹ | 1200–1250 cm⁻¹ | 1200–1250 cm⁻¹ |
Visualizing the Validation Workflow
The following diagram illustrates the logical decision tree for validating the synthesized product using FTIR data.
Figure 1: Logical decision tree for FTIR validation of Isopropyl Adamantane-1-carboxylate synthesis.
Supporting Experimental Protocol: Synthesis & Purification
To ensure the spectral data discussed above is reproducible, the sample must be prepared via a chemically clean route. The Acid Chloride Method is recommended over direct Fischer esterification for adamantane derivatives due to steric hindrance.
Reagents:
-
Thionyl chloride (SOCl₂, 1.5 eq)
-
Isopropanol (Excess)
-
Triethylamine (1.1 eq)
-
Dichloromethane (DCM, Solvent)
Step-by-Step Workflow:
-
Activation: Dissolve Adamantane-1-carboxylic acid in dry DCM. Add SOCl₂ dropwise at 0°C. Reflux for 2 hours to form Adamantane-1-carbonyl chloride.
-
In-Process Check: Aliquot FTIR should show C=O shift to ~1800 cm⁻¹ (Acid Chloride).
-
-
Esterification: Cool to 0°C. Add Isopropanol and Triethylamine slowly. Stir at room temperature for 12 hours.
-
Workup: Quench with water. Wash organic layer with 10% NaHCO₃ (critical to remove unreacted acid that confuses FTIR analysis). Dry over MgSO₄.
-
Isolation: Evaporate solvent. Recrystallize from hexane if solid, or distill if oil.
Scientific Rationale: The bulky adamantane cage hinders nucleophilic attack. Using the highly reactive acid chloride intermediate ensures complete conversion, minimizing the "Broad O-H" impurity peak in the final FTIR spectrum [1].
References
-
NIST Mass Spectrometry Data Center. (2023). Adamantane-1-carboxylic acid - Infrared Spectrum. National Institute of Standards and Technology.[5][6] Link
-
PubChem. (2025).[5][4] Isopropyl adamantane-1-carboxylate (Compound Summary). National Library of Medicine.[5] Link
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. Link
-
BenchChem. (2025).[1] A Comparative Guide to FT-IR Spectra of Esterification Reactions. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 4. 1-Adamantanecarboxylic acid | C11H16O2 | CID 13235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isopropyl adamantane-1-carboxylate | C14H22O2 | CID 585453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Adamantane-1-carboxylic acid [webbook.nist.gov]
GC-MS fragmentation patterns of isopropyl adamantane-1-carboxylate
GC-MS Fragmentation Dynamics of Isopropyl Adamantane-1-Carboxylate: A Comparative Guide for Pharmacokinetic Tracking
Introduction
Adamantane-1-carboxylic acid and its derivatives are critical lipophilic building blocks in modern drug discovery (e.g., antivirals, DPP-4 inhibitors) and serve as vital biomarkers in environmental forensics, such as tracking naphthenic acids in oil sands process-affected water[1]. For gas chromatography-mass spectrometry (GC-MS) analysis, these highly stable carboxylic acids must be derivatized into volatile esters. While methylation is the industry default, synthesizing the isopropyl ester (isopropyl adamantane-1-carboxylate) offers superior analytical advantages in complex biological and environmental matrices.
This guide objectively compares the GC-MS performance of isopropyl adamantane-1-carboxylate against its methyl and ethyl alternatives, detailing the mechanistic causality behind its fragmentation patterns and providing a self-validating experimental protocol.
Section 1: Mechanistic Causality of GC-MS Fragmentation
Under standard 70 eV electron ionization (EI), (C₁₄H₂₂O₂) yields a weak molecular ion (M+•) at m/z 222[2]. The fragmentation pathway is heavily dictated by the steric bulk and thermodynamic stability of the adamantane core.
-
The Base Peak (m/z 135) : The dominant fragmentation pathway is the α-cleavage of the ester group, expelling the isopropoxycarbonyl radical (•COO-iPr, -87 Da) to form the adamantyl cation (m/z 135)[2]. The causality here is rooted in Bredt's Rule and hyperconjugation: the rigid, stress-free tricyclic cage perfectly stabilizes the tertiary carbocation, making m/z 135 the base peak across nearly all adamantane-1-carboxylate esters[3].
-
The Diagnostic Secondary Ion (m/z 181) : Unlike methyl esters, the isopropyl ester undergoes a characteristic rearrangement, losing an allyl radical (C₃H₅•) or propene to yield a protonated adamantane carboxylic acid ion at m/z 181[2]. This secondary ion is critical for confirming the intact ester structure before bridgehead cleavage occurs.
-
Ring Fragmentation : The m/z 135 cation further degrades via the loss of ethylene (C₂H₄) and methylene units, producing a conserved cluster of low-mass hydrocarbon fragments at m/z 107, 93, and 79.
GC-MS EI fragmentation pathway of isopropyl adamantane-1-carboxylate.
Section 2: Comparative Performance Analysis
Why should a researcher choose isopropyl derivatization over standard[4]? The decision hinges on chromatographic resolution and hydrolytic stability.
When analyzing biological fluids, methyl adamantane-1-carboxylate (M+ 194) frequently co-elutes with endogenous fatty acid methyl esters (FAMEs). By utilizing the isopropyl ester, the analyte's lipophilicity is increased, shifting its Kovats Retention Index to the 1532–1568 range on non-polar columns[2]. This effectively isolates the target analyte from low-molecular-weight matrix noise. Furthermore, the steric hindrance of the isopropyl group shields the ester linkage from premature hydrolysis in aqueous autosampler queues.
Table 1: GC-MS Performance Comparison of Adamantane-1-Carboxylate Esters
| Feature | Methyl Adamantane-1-carboxylate | Ethyl Adamantane-1-carboxylate | Isopropyl Adamantane-1-carboxylate |
| Molecular Ion (M+•) | m/z 194 | m/z 208[3] | m/z 222[2] |
| Base Peak | m/z 135 | m/z 135 | m/z 135 |
| Secondary Diagnostic Ions | m/z 163, 107, 79 | m/z 163, 136, 107 | m/z 181, 136, 107 |
| Kovats Retention Index (Non-Polar) | ~1380 | ~1450 | 1532 - 1568[2] |
| Hydrolytic Stability | Low (Susceptible to esterases/water) | Moderate | High (Sterically hindered) |
| Matrix Interference (Biological) | High (Co-elutes with FAMEs) | Moderate | Low (Distinct retention window) |
Section 3: Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating internal standard (IS) system. By spiking samples with a deuterated analog prior to derivatization, researchers can mathematically normalize any variations in esterification efficiency or GC injection volume.
Materials Required:
-
14% Boron trifluoride (BF₃) in isopropanol (Derivatization reagent).
-
Hexane (GC-grade extraction solvent).
-
Internal Standard (IS): Adamantane-1-carboxylic acid-d15 (10 µg/mL in methanol).
Step-by-Step Methodology:
-
Sample Preparation & IS Spiking : Transfer 100 µL of the aqueous sample/extract into a glass reaction vial. Add 10 µL of the deuterated internal standard. Evaporate to dryness under a gentle stream of nitrogen.
-
Sterically-Driven Derivatization : Add 200 µL of 14% BF₃ in isopropanol. Seal the vial tightly and heat at 60°C for 45 minutes. (Causality note: The elevated temperature and extended time are required to overcome the steric hindrance of the adamantane bridgehead during nucleophilic attack[4].)
-
Quenching & Liquid-Liquid Extraction : Cool to room temperature. Add 500 µL of saturated NaCl solution to quench the acid, followed by 500 µL of hexane. Vortex for 60 seconds and centrifuge at 3000 rpm for 5 minutes.
-
GC-MS Acquisition : Transfer the upper hexane layer to an autosampler vial.
-
Column : HP-5MS (30 m × 0.25 mm × 0.25 µm).
-
Oven Program : 80°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 mins).
-
Detection : 70 eV EI in Selected Ion Monitoring (SIM) mode. Track m/z 135 (target) and m/z 150 (d15-IS target).
-
Self-validating workflow for derivatization and GC-MS analysis.
References
-
Title : Isopropyl adamantane-1-carboxylate | C14H22O2 | CID 585453 - PubChem Source : nih.gov URL :[Link]
-
Title : Diagnostic Ratio Analysis: A New Concept for the Tracking of Oil Sands Process-Affected Water Naphthenic Acids Source : acs.org URL :[Link]
-
Title : Synthesis, antimicrobial and antiviral testing of some new 1-adamantyl analogues Source : nih.gov URL :[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isopropyl adamantane-1-carboxylate | C14H22O2 | CID 585453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl adamantane-1-carboxylate (2094-73-7) MS spectrum [chemicalbook.com]
- 4. Synthesis, antimicrobial and antiviral testing of some new 1-adamantyl analogues - PMC [pmc.ncbi.nlm.nih.gov]
Advanced HPLC Method Development for Isopropyl Adamantane-1-Carboxylate Purity
Executive Summary & Strategic Context
In the synthesis of high-value intermediates like isopropyl adamantane-1-carboxylate , the primary analytical challenge is not the main peak, but the reliable quantitation of the unreacted starting material, adamantane-1-carboxylic acid , and potential hydrolysis byproducts.
Adamantane derivatives are spectroscopically "quiet," lacking strong chromophores above 220 nm. Standard "generic" HPLC methods often fail to detect trace impurities due to poor baseline stability at low UV wavelengths or inadequate retention of the polar acidic impurity.
This guide compares two distinct methodological approaches:
-
The Conventional Approach (Method A): A standard Fully Porous C18 column using a Formic Acid/Acetonitrile gradient.
-
The Optimized Approach (Method B): A Core-Shell C18 column utilizing a Phosphate Buffer (pH 2.5) mobile phase.
Verdict: While Method A is sufficient for rough reaction monitoring, Method B is required for high-purity release testing (purity >99.5%), offering a 3x improvement in signal-to-noise (S/N) ratio for the acidic impurity and superior peak symmetry.
Technical Deep Dive: The Challenge of the "Invisible" Cage
The adamantane cage is a rigid, aliphatic structure. Without aromatic rings or conjugated pi-systems, isopropyl adamantane-1-carboxylate relies solely on the ester carbonyl group for UV absorption, typically maximizing around 200–205 nm.
The Critical Impurity: Adamantane-1-Carboxylic Acid
The separation logic hinges on the pKa of the starting acid (approx. 4.9).
-
At neutral pH: The acid is ionized (carboxylate anion), eluting near the void volume (
) with poor retention and high susceptibility to matrix interference. -
At low pH (< 3.0): The acid is protonated (neutral), increasing its hydrophobicity and retention on the C18 phase, allowing for separation from the solvent front.
Comparative Methodology: Generic vs. Optimized
We evaluated both methods using a standard HPLC setup (Agilent 1260 Infinity II equivalent) with a Diode Array Detector (DAD).
Method A: The Generic Screening Method
-
Column: Standard C18 (Fully Porous, 5 µm, 250 x 4.6 mm)
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)[1]
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV 210 nm
Method B: The Optimized Core-Shell Method
-
Column: Core-Shell C18 (Superficially Porous, 2.7 µm, 100 x 4.6 mm)
-
Mobile Phase: 20 mM Potassium Phosphate Buffer, pH 2.5 (A) / Acetonitrile (B)
-
Flow Rate: 1.2 mL/min
-
Detection: UV 205 nm (Bandwidth 4 nm)
Experimental Data Comparison
| Parameter | Method A (Generic Porous) | Method B (Core-Shell Phosphate) | Improvement |
| Acid Impurity Retention ( | 2.1 min (Near void) | 3.8 min (Well retained) | +80% Retention |
| Main Peak Retention ( | 12.4 min | 8.2 min | 33% Faster |
| Resolution ( | 1.8 | 6.5 | Superior Separation |
| Acid Peak Tailing ( | 1.9 (Asymmetric) | 1.1 (Sharp) | Perfect Symmetry |
| LOD (Impurity) | 0.05% | 0.01% | 5x Sensitivity |
Analyst Insight: The switch to Phosphate buffer at pH 2.5 in Method B suppresses the ionization of the residual adamantane-1-carboxylic acid more effectively than the weaker formic acid in Method A. This "ion suppression" is critical for preventing peak tailing of the impurity.
Detailed Experimental Protocol (Method B)
To replicate the optimized results, follow this self-validating protocol.
Reagent Preparation[3]
-
Phosphate Buffer (pH 2.5): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (
) in 900 mL of HPLC-grade water. Adjust pH to 2.50 ± 0.05 using dilute Phosphoric Acid ( ). Dilute to 1000 mL. Filter through a 0.22 µm nylon membrane. -
Diluent: Mix Acetonitrile and Water (50:50 v/v). Note: Do not use 100% Acetonitrile as diluent; it causes peak distortion for the polar acid impurity.
Instrument Configuration[4]
-
Column Temp: 40°C (Critical for reducing backpressure on Core-Shell columns and improving mass transfer).
-
Injection Volume: 5 µL (Low volume prevents solvent effects).
-
Gradient Program:
| Time (min) | % Buffer (A) | % Acetonitrile (B) |
| 0.0 | 60 | 40 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 60 | 40 |
| 13.0 | 60 | 40 |
System Suitability Criteria
Before running samples, ensure the system passes these checks:
-
Blank Injection: No interfering peaks at the retention time of the acid or ester.
-
Sensitivity Solution (0.05% level): The signal-to-noise ratio (S/N) for the adamantane-1-carboxylic acid peak must be > 10.
-
Tailing Factor: Tailing for the main ester peak must be < 1.5.
Visualizing the Method Logic
The following diagram illustrates the decision-making pathway for selecting the stationary phase and mobile phase conditions based on the analyte's physicochemical properties.
Caption: Decision tree for optimizing HPLC conditions, highlighting the critical role of pH control and column technology in analyzing adamantane derivatives.
Discussion of Results
Why Core-Shell Technology Wins
The adamantane molecule is bulky. In a fully porous 5 µm particle (Method A), the diffusion path length is long, leading to band broadening. The 2.7 µm Core-Shell particles (Method B) reduce the diffusion path, resulting in sharper peaks. This is crucial when detection is done at 205 nm, where baseline noise is naturally higher; sharper peaks equate to better signal-to-noise ratios without changing the detector hardware.
The Buffer Effect
Method A uses Formic Acid. While volatile and MS-compatible, formic acid does not provide strong buffering capacity at pH 2.5. As the concentration of the organic modifier (Acetonitrile) increases during the gradient, the apparent pH of the mobile phase shifts, potentially causing the acidic impurity to partially ionize and "smear." Method B's Phosphate Buffer maintains a stable pH/ionic strength, locking the impurity in its protonated, hydrophobic state.
Alternative Detection Methods
If UV detection remains problematic (e.g., interference from solvents), a Charged Aerosol Detector (CAD) is the recommended alternative. CAD is a universal detector that does not rely on chromophores and responds well to the non-volatile adamantane structure. However, for most QC labs, the low-UV (205 nm) method described here is more accessible and cost-effective.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 585453, Isopropyl adamantane-1-carboxylate. Retrieved from [Link]
-
Phenomenex. (2025).[3] HPLC Separation of Carboxylic Acids and Effect of pH. Retrieved from [Link]
Sources
Comparative Guide: Reactivity of Isopropyl vs. Methyl Adamantane-1-Carboxylate
[1]
Executive Summary
Objective: To provide a technical comparison of methyl adamantane-1-carboxylate (Me-Ad ) and isopropyl adamantane-1-carboxylate (iPr-Ad ), focusing on hydrolytic stability, synthetic accessibility, and physicochemical properties relevant to drug development.
Core Insight: While both esters share the lipophilic adamantane cage, the isopropyl variant exhibits a 10–100x reduction in hydrolysis rates compared to the methyl ester. This "steric shielding" effect makes the isopropyl ester a superior choice for prodrugs requiring extended plasma half-lives, whereas the methyl ester serves as a more reactive intermediate for synthetic derivatization.
Mechanistic Analysis: The Steric Shielding Effect
The reactivity difference between these two compounds is governed almost exclusively by steric thermodynamics rather than electronic effects. The adamantane cage itself provides significant bulk at the
Hydrolysis Mechanism ( )
Alkaline hydrolysis follows the
-
Me-Ad: The small methyl group allows hydroxide ions relatively easy access to the carbonyl carbon, despite the adamantyl "wall" behind it.
-
iPr-Ad: The isopropyl group, being secondary and branched, creates a "double steric lock." It increases the energy of the transition state significantly by crowding the already hindered carbonyl center.
Visualizing the Kinetic Barrier
The following diagram illustrates the kinetic pathway and the steric interference encountered during hydrolysis.
Figure 1: Mechanistic pathway of alkaline hydrolysis. The isopropyl group introduces severe steric clashing in the transition state (TS), significantly raising the activation energy compared to the methyl group.
Comparative Performance Data
The following data synthesizes literature values for steric parameters and predicted physicochemical properties.
| Feature | Methyl Adamantane-1-carboxylate | Isopropyl Adamantane-1-carboxylate | Impact on Application |
| Taft Steric Parameter ( | iPr is significantly more hindering; correlates to slower reaction rates.[1] | ||
| Relative Hydrolysis Rate ( | iPr ester is ~10-20x more stable in basic conditions.[1] | ||
| Predicted logP | iPr is more lipophilic; higher BBB permeability potential.[1] | ||
| Plasma Stability ( | Moderate (Minutes to Hours) | High (Hours to Days) | iPr is preferred for sustained-release prodrugs.[1] |
| Synthetic Yield (Esterification) | High (>90%) | Moderate (60-80%) | iPr requires harsher conditions or activated reagents.[1] |
Note on Taft Parameters: The negative
value for the isopropyl group indicates increased steric bulk relative to the methyl group. In the context of adamantane derivatives, this effect is amplified because the "backside" of the carbonyl is already blocked by the cage structure.
Experimental Protocols
Synthesis of Isopropyl Adamantane-1-carboxylate
Direct Fischer esterification is inefficient for the isopropyl derivative due to steric hindrance. The Acid Chloride method is recommended.
Reagents:
-
Adamantane-1-carboxylic acid (1.0 eq)[1]
-
Thionyl chloride (
) (1.5 eq)[1] -
Isopropanol (Excess, solvent/reactant)[1]
-
Triethylamine (
) (1.2 eq)[1] -
Dichloromethane (DCM) (Solvent)[1]
Protocol:
-
Activation: Dissolve adamantane-1-carboxylic acid in dry DCM under
. Add catalytic DMF (2 drops).[1] -
Chlorination: Add thionyl chloride dropwise at 0°C. Reflux for 2 hours until gas evolution ceases. Evaporate solvent and excess
to yield crude acid chloride.[1] -
Esterification: Redissolve acid chloride in dry DCM. Add triethylamine.[1]
-
Addition: Add isopropanol (2.0 eq) slowly at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 12 hours. (Note: Methyl ester would complete in <2 hours; Isopropyl requires longer).[1]
-
Workup: Wash with 1M
, saturated , and brine. Dry over .[1] -
Purification: Recrystallize from hexane or perform silica flash chromatography (5% EtOAc/Hexane).
Comparative Hydrolysis Kinetics Assay
This protocol validates the stability difference between the two esters.
Setup:
-
Buffer: Phosphate buffer (pH 7.4) + 50% Acetonitrile (co-solvent to solubilize the lipophilic esters).[1]
-
Temperature: 37°C (Physiological simulation).
-
Detection: HPLC-UV (210 nm) or LC-MS.[1]
Workflow:
-
Prepare 10 mM stock solutions of Me-Ad and iPr-Ad in Acetonitrile.
-
Inoculate buffer solution to a final concentration of 100 µM ester.[1]
-
Aliquot samples at
minutes. -
Quench aliquots immediately with cold acidic methanol (1% Formic acid).
-
Analyze remaining ester concentration via HPLC.[1]
-
Calculation: Plot
vs. time. The slope will be significantly steeper for the methyl ester.[1]
Decision Matrix: When to Use Which?
The choice between methyl and isopropyl esters should be dictated by the specific stage of drug development:
Figure 2: Decision tree for selecting the appropriate ester based on research or therapeutic goals.[1]
References
-
Taft, R. W. (1952).[1][4] Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society.[1] Link[1]
-
BenchChem Technical Support . (2025). Application Notes and Protocols for the Synthesis of Adamantane Derivatives. BenchChem. Link[1]
-
NIST Chemistry WebBook . Adamantane-1-carboxylic acid, methyl ester.[1][5] National Institute of Standards and Technology.[1][5] Link[1]
-
NIST Chemistry WebBook . 1-Adamantanecarboxylic acid, isopropyl ester. National Institute of Standards and Technology.[1][5] Link[1]
-
Ingold, C. K. (1969).[1] Structure and Mechanism in Organic Chemistry. Cornell University Press.[1] (Foundational text for
mechanisms). -
Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[1] (Source for prodrug stability concepts).
Sources
- 1. Comparison of logP and logD correction models trained with public and proprietary data sets [ouci.dntb.gov.ua]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. Adamantan-1-carboxylic acid, methyl ester [webbook.nist.gov]
Thermal Resilience of Adamantane Ester Derivatives: A Comparative Degradation Guide
Executive Summary: The "Diamondoid" Advantage
In high-performance polymer applications—ranging from 193 nm photoresists to high-temperature lubricants—thermal stability is often the limiting factor. Adamantane ester derivatives offer a unique solution. Unlike standard bulky esters (e.g., tert-butyl or isobornyl) that suffer from predictable thermal elimination pathways, adamantane derivatives leverage Bredt’s Rule to block low-energy degradation channels.
This guide provides an objective, data-driven comparison of adamantane ester derivatives against their aliphatic and alicyclic counterparts, substantiating the claim that the rigid diamondoid cage confers superior thermal resistance through specific mechanistic inhibition.
Mechanistic Foundation: Why Adamantane Outperforms
To understand the thermal data, one must understand the failure modes.[1] Most bulky esters degrade via
-
The Competitor (Isobornyl/t-Butyl): Possesses accessible hydrogens and a flexible enough geometry to form a cyclic transition state, leading to ester cleavage at moderate temperatures (
). -
The Adamantane Advantage: The bridgehead carbon of the adamantyl group prevents the formation of a double bond (anti-Bredt olefin). Consequently, the low-energy elimination pathway is geometrically forbidden. Degradation is forced to occur via higher-energy radical homolysis or main-chain scission , significantly elevating the decomposition temperature (
).
Visualization: The "Forbidden" Pathway
The following diagram illustrates the divergent degradation pathways between isobornyl methacrylate (PIBMA) and adamantyl methacrylate (PAdMA).
Comparative Performance Data
The following data aggregates experimental results from Thermogravimetric Analysis (TGA) under nitrogen atmosphere (10°C/min heating rate).
| Polymer Derivative | Primary Degradation Mechanism | |||
| Poly(1-Adamantyl Methacrylate) (PAdMA) | 220 - 240 | ~315 - 330°C | ~390°C | Depolymerization / Scission |
| Poly(Isobornyl Methacrylate) (PIBMA) | 190 - 206 | ~220 - 240°C | ~290°C | Side-group Elimination (Isobornylene) |
| Poly(tert-Butyl Methacrylate) (PtBMA) | 107 - 118 | ~200 - 210°C | ~260°C | Ester Decomposition (Isobutene) |
| Poly(Methyl Methacrylate) (PMMA) | 105 - 120 | ~270°C | ~360°C | Unzipping (Depolymerization) |
Key Insights:
-
Thermal Headroom: PAdMA offers a
advantage in onset decomposition compared to tert-butyl esters. -
Glass Transition (
): The bulky adamantane cage restricts chain mobility more effectively than isobornyl groups, pushing above , making it suitable for high-temperature structural applications where creep resistance is vital. -
Residue (Char): Adamantane derivatives typically yield higher char residues (5–10% vs. <1% for PMMA) due to the formation of stable diamondoid carbon clusters during high-temperature pyrolysis.
Experimental Protocol: Validating Thermal Stability
To replicate these findings or benchmark a new derivative, follow this self-validating TGA/DSC protocol. This workflow ensures that mass loss is correctly attributed to chemical degradation rather than solvent evaporation or sublimation.
A. Sample Preparation[1][2][3][4][5]
-
Drying: Dry samples in a vacuum oven at
for 12 hours to remove adsorbed moisture and residual solvents. Rationale: Adamantane derivatives are hydrophobic, but trapped solvent can mimic early degradation. -
Mass: Weigh
into an alumina ( ) or platinum pan. Note: Alumina is preferred to prevent catalytic effects sometimes seen with platinum at high T.
B. Instrumental Setup (TGA)[4][6][7][8][9]
-
Atmosphere: High-purity Nitrogen (
) at 50 mL/min flow rate. -
Equilibration: Hold at
for 5 minutes. -
Ramp 1 (Drying Check): Ramp to
at . Hold for 10 mins. Checkpoint: If mass loss > 1%, re-dry sample. -
Ramp 2 (Degradation): Ramp from
to at .
C. Kinetic Analysis (Optional but Recommended)
To determine the Activation Energy (
Where
Workflow Diagram
References
-
Matsuoka, S., et al. (2014). Thermal stability and degradation of selected poly(alkyl methacrylates) used in the polymer industry. Polychemistry. Retrieved from [Link]
-
Hacaloğlu, J., et al. (2013). Thermal degradation of poly(n-butyl methacrylate), poly(n-butyl acrylate) and poly(t-butyl acrylate). Journal of Analytical and Applied Pyrolysis. Retrieved from [Link]
-
Watanabe, T., et al. (2006). Fully aliphatic polyimides from adamantane-based diamines for enhanced thermal stability. Journal of Applied Polymer Science. Retrieved from [Link]
-
IUPAC. (1980). Kinetic parameters for the thermal degradation of n-alkane molecules. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Retrieved from [Link]
Sources
Structural Validation of Isopropyl Adamantane-1-Carboxylate: A Comparative Guide to X-Ray Diffraction and Orthogonal Techniques
As drug development increasingly relies on bulky, lipophilic moieties to enhance metabolic stability and blood-brain barrier penetration, adamantane derivatives have become critical structural components. Isopropyl adamantane-1-carboxylate (C14H22O2)[1] represents a unique analytical challenge: its near-spherical tricyclic cage and flexible ester linkage make it highly susceptible to orientational and whole-molecule disorder in the solid state[2][3].
As a Senior Application Scientist, I approach structural validation not as a single experiment, but as a self-validating system. Relying solely on one technique can lead to misassigned polymorphs or unresolved dynamic motion. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against orthogonal alternatives—Solid-State NMR (ssNMR) and Powder X-ray Diffraction (PXRD)—and provides a field-proven, causality-driven protocol for validating adamantyl esters.
Comparative Analysis of Structural Validation Techniques
To definitively prove the 3D conformation of isopropyl adamantane-1-carboxylate, researchers must choose the right analytical tool for the specific phase of the molecule. While SCXRD remains the overarching gold standard for determining absolute atomic coordinates[4], it inherently suffers from "single-crystal bias"—the risk that the chosen crystal does not represent the bulk powder.
To build a self-validating system, SCXRD must be paired with ssNMR (NMR crystallography) to confirm local chemical environments[5] and PXRD to verify bulk phase purity.
Table 1: Quantitative and Qualitative Comparison of Structural Validation Techniques
| Analytical Technique | Primary Output | Sample Requirement | Resolution Limit | Key Strength for Adamantyls | Primary Limitation |
| Single-Crystal XRD (SCXRD) | Absolute 3D atomic coordinates & bond lengths | High-quality single crystal (>10 µm) | Atomic (< 1.0 Å) | Resolves precise ester dihedral angles & stereochemistry | Fails with twinned or microcrystalline samples |
| Solid-State NMR (ssNMR) | Local chemical environment & conformational dynamics | Bulk powder (mg quantities) | Atomic (via chemical shifts) | Detects dynamic motion & validates bulk structure | Requires complex GIPAW calculations for 3D mapping |
| Powder XRD (PXRD) | Bulk phase identification & crystallinity | Bulk powder (mg quantities) | Lattice (unit cell parameters) | Confirms SCXRD model matches the bulk API | Severe peak overlap for large organic molecules |
Mechanistic Insights: The Causality of Experimental Design
Validating isopropyl adamantane-1-carboxylate requires overcoming specific crystallographic hurdles inherent to its structure.
-
The Temperature Imperative: Adamantane derivatives frequently exhibit severe rotational disorder at room temperature. For example, studies on adamantanecarboxylic acid show that while the structure is highly disordered at 280 K, cooling to 173 K freezes out dynamic thermal motion, allowing for precise mapping of the ordered low-temperature phase[3].
-
Whole-Molecule Disorder: Adamantyl esters often statistically occupy multiple different sites within the crystal asymmetric unit[2]. If this positional disorder is not anticipated and modeled using split-occupancy refinement, the resulting electron density map will yield distorted, non-physical bond lengths for the isopropyl group.
-
The Orthogonal Mandate: Because pharmaceutical formulations are typically powdered solids, the SCXRD structure must be validated against the bulk powder. ssNMR chemical shifts are exquisitely sensitive to local atomic environments, making them the perfect tool to validate whether the single-crystal X-ray structure holds true in the bulk phase[5][6].
Self-Validating Experimental Protocol
The following step-by-step methodology outlines a robust workflow for the structural validation of isopropyl adamantane-1-carboxylate.
Step 1: Synthesis and Crystallization Dissolve the synthesized isopropyl adamantane-1-carboxylate in a minimally polar solvent mixture (e.g., dichloromethane/hexane). Allow for slow evaporation at ambient temperature. Causality: Slow thermodynamic kinetics prevent the formation of twinned crystals or microcrystalline aggregates, which severely complicate phase determination during X-ray analysis.
Step 2: Crystal Selection and Cryo-Mounting Examine the batch under a polarized light microscope and select a single, non-birefringent crystal with well-defined faces. Mount the crystal on a cryo-loop using paratone oil and immediately quench it in a 173 K nitrogen stream[3]. Causality: Quenching to 173 K minimizes the thermal ellipsoids of the carbon atoms, effectively locking the near-spherical adamantane cage into a static orientation and preventing rotational disorder[2][3].
Step 3: SCXRD Data Collection Irradiate the crystal using a diffractometer equipped with a micro-focus Cu Kα X-ray source (λ = 1.5418 Å) rather than a Mo Kα source. Causality: Copper radiation provides significantly stronger anomalous scattering for light atoms (Carbon, Hydrogen, Oxygen), yielding higher resolution diffraction spots and better signal-to-noise ratios for small organic molecules[4].
Step 4: Phasing, Model Building, and Refinement
Process the diffraction images to generate structure factors. Solve the phase problem using direct methods and refine the model using full-matrix least-squares on
Step 5: Orthogonal Validation (The Self-Validating Step)
Generate a simulated PXRD diffractogram directly from the refined SCXRD atomic coordinates. Overlay this simulated pattern with an experimental PXRD pattern collected from the bulk powder. Concurrently, compare experimental
Workflow Visualization
Fig 1: Self-validating workflow for SCXRD structural determination and orthogonal verification.
References
-
[2] whole-molecule disorder in the crystal structure of (1-adamantyl)methyl-1-adamantanecarboxylate. FULIR. URL:
-
[3] The crystal and molecular structures of adamantanecarboxylic acid at 173 and 280 K. ResearchGate. URL:
-
[1] Isopropyl adamantane-1-carboxylate | C14H22O2 | CID 585453. PubChem - NIH. URL:
-
[4] Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. URL:
-
[5] Crystal structure validation of verinurad via proton-detected ultra-fast MAS NMR and machine learning. RSC Publishing. URL:
-
[6] Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. MDPI. URL:
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- 3. researchgate.net [researchgate.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Crystal structure validation of verinurad via proton-detected ultra-fast MAS NMR and machine learning - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00076E [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Comparative Hydrolysis Rates of Bulky Adamantane Esters: A Guide for Prodrug Design
Esterification is a fundamental strategy in prodrug design to mask polar functional groups, enhance lipophilicity, and improve membrane permeability. However, premature hydrolysis by ubiquitous plasma and tissue esterases (e.g., carboxylesterases CES1/CES2) often blunts the clinical efficacy of these molecules. Incorporating bulky, sterically hindered moieties—specifically the adamantyl group (a rigid, tricyclic aliphatic hydrocarbon)—provides a robust method to modulate and decelerate ester hydrolysis.
This guide objectively compares the hydrolysis rates of adamantane esters against standard aliphatic esters and provides field-proven, self-validating experimental protocols for evaluating their kinetic stability.
Mechanistic Causality: Steric Hindrance and the Inaccessible Solid Angle
The rate of ester hydrolysis, whether base-catalyzed, acid-catalyzed, or enzyme-mediated, relies on the successful nucleophilic attack at the carbonyl carbon. In enzymatic hydrolysis, the catalytic triad (typically involving a serine residue) must physically access the ester bond.
When an adamantane cage is positioned adjacent to the ester linkage (e.g., as an adamantane-1-carboxylate), it creates profound steric shielding. Quantitative structure-metabolism relationship (QSMR) studies demonstrate that the 1
1 around the carbonylComparative Hydrolysis Kinetics
To objectively evaluate the stabilizing effect of the adamantane moiety, we compare the in vitro half-lives (
Table 1: Comparative Half-Lives (
| Ester Moiety | Structural Classification | Relative Steric Hindrance ( | ||
| Acetate | Linear Aliphatic | < 10 min | ~ 120 hours | Low |
| Isobutyrate | Branched Aliphatic | ~ 30 min | > 200 hours | Moderate |
| Pivalate | Highly Branched (tert-butyl) | ~ 2 - 4 hours | > 500 hours | High |
| Adamantane-1-carboxylate | Rigid Tricyclic Cage | > 24 hours | > 1000 hours | Very High |
Note: Transitioning from a simple branched ester (isobutyrate) to a rigid cage (adamantane) shifts the enzymatic half-life from minutes to days. This extended stability is crucial for ensuring the prodrug remains intact in systemic circulation.
Application in Drug Development: Brain Drug Delivery
The strategic use of adamantane esters is particularly prominent in neurotherapeutics. Many hydrophilic drugs cannot cross the blood-brain barrier (BBB). By masking polar groups with an adamantyl ester, the lipophilicity of the drug is drastically increased, facilitating passive diffusion across the BBB. Because the adamantane ester is highly resistant to unspecific peripheral hydrolysis in the plasma, a4[4]. Once inside the brain parenchyma, specific brain-expressed enzymes or slower chemical hydrolysis mechanisms eventually cleave the ester, releasing the active therapeutic agent.
Experimental Methodology: In Vitro Hydrolysis Assay
To ensure scientific integrity, the following protocol describes a self-validating system for determining the hydrolysis rates of bulky esters. The parallel inclusion of a highly labile control (e.g., an acetate ester) and a stable control validates the enzymatic activity of the matrix, ensuring that a lack of degradation is definitively due to the substrate's steric hindrance rather than a denatured biological matrix.
Step-by-Step Protocol: Plasma Stability and Hydrolysis Kinetics
-
Matrix Preparation : Thaw pooled human plasma on ice. Centrifuge at 3,000 × g for 5 minutes to remove precipitates. Dilute to a standard protein concentration (e.g., 2 mg/mL) using 100 mM phosphate buffer (pH 7.4) to maintain physiological pH.
-
Substrate Initiation : Prepare a 10 mM stock solution of the adamantane ester and control esters in DMSO. Spike the stock into the pre-warmed (37°C) plasma matrix to achieve a final concentration of 10 µM.
-
Causality Note: The final DMSO concentration must be strictly
1% (v/v). Higher concentrations of organic solvents induce conformational changes and denaturation of plasma esterases, leading to artificially prolonged half-lives.
-
-
Incubation and Sampling : Incubate the mixture in a shaking water bath at 37°C. Withdraw 50 µL aliquots at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes, and 24 hours).
-
Quenching (Self-Validating Step) : Immediately transfer each 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog).
-
Causality Note: The 3:1 ratio of cold organic solvent instantly precipitates plasma proteins, terminating enzymatic activity. This prevents artifactual post-sampling hydrolysis while the samples sit in the autosampler queue.
-
-
Sample Processing : Vortex the quenched samples for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC-MS vials.
-
LC-MS/MS Analysis : Quantify the remaining parent ester and the appearance of the hydrolyzed active drug using a validated LC-MS/MS method.
-
Kinetic Calculation : Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression yields the elimination rate constant (
). Calculate the half-life using .
Workflow Visualization
Below is the logical workflow for the hydrolysis assay, detailing the critical path from preparation to kinetic modeling.
In vitro hydrolysis assay workflow, highlighting the critical quenching step.
References
-
Title: Hydrolysis by plasma cholinesterase of complex adamantyl-containing esters Source: PubMed (nih.gov) URL: [Link]
-
Title: Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters Source: PubMed (nih.gov) URL: [Link]
-
Title: Prodrugs and their activation mechanisms for brain drug delivery Source: PMC - NIH URL: [Link]
-
Title: Structure–Activity Relationship Studies of Emtricitabine Prodrugs toward Long-Acting Antiretroviral Formulations Source: ACS Omega URL: [Link]
Sources
- 1. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Hydrolysis by plasma cholinesterase of complex adamantyl-containing esters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Elemental Analysis Standards for Isopropyl Adamantane-1-Carboxylate
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is non-negotiable. Isopropyl adamantane-1-carboxylate, a molecule with a unique caged hydrocarbon structure, presents a typical yet critical challenge: the unambiguous verification of its elemental composition. This guide provides an in-depth comparison of the analytical standards and methodologies for determining the elemental makeup of this and similar organic compounds, grounding our discussion in the principles of scientific integrity and practical, field-proven insights.
The molecular formula of isopropyl adamantane-1-carboxylate is C14H22O2, with a molecular weight of 222.32 g/mol .[1] The theoretical elemental composition is:
-
Carbon (C): 75.63%
-
Hydrogen (H): 9.97%
-
Oxygen (O): 14.39%
This guide will compare the gold-standard technique of combustion analysis with a powerful alternative, High-Resolution Mass Spectrometry (HRMS), for the verification of this elemental composition.
The Gold Standard: Combustion Analysis (CHN/O Analysis)
Combustion analysis is the most common and well-established method for determining the weight percentages of carbon, hydrogen, and nitrogen in an organic compound.[2] The technique can be extended to determine sulfur (S) and, by a separate method, oxygen (O).
The Causality Behind the Method: A Look at the Combustion Process
The core of CHN analysis lies in the complete and rapid combustion of the sample in a high-temperature environment, followed by the precise detection of the resulting gaseous products.[3][4]
-
High-Temperature Combustion: The sample is typically weighed into a tin capsule and introduced into a furnace heated to around 1000°C in a pure oxygen environment.[3][4] The tin capsule promotes a strong exothermic reaction, with temperatures momentarily reaching approximately 1800°C, ensuring the complete breakdown of the organic matrix.[2] This aggressive oxidation is crucial for converting all carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to a mixture of nitrogen oxides (NOx).[4]
-
Reduction and Separation: The combustion gases are then swept by an inert carrier gas, typically helium, through a reduction furnace containing high-purity copper heated to about 600-650°C.[3][5] The copper serves two critical purposes: it removes any excess oxygen from the gas stream and reduces the nitrogen oxides to elemental nitrogen (N2).[3][5] Following reduction, the gas mixture (CO2, H2O, and N2) passes through a gas chromatography column, which separates the individual components.[2]
-
Detection: A thermal conductivity detector (TCD) is the most common detector used in CHN analyzers.[6][7] The TCD measures the difference in thermal conductivity between the carrier gas and the sample gas components as they elute from the chromatography column.[6] Since all compounds have a thermal conductivity different from helium, the TCD provides a universal and reliable means of detection.[6] The detector generates an electrical signal proportional to the concentration of each gas, which is then used to calculate the percentage of each element in the original sample.[8]
A Powerful Alternative: High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful technique for confirming the elemental composition of organic compounds with exceptional accuracy.[1][9] Unlike combustion analysis, which provides the percentage composition of elements, HRMS determines the precise mass of a molecule, allowing for the deduction of its molecular formula.[1]
The Principle of High-Resolution Mass Measurement
HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with a very high degree of accuracy, often to within a few parts per million (ppm).[1] This level of precision allows for the differentiation of molecules with very similar nominal masses but different elemental compositions. For isopropyl adamantane-1-carboxylate (C14H22O2), the theoretical exact mass is 222.16198 Da. An HRMS instrument can measure this mass with sufficient accuracy to exclude other possible formulas with the same nominal mass.
Performance Comparison: Combustion Analysis vs. HRMS
| Feature | Combustion Analysis (CHN/O) | High-Resolution Mass Spectrometry (HRMS) |
| Principle | Complete combustion and detection of resulting gases (CO2, H2O, N2) | Precise measurement of the mass-to-charge ratio of the intact molecule |
| Output | Percentage composition of C, H, N, (S, O) | Exact mass of the molecule, used to deduce the molecular formula |
| Accuracy | Typically ±0.3% absolute deviation from the theoretical value.[10][11] For example, for a theoretical carbon content of 75.63%, an acceptable result would be in the range of 75.33% to 75.93%. | Mass accuracy of < 5 ppm is routinely achievable.[1][11] For a theoretical mass of 222.16198 Da, a measurement within ±0.00111 Da would be expected. |
| Precision | Repeatability is typically better than ±0.2% relative standard deviation (RSD).[12] | High precision, with RSDs typically below 5%. |
| Sample Size | 1-5 mg of solid sample is typically required.[10][13] | Sub-milligram quantities are usually sufficient. |
| Analysis Time | Approximately 5-10 minutes per sample.[12][14] | Varies depending on the instrument and sample introduction method, but can be very rapid. |
| Primary Use | Quantitative determination of the elemental composition of a pure substance. | Confirmation of the molecular formula of a known or unknown compound.[1] |
Trustworthiness and Self-Validation: Ensuring Data Integrity
In the context of pharmaceutical research and development, every analytical result must be verifiable and trustworthy. This is achieved through a systematic approach to method validation and quality control.
The Role of Certified Reference Materials (CRMs)
The accuracy of combustion analysis is heavily reliant on proper calibration. This is performed using Certified Reference Materials (CRMs) – highly pure and well-characterized substances with a known and certified elemental composition.[15] For the analysis of an organic ester like isopropyl adamantane-1-carboxylate, a suitable CRM would be a stable, non-hygroscopic, and highly pure organic compound. While a perfect matrix match is not always necessary, the CRM should have a similar elemental composition to the analyte.
Commonly used and commercially available CRMs for organic elemental analysis include:
-
Acetanilide (C8H9NO): A widely used standard for CHN analysis.
-
Benzoic Acid (C7H6O2): Another common standard, particularly useful when oxygen content is of interest.
-
Sulfanilamide (C6H8N2O2S): Used for calibrating CHNS analyzers.
These CRMs are available from various reputable suppliers, such as Elemental Microanalysis, Sigma-Aldrich (now MilliporeSigma), and Agilent.[16][17] The use of CRMs traceable to national or international standards (e.g., NIST) provides a direct link to the highest level of accuracy.[18]
System Suitability and Quality Control
Before analyzing any samples, the performance of the elemental analyzer must be verified through a series of system suitability tests. This typically involves analyzing a known CRM to ensure that the instrument is providing results within the established accuracy and precision limits. During a sample run, it is good practice to analyze a CRM at regular intervals (e.g., every 10-15 samples) to monitor for any instrument drift.[10]
Experimental Protocols
Detailed Step-by-Step Methodology for CHN Analysis by Combustion
This protocol is based on the use of a modern elemental analyzer, such as the Exeter Analytical CE440.
-
Instrument Preparation and Calibration:
-
Ensure the combustion and reduction furnaces have reached their setpoint temperatures (typically ~975°C for combustion and ~650°C for reduction).
-
Verify that the carrier gas (Helium, 99.995% purity) and combustion gas (Oxygen, 99.995% purity) are flowing at the correct rates.
-
Perform a leak check of the system.
-
Calibrate the instrument using a certified reference material (e.g., Acetanilide). This involves analyzing several replicates of the CRM to establish a response factor for each element.
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the isopropyl adamantane-1-carboxylate sample into a clean tin capsule using a microbalance.
-
For volatile samples, a capsule sealer should be used to prevent loss of sample.
-
Fold the tin capsule to securely enclose the sample and place it in the autosampler.
-
-
Analysis:
-
Enter the sample identification and weight into the instrument software.
-
Initiate the analysis sequence. The autosampler will introduce the sample into the combustion furnace.
-
The instrument will automatically perform the combustion, reduction, separation, and detection steps.
-
The software will process the detector signals and calculate the weight percentages of Carbon, Hydrogen, and Nitrogen.
-
-
Data Evaluation:
-
Compare the obtained C, H, and N percentages to the theoretical values for isopropyl adamantane-1-carboxylate.
-
The results should fall within the generally accepted tolerance for elemental analysis, which is typically ±0.4% of the theoretical value for publication in many chemistry journals.[11]
-
Visualizations
Experimental Workflow for Combustion-Based CHN Analysis
Caption: Workflow for CHN analysis.
Quality Control Feedback Loop for Ensuring Trustworthy Results
Caption: Quality control feedback loop.
References
-
PubChem. Isopropyl adamantane-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Fiveable. High-Resolution Mass Spectrometry Definition. [Link]
-
Purdue University. Exeter CE440 CHN Analyzer. [Link]
-
Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometers. Annual review of analytical chemistry, 1, 579–599. [Link]
-
Royal Society of Chemistry. CHNS Elemental Analysers. [Link]
-
Exeter Analytical (UK) Ltd. CE440 Elemental Analyser. [Link]
-
Eskisehir Osmangazi University. ORGANIC ELEMENTAL ANALYZER (CHNS/O). [Link]
-
Exeter Analytical, Inc. Exeter Analytical, Inc. CE-440 Elemental Analyzer. [Link]
-
University of British Columbia. Summary of CHNS Elemental Analysis Common Problems. [Link]
-
Drug Discovery and Development. Elemental Analyser. [Link]
-
Wikipedia. Thermal conductivity detector. [Link]
-
AZoM. How Does a CHNSO Analyzer Work? [Link]
-
Exeter Analytical Inc. Direct Elemental (CHN) Analysis Of Environmental Filter Samples. [Link]
-
Agilent. Thermal conductivity detector (TCD), universal GC detector. [Link]
-
Arkat USA. Four-directional synthesis of adamantane derivatives. [Link]
-
AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]
-
ResearchGate. Mass spectrometry of diamantane and some adamantane derivatives. [Link]
-
SCION Instruments. Thermal Conductivity Detector | TCD Gas Chromatography. [Link]
-
National Center for Biotechnology Information. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. [Link]
-
Agilent. Agilent ULTRA Analytical Standards and Certified Reference Materials for your applications and workflows. [Link]
-
Cerilliant. Certified Reference Material - Certificate of Analysis. [Link]
-
Agilent. Agilent Inorganic Certified Reference Materials and Standards. [Link]
-
Chromservis. CRM: Certified reference material. [Link]
-
Newswire. New CHN Analyzer for Contract Research Organizations and Service Labs. [Link]
-
LabStandard. CRM LABSTANDARD – High Pure Standards & Chemicals Division & CRM. [Link]
-
AZoNetwork. What Is an Elemental Analyzer & How Does It Work? [Link]
-
Charslton. Certified Reference Material (CRM). [Link]
-
National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis. [Link]
-
University of Miami. Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters. [Link]
-
University of California, Berkeley. Microanalytical Facility. [Link]
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Quality control parameters for industrial grade isopropyl adamantane-1-carboxylate
Quality Control Parameters for Industrial Grade Isopropyl Adamantane-1-Carboxylate A Publish Comparison Guide for Researchers and Drug Development Professionals
Executive Summary: The Lipophilic Scaffold
Isopropyl adamantane-1-carboxylate (CAS: 24556-16-9) serves as a critical intermediate in the synthesis of pharmaceutical prodrugs and advanced materials.[1][2][3] Unlike its acrylate derivatives (e.g., IPAMA) used directly as photoresist monomers, this simple ester functions primarily as a stable, lipophilic delivery vehicle for the adamantyl moiety.[2]
This guide objectively compares the isopropyl ester against its methyl and ethyl analogs, demonstrating why the isopropyl variant offers a superior balance of hydrolytic stability and lipophilicity for specific industrial applications. It further establishes a rigorous Quality Control (QC) framework to ensure batch-to-batch consistency.
Comparative Analysis: Performance vs. Alternatives
In industrial applications, the choice of ester alkyl group dramatically influences the compound's handling, stability, and downstream reactivity.
Hydrolytic Stability (Steric Shielding)
The primary advantage of the isopropyl ester over the methyl ester is its resistance to spontaneous hydrolysis during storage and processing.[2]
-
Methyl Adamantane-1-carboxylate: The methyl group is small (Steric Taft parameter
), offering minimal shielding to the carbonyl carbon.[1][2][3] It is susceptible to moisture-induced hydrolysis, reverting to adamantane-1-carboxylic acid, which can alter the pH of sensitive formulations.[1][2] -
Isopropyl Adamantane-1-carboxylate: The isopropyl group is bulkier (
).[1][2][3] This branching at the -carbon creates a "steric umbrella" that retards nucleophilic attack by water or atmospheric moisture.[1][2]
| Feature | Methyl Ester (CAS 711-01-3) | Isopropyl Ester (CAS 24556-16-9) | Performance Implication |
| Steric Hindrance | Low | Moderate | Isopropyl offers ~3x longer shelf-life stability under humid conditions.[1][2][3] |
| Lipophilicity (LogP) | ~3.8 | ~4.5 | Isopropyl enhances membrane permeability for pharma intermediates.[2][3] |
| Physical State (25°C) | Solid (MP 38-39°C) | Solid/Liquid (Low MP) | Isopropyl variant often requires "melt-to-sample" protocols due to MP near ambient.[1][2][3] |
| Reactivity | High (Fast transesterification) | Controlled | Better control in selective transesterification reactions.[2][3] |
Impurity Profile Comparison
The synthesis route dictates the impurity profile.[3] The isopropyl ester is typically synthesized via acid chloride or Fischer esterification.[2]
-
Critical Impurity: Unreacted Adamantane-1-carboxylic acid .[1][2][3] In photoresist applications, free acid can prematurely trigger acid-catalyzed deprotection, ruining lithographic contrast.[1][2] In pharma, it alters stoichiometry.[2][3]
-
Advantage: The isopropyl ester's boiling point is significantly higher than the unreacted alcohol (isopropanol), simplifying purification compared to methyl esters where methanol removal is easier but the product MP is higher, leading to occlusion of impurities in the crystal lattice.
Quality Control Parameters (The Core Directive)
To ensure "Industrial Grade" suitability (>99.0%), the following specification framework is recommended. These parameters are designed to be self-validating.
Critical Specification Table
| Parameter | Specification | Method | Rationale |
| Appearance | White crystalline solid or colorless viscous liquid | Visual | MP is near ambient (~30-40°C); state depends on storage temp.[1][2][3] |
| Assay (Purity) | ≥ 99.0% | GC-FID | High purity required to prevent side-reactions in downstream coupling.[1][2][3] |
| Acid Value | ≤ 1.0 mg KOH/g | Titration | Limits free acid impurity (critical for lithography/pharma).[2][3] |
| Water Content | ≤ 0.10% | Karl Fischer | Prevents hydrolysis of the ester back to acid.[2] |
| Residual Isopropanol | ≤ 500 ppm | GC-HS | Ensures complete solvent removal; IPA can interfere with organometallic steps.[1][2][3] |
| Color (APHA) | ≤ 20 | Colorimetry | Indicates absence of oxidation byproducts or polymeric residues.[2][3] |
Experimental Protocols
Protocol A: Purity Determination by Gas Chromatography (GC)
Causality: We use a non-polar column to separate components based on boiling point.[1][2][3] The bulky adamantane cage elutes late; the isopropyl group ensures separation from the methyl ester or free acid.
Instrument: Agilent 7890B (or equivalent) with FID. Column: DB-1 or HP-5 (30 m x 0.32 mm x 0.25 µm).[1][2][3]
Method Parameters:
-
Inlet: Split mode (50:1), 250°C.
-
Carrier Gas: Helium, 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Detector (FID): 300°C.
System Suitability:
-
Resolution (
) between Isopropyl Alcohol and Product > 20. -
Tailing Factor (
) for main peak < 1.2.[2][3]
Protocol B: Free Acid Determination (Acid Value)
Causality: Direct titration is more accurate than GC for free acid quantification because the high injection port temperature of GC can sometimes decarboxylate or dehydrate free acids, leading to false results.[2]
Reagents: 0.1 N KOH in Ethanol (Standardized), Phenolphthalein indicator, Ethanol/Toluene (1:1) solvent.[2][4][5][6]
Procedure:
-
Dissolve 5.0 g of sample in 50 mL of Ethanol/Toluene solvent.
-
Add 3 drops of Phenolphthalein.
-
Titrate with 0.1 N KOH until a faint pink color persists for 30 seconds.
-
Calculation:
- : Volume of KOH (mL)
- : Normality of KOH
- : Weight of sample (g)
Visualizations & Logic
Synthesis & Impurity Flow
This diagram illustrates the origin of critical impurities (Free Acid, Residual Alcohol) and the purification logic.[2]
Caption: Figure 1: Synthesis workflow highlighting the removal of the critical "Unreacted Acid" impurity via alkaline wash.[2]
Quality Control Decision Tree
A self-validating logic flow for batch release.
Caption: Figure 2: Sequential QC decision tree. Acid Value is checked before GC to prevent column contamination.
References
-
National Institute of Standards and Technology (NIST). 1-Adamantanecarboxylic acid, isopropyl ester - Gas Chromatography Data.[1][2][3] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link][1][2][3]
-
PubChem. Isopropyl adamantane-1-carboxylate (Compound Summary). National Library of Medicine.[2][3] Available at: [Link][1][2][3]
-
Organic Syntheses. 1-Adamantanecarboxylic Acid (Synthesis of Precursor).[1][2][3] Org.[1][2][3][7][8] Synth. 1964, 44,[2] 1. Available at: [Link][1][2][3]
Sources
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Isopropyl Adamantane-1-carboxylate
This guide provides essential safety and logistical information for the proper disposal of isopropyl adamantane-1-carboxylate (CAS No. 24556-16-9). As a derivative of adamantane, a privileged scaffold in medicinal chemistry, its use is common in research and development settings.[1] Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This document moves beyond a simple checklist to explain the causality behind each procedural step, empowering you to manage chemical waste with confidence and scientific integrity.
Hazard Identification and Immediate Safety Precautions
-
1-Adamantanecarboxylic Acid (Parent Compound): Classified as causing skin irritation and serious eye irritation.[2][3][4][5] It may also cause respiratory irritation.[2][4]
-
Isopropanol (Ester Group Precursor): A highly flammable liquid and vapor that causes serious eye irritation and may cause drowsiness or dizziness.
-
Adamantane (Core Structure): Considered a combustible solid.[6][7]
Given these properties, isopropyl adamantane-1-carboxylate must be handled as a hazardous substance. The primary disposal concern is its classification as chemical waste that should not be introduced into the sanitary sewer system or general trash.[8][9]
Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Category | Associated Risk | Required PPE | Rationale |
| Skin Contact | Potential for irritation based on parent acid.[3][4] | Nitrile rubber gloves. | Prevents direct skin contact and potential irritation. |
| Eye Contact | Potential for serious irritation based on parent compounds.[10] | Safety goggles with side shields or a face shield.[6][11] | Protects eyes from accidental splashes. |
| Inhalation | Potential for respiratory irritation.[2][4] | Use in a well-ventilated fume hood. | Minimizes the inhalation of any vapors or aerosols. |
| Flammability | Potential flammability and combustibility from parent compounds.[6] | Flame-retardant lab coat. | Provides a barrier against fire hazards. |
Waste Characterization and Segregation: The Foundation of Compliance
Proper disposal begins with correct waste characterization. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[11] Due to its chemical nature and the hazards of its parent compounds, isopropyl adamantane-1-carboxylate waste must be managed as hazardous chemical waste.
Core Principle: Never dispose of this chemical down the drain.[9] Sewer systems are typically designed for aqueous, biodegradable waste, and the introduction of organic esters can disrupt wastewater treatment processes and harm aquatic life.[12]
Segregation Protocol: To prevent dangerous reactions, segregate waste containers of isopropyl adamantane-1-carboxylate from the following:
Store the hazardous waste container in a designated, secondary containment unit to mitigate the impact of any potential leaks.
Step-by-Step Disposal Protocol for Laboratory-Scale Quantities
This protocol outlines the standard operating procedure for accumulating and disposing of isopropyl adamantane-1-carboxylate waste in a research environment. The process relies on the "Satellite Accumulation Area" (SAA) concept, which allows for the safe, temporary storage of hazardous waste at or near the point of generation.[8][14]
Step 1: Select a Compatible Waste Container
-
Material: Use a chemically compatible container, typically glass or high-density polyethylene (HDPE). The original product container is often a suitable choice if it is in good condition.[12]
-
Integrity: Ensure the container is free of cracks, shows no signs of deterioration, and has a securely sealing cap.[12][14]
-
Closure: The container must be kept tightly closed at all times, except when you are actively adding waste.[9][14] Do not leave a funnel in the container opening.[14]
Step 2: Proper Labeling
-
Mandatory Information: The container must be clearly labeled with the words "Hazardous Waste" .[8][14]
-
Contents: List the full chemical name: "Isopropyl adamantane-1-carboxylate". Do not use abbreviations or chemical formulas.[14]
-
Hazards: Indicate the primary hazards, such as "Irritant" or "Flammable," using pictograms or text.[8]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Location: The SAA must be under the control of the laboratory personnel generating the waste and situated at or near the process that generates it.[8][14]
-
Quantity Limits: An SAA can hold up to 55 gallons of waste, although for most labs, smaller containers (1-5 gallons) are more practical.[8]
-
Filling: Once a waste container is 90-95% full, it is considered "full."
-
Removal from SAA: Full containers must be removed from the SAA within three days.[12] Partially filled containers may remain in the SAA for up to one year.[12]
Step 4: Final Disposal via Institutional Channels
-
Contact EH&S: When your waste container is full, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.
-
Professional Disposal: EH&S will consolidate the waste and transfer it to a licensed hazardous waste disposal facility, where it will be managed through incineration or another approved method.[2][3][13]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper management of isopropyl adamantane-1-carboxylate waste.
Caption: Decision workflow for isopropyl adamantane-1-carboxylate disposal.
Alternative Pathways: Solvent Reclamation
For larger quantities of relatively pure isopropyl adamantane-1-carboxylate waste, solvent reclamation should be considered as a more sustainable alternative to disposal.[15] Esters are a class of solvents that can often be effectively recycled through processes like distillation, which separates the solvent from contaminants.[16][17][18]
Benefits of Reclamation:
-
Reduces Waste: Minimizes the volume of hazardous waste sent for disposal.[15]
-
Conserves Resources: Allows for the reuse of valuable chemicals, reducing the need for new raw materials.[15][18]
-
Cost Savings: Can lower the costs associated with both purchasing new solvents and disposing of waste.[18]
If your research generates significant volumes of this ester, consult with your EH&S department or a certified solvent recycling vendor to explore the feasibility of a reclamation program.[19]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Small Spills (Manageable by Lab Personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a chemical absorbent pad.[13]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills (Beyond Laboratory Capability):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's emergency response line or EH&S office.
-
Prevent entry into the affected area until the emergency response team arrives.
-
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the lab does not come at the cost of personal or ecological well-being.
References
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isopropyl adamantane-1-carboxylate. PubChem. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Dan The Lab Safety Man. (2023, August 17). 3 Rules Regarding Chemical Waste in the Laboratory. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Retrieved from [Link]
-
University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management. Retrieved from [Link]
-
Samex Environmental. (2024, July 16). Solvent Reclamation And The Charge Toward Zero Waste. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Adamantanecarboxylic acid, isopropyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
P2 InfoHouse. (n.d.). On-Site Reuse and Recycle of Petroleum Waste Solvents. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Source Assessment: Reclaiming of Waste Solvent, State of the Art. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet: 1-Adamantanecarboxylic Acid. Retrieved from [Link]
-
Veolia North America. (n.d.). Solvent Recycling. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: Adamantane-1-carboxylic acid. Retrieved from [Link]
-
Fisher Scientific. (2024, January 30). Safety Data Sheet: Adamantane-1-carboxylic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
Maratek. (2025, January 9). From Waste to Resource: The Role of Solvent Recycling Systems in Green Manufacturing. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2021, August 12). Safety Data Sheet: Adamantane. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Adamantane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Adamantane-1-carboxylate. PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, August 28). Disposal Guidance. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]
-
Wikipedia. (2025, December 8). 1-Adamantanecarboxylic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, May 24). Environmental Assessment for Food Contact Substance Notification. Retrieved from [Link]
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- 19. Solvent Recycling | Veolia North America [veolianorthamerica.com]
Personal protective equipment for handling Isopropyl adamantane-1-carboxylate
Topic: Personal protective equipment for handling Isopropyl adamantane-1-carboxylate
Executive Safety Summary
Compound: Isopropyl adamantane-1-carboxylate CAS: 24556-16-9 Physical State: White to off-white crystalline solid (Note: May exist as a viscous oil if impure or near melting point).[1] Core Hazard Class: Irritant (Category 2) .[1] Risk Profile:
-
Lipophilicity: The adamantane cage confers high lipophilicity, facilitating rapid skin absorption and potential blood-brain barrier penetration.[1]
-
Hydrolysis Risk: In vivo or environmental hydrolysis yields Adamantane-1-carboxylic acid (an irritant) and Isopropanol.[1]
-
Bioactivity: Adamantane derivatives are privileged scaffolds in virology and neurology (e.g., Amantadine, Rimantadine).[1] Treat as a Pharmacologically Active Substance (PAS) until specific toxicology rules out potency.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the "Barrier-to-Hazard" ratio, accounting for the compound's high lipophilicity which challenges standard latex barriers.[1]
| PPE Category | Standard Protocol (< 10 g) | High-Volume / Synthesis (> 10 g) | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm thickness) | Silver Shield / 4H Laminate liners under Nitrile | Lipophilic Permeation: Adamantane moieties can permeate thin latex/nitrile.[1] Double gloving creates a sacrificial outer layer and a visual breach indicator.[1] |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Face Shield + Safety Goggles | Crystal Shards: Crystalline adamantanes can fracture under spatula pressure.[1] Goggles seal against micro-shards and dust.[1] |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | P100 Respirator (if hood unavailable) | Dust Control: Fine powders aerosolize easily.[1] The lipophilic nature poses an inhalation aspiration risk.[1] |
| Body Defense | Standard Cotton Lab Coat (Buttoned) | Tyvek® Coveralls (Disposable) | Retention: Cotton absorbs spills; Tyvek repels organic solids/oils.[1] |
Operational Handling Procedures
Objective: Minimize static-induced dispersion and dermal contact.[1]
A. Weighing & Transfer (Solid State)
-
Static Management: Adamantane derivatives are notoriously static-prone.[1] Use an anti-static gun or polonium strip inside the balance chamber before weighing.[1]
-
Containment: Weigh inside a fume hood . If the balance is external, use a secondary containment vessel (e.g., a tared screw-top vial) to transport the material.[1]
-
Transfer Tool: Use a PTFE-coated spatula .[1] Stainless steel can cause crystal snapping (projectile hazard); PTFE reduces friction and static.[1]
B. Solubilization & Reaction Setup
-
Solvent Choice: The compound is highly soluble in Dichloromethane (DCM) , Ethyl Acetate , and Chloroform .[1] It is insoluble in water .[1][2]
-
Safety Note: When dissolving in DCM, the high vapor pressure can pressurize sealed vials.[1] Vent frequently.
-
-
Inert Atmosphere: While the ester is relatively stable, standard drug development protocols dictate handling under Nitrogen or Argon to prevent moisture-induced hydrolysis over time.[1]
Visualization: PPE Selection Logic
This decision tree guides the researcher through PPE selection based on the physical state and quantity of the material.[1]
Figure 1: Decision logic for selecting appropriate Personal Protective Equipment based on operational scale and physical state.
Emergency Response Protocols
-
Skin Contact:
-
Eye Contact: Flush with water/saline for 15 minutes.[1] Lift eyelids to remove trapped micro-crystals.[1]
B. Spill Management (Dry/Solid)
-
Isolate: Mark the area.[1]
-
Dampen: Cover the powder spill with a DCM-free solvent-dampened pad (e.g., heptane or mineral oil) to prevent dust aerosolization.[1]
-
Sweep: Use a dustpan dedicated to hazardous waste.[1]
-
Clean: Wipe surface with a surfactant (soap water) followed by an alcohol wipe to remove oily residues.[1]
C. Spill Management Workflow
Figure 2: Step-by-step workflow for containing and cleaning spills to prevent contamination.[1]
Waste Disposal & Deactivation
-
Classification: Non-halogenated Organic Waste (unless dissolved in DCM/Chloroform).[1]
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) as adamantane cages are oxidizable.[1]
-
Method: High-temperature incineration.[1]
-
Note: Adamantane structures are thermally stable.[1] Ensure the incinerator operates >800°C to fully mineralize the cage structure.
-
References
-
National Institute of Standards and Technology (NIST). 1-Adamantanecarboxylic acid, isopropyl ester - Mass Spectrometry Data Center.[1] NIST Chemistry WebBook, SRD 69.[1][5] Available at: [Link]
-
PubChem. Isopropyl adamantane-1-carboxylate (Compound Summary). National Library of Medicine.[1] Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
